molecular formula C12H13BrO3 B068936 Ethyl 4-(4-bromophenyl)-3-oxobutanoate CAS No. 160010-18-4

Ethyl 4-(4-bromophenyl)-3-oxobutanoate

Cat. No.: B068936
CAS No.: 160010-18-4
M. Wt: 285.13 g/mol
InChI Key: BRYNITBKFYVFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-bromophenyl)-3-oxobutanoate (CAS 160010-18-4) is a high-value β-ketoester compound characterized by its bromophenyl functional group. With a molecular formula of C12H13BrO3 and a molecular weight of 285.13 g/mol , it serves as a versatile synthetic intermediate in organic and medicinal chemistry research. This compound is particularly valuable for the construction of complex heterocyclic scaffolds. A key application demonstrated in recent literature is its role as a reactant in a stereoselective [4 + 3] annulation reaction with azadienes, enabling the efficient construction of benzindeno-fused azepine derivatives, which are attractive scaffolds for biologically active compounds . Its molecular structure, featuring both keto and ester carbonyl groups, makes it a useful precursor for various condensation and cyclization reactions, facilitating the exploration of new chemical space for drug discovery . Researchers also utilize this compound and its analogues in the synthesis of other pharmacologically relevant structures, such as ethyl 2-(4-halobenzyl)-3-oxobutanoate, with predicted biological activities . As a regulated chemical, it requires proper handling in accordance with safety guidelines; it is harmful by inhalation, in contact with skin, and if swallowed . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Store in closed vessels under refrigerated conditions (2-8°C) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(4-bromophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-2-16-12(15)8-11(14)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYNITBKFYVFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596725
Record name Ethyl 4-(4-bromophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160010-18-4
Record name Ethyl 4-bromo-β-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160010-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(4-bromophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 4-(4-bromophenyl)-3-oxobutanoate synthesis and properties

[1][2]

Executive Summary & Structural Analysis

This compound (CAS: 160010-18-4) is a critical ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

1

This molecule serves as a primary "chassis" for constructing pyrazoles , isoxazoles , and pyrimidines —scaffolds frequently found in p38 MAP kinase inhibitors, COX-2 inhibitors, and antineoplastic agents.[1]

Structural Specifications
PropertyDetail
IUPAC Name This compound
CAS Number 160010-18-4
Molecular Formula C

H

BrO

Molecular Weight 285.13 g/mol
SMILES CCOC(=O)CC(=O)CC1=CC=C(Br)C=C1
Key Moiety 4-Bromophenyl tail (provides handle for Suzuki/Buchwald couplings post-cyclization)

Synthesis Protocols

While classical Claisen condensation can synthesize ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Meldrum’s Acid Activation1
Method A: The Meldrum's Acid Route (Gold Standard)

This protocol utilizes 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) as a masked malonate equivalent.[1] It proceeds via C-acylation followed by alcoholysis and decarboxylation.[1]

Reaction Logic
  • Activation: 4-Bromophenylacetic acid is converted to its acid chloride to overcome the poor nucleophilicity of Meldrum's acid.[1]

  • Acylation: The acid chloride reacts with Meldrum's acid in the presence of a base (Pyridine) to form an acyl-Meldrum's intermediate.[1]

  • Alcoholysis/Decarboxylation: Heating in ethanol triggers a nucleophilic attack on the dioxinone ring, followed by thermal decarboxylation of the unstable ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -keto acid intermediate.
    
Step-by-Step Protocol

Reagents:

  • 4-Bromophenylacetic acid (1.0 equiv) [Pre-convert to Acid Chloride using SOClngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ]
    
  • Meldrum's Acid (1.05 equiv)[1]

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM, anhydrous)[1]

  • Ethanol (Absolute)[1]

Procedure:

  • Preparation of Acid Chloride: Reflux 4-bromophenylacetic acid with thionyl chloride (1.2 equiv) for 2 hours. Evaporate excess SOClngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     to obtain the crude acid chloride as a yellow oil.
    
  • Acylation: Dissolve Meldrum's acid (10 g, 69 mmol) in anhydrous DCM (50 mL) and cool to 0°C. Add Pyridine (11 mL, 138 mmol) dropwise over 10 minutes.

  • Addition: Add the prepared 4-bromophenylacetyl chloride (dissolved in minimal DCM) dropwise to the mixture at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. The solution will turn orange/red.[1]

  • Workup: Wash the organic layer with 1M HCl (2x) to remove pyridine salts, then with brine. Dry over Na

    
    SO
    
    
    and concentrate in vacuo to yield the Acyl-Meldrum's intermediate (solid).
  • Ethanolysis: Dissolve the crude intermediate in absolute Ethanol (100 mL) and reflux for 4–6 hours. Monitor CO

    
     evolution.
    
  • Purification: Concentrate the ethanol. The residue is purified via vacuum distillation (high vac required) or flash column chromatography (Hexanes:EtOAc 9:1) to yield the product as a pale yellow oil.[1][2]

MeldrumSynthesisAcid4-BromophenylaceticAcidAcidClAcid ChlorideAcid->AcidClSOCl2AdductAcyl-Meldrum'sIntermediateAcidCl->AdductDCM, 0°CMeldrumMeldrum's Acid+ PyridineMeldrum->AdductEthanolEthanol(Reflux)Adduct->EthanolRing OpeningProductEthyl 4-(4-bromophenyl)-3-oxobutanoateEthanol->Product-CO2, -Acetone

Figure 1: The Meldrum's Acid synthesis pathway, ensuring high fidelity of the beta-keto ester structure.

Method B: Magnesium Enolate (Scale-Up Alternative)

For kilogram-scale synthesis where Meldrum's acid costs are prohibitive, the Masamune conditions using magnesium ethyl malonate are preferred.[1]

  • Enolate Formation: Treat Potassium Ethyl Malonate with MgClngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     and Triethylamine in THF to form the reactive magnesium enolate.
    
  • Acylation: Add 4-bromophenylacetyl chloride.

  • Decarboxylation: Acidic workup triggers decarboxylation to the target ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -keto ester.
    
    • Note: This method requires strict anhydrous conditions to prevent hydrolysis of the acid chloride.[1]

Physical & Chemical Properties[1][5][6][7][8][9][10][11]

Physicochemical Data
PropertyValueNotes
Physical State Pale yellow viscous oilMay solidify upon prolonged storage at -20°C.
Boiling Point ~345°C (760 mmHg)Decomposes before boiling at atm pressure.[1] Distill at <1 mmHg.
Density 1.39 ± 0.06 g/cm³Predicted.[1][3]
Solubility DCM, EtOAc, MeOH, DMSOInsoluble in water.[1]
pKa ~11 (C2-methylene)Highly acidic due to double carbonyl activation.[1]
Spectroscopic Characterization (NMR)

The compound exhibits Keto-Enol Tautomerism .[1][4] In non-polar solvents (CDClngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


H NMR (400 MHz, CDCl

):
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     7.45 (d, J=8.4 Hz, 2H):  Aromatic protons (ortho to Br).
    
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     7.10 (d, J=8.4 Hz, 2H):  Aromatic protons (meta to Br).
    
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     4.18 (q, J=7.1 Hz, 2H):  Ethyl ester -OCH 
    
    
    -.
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     3.82 (s, 2H):  C4 Benzylic protons (Ar-CH 
    
    
    -C=O).
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     3.45 (s, 2H):  C2 Methylene protons (-C=O-CH 
    
    
    -COOEt) [Keto form].
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     1.26 (t, J=7.1 Hz, 3H):  Ethyl ester -CH 
    
    
    .[5]
  • Enol Signals: Look for a singlet at ~12.0 ppm (OH) and a singlet at ~5.0 ppm (Vinyl C-H) if the enol is present.[1]

Reactivity & Applications in Drug Design

The utility of this compound lies in its ability to form heterocycles while retaining the 4-bromophenyl handle.[1] This bromine atom is crucial for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1]

A. Knorr Pyrazole Synthesis (p38 Kinase Inhibitors)

Reaction with hydrazines yields pyrazoles.[1]

  • Reagent: Hydrazine hydrate or substituted hydrazines (e.g., Phenylhydrazine).[1]

  • Conditions: Ethanol, Reflux, 2h.[1]

  • Mechanism: Double condensation (imine formation ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     cyclization).
    
  • Product: 3-(4-bromobenzyl)-pyrazol-5-ones.[1]

B. Pyrimidine Synthesis

Condensation with amidines or urea/thiourea.[1]

  • Reagent: Acetamidine hydrochloride + NaOEt.[1]

  • Product: 4-hydroxy-6-(4-bromobenzyl)pyrimidines.[1]

ApplicationsStartEthyl 4-(4-bromophenyl)-3-oxobutanoateHydrazine+ Hydrazine(Knorr Synthesis)Start->HydrazineUrea+ Urea/Thiourea(Biginelli/Cyclization)Start->UreaSuzuki+ Boronic Acid(Pd Catalyst)Start->SuzukiPyrazole3-(4-bromobenzyl)-pyrazol-5-oneHydrazine->PyrazoleCyclizationPyrimidinePyrimidineDerivativesUrea->PyrimidineCyclizationBiarylBiaryl Beta-Keto Ester(Late Stage Functionalization)Suzuki->BiarylC-C Coupling

Figure 2: Divergent synthesis pathways from the beta-keto ester scaffold.[1]

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][6]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -keto esters are prone to hydrolysis and decarboxylation if exposed to moisture and heat.
    
  • Disposal: Dispose of as halogenated organic waste.[1]

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[1] Meldrum's acid in organic synthesis.[1][7][8][9][10] 2. A general and versatile synthesis of beta-keto esters.[1] Journal of Organic Chemistry, 43(10), 2087–2088.[1] Link[1]

  • Clay, R. J., et al. (1983).[1] Synthesis of beta-keto esters from acid chlorides and Meldrum's acid.[1] Synthesis, 1983(04), 290-292.[1]

  • BLDpharm. (2024).[1][11] this compound Product Sheet (CAS 160010-18-4).[1][12][3][11][13][14]Link[1]

  • Wemple, J. (1975).[1] Acylation of magnesium enolates of malonic acid half esters.[1] Tetrahedron Letters, 16(39), 3255-3258.[1] (Reference for Method B).

Ethyl 4-(4-bromophenyl)-3-oxobutanoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 4-(4-bromophenyl)-3-oxobutanoate: Synthesis, Reactivity, and Applications

Introduction

This compound is a polyfunctional organic compound belonging to the class of β-keto esters. Its structure incorporates a terminal ethyl ester, a ketone at the β-position, and an aromatic ring substituted with a bromine atom. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable and versatile intermediate in synthetic organic chemistry. The presence of acidic α-protons, two distinct carbonyl centers, and a brominated phenyl ring provides multiple sites for chemical modification. This guide offers a comprehensive technical overview of its chemical properties, a detailed protocol for its synthesis, an analysis of its characteristic reactivity, and an exploration of its applications for researchers and professionals in drug development and chemical synthesis.

Compound Profile

The fundamental properties and identifiers of this compound are summarized below. These data are essential for laboratory handling, analytical characterization, and regulatory documentation.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₃BrO₃[1][2]
Molecular Weight 285.14 g/mol [2]
IUPAC Name This compound[2]
CAS Number 160010-18-4[1][2]
Synonyms 4-(4-Bromophenyl)-3-oxobutanoic acid ethyl ester, Ethyl 4-bromo-β-oxobenzenebutanoate, Benzenebutanoic acid, 4-bromo-β-oxo-, ethyl ester[1]
Physical Form Liquid or Solid or Semi-solid
Predicted Boiling Point 345.1 ± 22.0 °C[1]
Predicted Density 1.390 ± 0.06 g/cm³[1]
SMILES CCOC(=O)CC(=O)CC1=CC=C(Br)C=C1[2][3]

Synthesis and Mechanism

The synthesis of β-keto esters like this compound is typically achieved through condensation reactions that form a new carbon-carbon bond adjacent to a carbonyl group. A highly effective and common strategy is the acylation of an enolate. The following protocol describes a plausible and robust method for its preparation.

Causality in Experimental Design

The choice of a base is critical for the successful synthesis of β-keto esters. A strong, non-nucleophilic base like sodium ethoxide (NaOEt) is used to quantitatively deprotonate ethyl acetoacetate. Using the same alkoxide as the ester group (ethoxide for an ethyl ester) is a crucial decision to prevent transesterification, a potential side reaction that would lead to a mixture of ester products and reduce the overall yield of the desired compound. The subsequent reaction with 2-bromo-1-(4-bromophenyl)ethanone, a potent alkylating agent, proceeds via an Sₙ2 mechanism. The enolate, being a soft nucleophile, readily attacks the electrophilic carbon bearing the bromine atom, displacing it to form the new C-C bond.

Experimental Protocol: Synthesis via Enolate Alkylation

Materials:

  • Ethyl acetoacetate

  • Ethanol (anhydrous)

  • Sodium metal (or Sodium ethoxide)

  • 2-Bromo-1-(4-bromophenyl)ethanone (4-Bromophenacyl bromide)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol.

  • Cool the sodium ethoxide solution to 0°C using an ice bath.

  • Slowly add an equimolar amount of ethyl acetoacetate to the cooled solution with continuous stirring. Allow the mixture to stir for 1 hour at this temperature to ensure complete formation of the sodium enolate.

  • Alkylation: Dissolve 2-bromo-1-(4-bromophenyl)ethanone in a minimal amount of anhydrous diethyl ether and add it to the dropping funnel.

  • Add the solution of the alkylating agent dropwise to the enolate solution over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and finally, brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_enolate Step 1: Enolate Formation cluster_alkylation Step 2: SN2 Alkylation cluster_purification Step 3: Workup & Purification A Ethyl Acetoacetate C Sodium Enolate of Ethyl Acetoacetate A->C Deprotonation B Sodium Ethoxide in Ethanol B->C E Crude Product Mixture C->E Nucleophilic Attack D 2-Bromo-1-(4-bromophenyl)ethanone D->E F Acidic Quench (HCl) E->F G Solvent Extraction (Ether) F->G H Washing & Drying G->H I Purification (Chromatography/Distillation) H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

Chemical Properties and Reactivity

The synthetic utility of this compound stems from the reactivity of its β-dicarbonyl motif. This structure allows for a range of important chemical transformations.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The protons on the α-carbon (the CH₂ group between the two carbonyls) are significantly acidic (pKa ≈ 11 in DMSO) because the resulting conjugate base (an enolate) is stabilized by resonance, delocalizing the negative charge onto both oxygen atoms.

Core Reactivity: Alkylation and Decarboxylation

The acidic nature of the α-protons makes this compound an excellent nucleophile after deprotonation. This enolate can react with various electrophiles, particularly in alkylation reactions.[4] This allows for the introduction of diverse substituents at the α-position.

A key reaction sequence for β-keto esters involves hydrolysis of the ester group followed by decarboxylation.[4] Heating the corresponding β-keto acid intermediate readily causes the loss of carbon dioxide through a cyclic transition state, yielding a substituted ketone. This two-step process—alkylation followed by hydrolysis and decarboxylation—is a powerful method for synthesizing complex ketones from simple precursors.

Reactivity of the Carbonyl Groups

The molecule contains two distinct carbonyl groups: a ketone and an ester. The ketone carbonyl is generally more electrophilic and susceptible to nucleophilic attack than the ester carbonyl. This differential reactivity can be exploited for selective transformations. Theoretical studies on similar β-keto esters have analyzed the local reactivity of these carbonyl carbons, confirming that factors like steric hindrance and the electronic nature of substituents can influence which carbonyl is more susceptible to a nucleophilic attack.[5]

Key Reaction Pathways Diagram

Reactivity_Diagram cluster_alkylation Alkylation Pathway cluster_decarboxylation Decarboxylation Pathway A This compound B Deprotonation (Base) A->B C Enolate Intermediate B->C D Alkylation (R-X) C->D E α-Alkylated β-Keto Ester D->E F Hydrolysis (H₃O⁺, Δ) E->F G β-Keto Acid Intermediate F->G H Decarboxylation (-CO₂) G->H I Substituted Ketone H->I

Sources

Keto-enol tautomerism of Ethyl 4-(4-bromophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Keto-Enol Tautomerism of Ethyl 4-(4-bromophenyl)-3-oxobutanoate

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism of this compound, a β-keto ester of significant interest in synthetic chemistry. Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, profoundly influences the chemical reactivity, physical properties, and spectroscopic signatures of this molecule.[1][2][3] This document, intended for researchers, scientists, and professionals in drug development, delves into the synthesis of the title compound, the rigorous characterization of its tautomeric forms via advanced spectroscopic techniques, and an analysis of the key factors governing the equilibrium. We will explore detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy, and discuss the critical roles of solvent, temperature, and electronic effects. Furthermore, this guide integrates insights from computational chemistry, offering a multi-faceted understanding of this fundamental chemical phenomenon.

Introduction: The Duality of β-Keto Esters

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[4] It is crucial to distinguish tautomers from resonance structures; tautomers are distinct, isomeric compounds with different atomic arrangements that are in a state of dynamic equilibrium, whereas resonance forms are different representations of a single molecule's electron distribution.[1][5]

For simple monocarbonyl compounds, the equilibrium overwhelmingly favors the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[6] However, in β-dicarbonyl compounds like this compound, the enol form gains considerable stability. This stabilization arises from two primary factors:

  • Conjugation: The C=C double bond of the enol is conjugated with the remaining carbonyl group, creating an extended π-system that delocalizes electron density.[4]

  • Intramolecular Hydrogen Bonding: The enolic hydroxyl group forms a stable, six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester group.[4][7]

The position of this equilibrium is not static; it is highly sensitive to environmental factors, making its study a compelling area of physical organic chemistry.[8] The 4-bromophenyl substituent introduces an electronic effect that further modulates the properties of the tautomers.

Figure 1: Dynamic equilibrium between the keto and intramolecularly hydrogen-bonded enol tautomers.

Synthesis of this compound

The synthesis of β-keto esters is a well-established field. A common and effective method is the Claisen condensation or variations thereof. The synthesis of the title compound can be achieved by reacting an appropriate ester enolate with an acylating agent. A plausible route involves the reaction of ethyl acetate with ethyl 4-bromophenylacetate in the presence of a strong base like sodium ethoxide, followed by acidic workup. An alternative, often higher-yielding approach, involves the acylation of the monoanion of a malonic ester derivative.[9]

Experimental Protocol: Synthesis via Acylation of Monoethyl Malonate

This protocol is adapted from established procedures for similar β-keto esters.[9]

  • Preparation of the Acylating Agent: Convert 4-bromophenylacetic acid to 4-bromophenylacetyl chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride in a suitable solvent like dichloromethane (DCM) with a catalytic amount of DMF.

  • Formation of the Magnesium Enolate: In a separate flask under an inert atmosphere (N₂ or Ar), suspend monoethyl potassium malonate and magnesium chloride in anhydrous tetrahydrofuran (THF). Cool the mixture in an ice bath.

  • Acylation: Slowly add the previously prepared 4-bromophenylacetyl chloride solution to the magnesium enolate suspension at 0-5 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

  • Workup and Decarboxylation: Upon completion, cool the reaction mixture and quench by carefully adding dilute hydrochloric acid (e.g., 1 M HCl). This protonates the intermediate and facilitates the decarboxylation of the malonic acid derivative upon gentle heating.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Spectroscopic Characterization and Quantification

The slow interconversion between keto and enol tautomers on the NMR timescale allows for their simultaneous observation and quantification, making NMR the premier tool for these studies.[4][10][11]

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_quantification Data Processing & Interpretation synthesis Synthesis of Ethyl 4-(4-bromophenyl)-3-oxobutanoate purification Column Chromatography synthesis->purification sample_prep Sample Preparation (Varying Solvents/Temperatures) purification->sample_prep nmr ¹H & ¹³C NMR Spectroscopy sample_prep->nmr uv_vis UV-Vis Spectroscopy sample_prep->uv_vis ir IR Spectroscopy sample_prep->ir integration NMR Signal Integration nmr->integration keq_calc Calculate Keq and % Enol integration->keq_calc thermo Thermodynamic Analysis (van't Hoff Plot) keq_calc->thermo

Figure 2: General experimental workflow for the analysis of keto-enol tautomerism.

¹H NMR Spectroscopy: The Quantitative Workhorse

Proton NMR spectroscopy provides distinct, well-resolved signals for both the keto and enol forms, allowing for straightforward quantification.[10][12]

Characteristic ¹H NMR Signals:

  • Keto Tautomer:

    • α-Methylene Protons (-CO-CH₂-CO-): A sharp singlet typically appearing in the δ 3.5-4.2 ppm range.

    • Benzylic Protons (-Ar-CH₂-CO-): A singlet around δ 3.8-4.5 ppm. The exact chemical shifts of these two methylene groups will be distinct.

  • Enol Tautomer:

    • Vinylic Proton (=CH-): A highly characteristic singlet observed between δ 5.5-6.0 ppm.

    • Enolic Hydroxyl Proton (-OH): Due to the strong intramolecular hydrogen bond, this proton is significantly deshielded and appears as a broad singlet far downfield, typically between δ 12.0-13.5 ppm.[10]

Protocol for Quantitative ¹H NMR (qNMR):

  • Sample Preparation: Accurately weigh a sample of the purified compound and dissolve it in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆).

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Ensure the sample is at a constant, known temperature.

  • Data Acquisition: Acquire the spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated. This is critical for accurate quantification.

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Integration and Calculation: Integrate the area of a unique signal for the keto form (e.g., the α-methylene protons) and a unique signal for the enol form (e.g., the vinylic proton). The percentage of the enol form and the equilibrium constant (Keq) can be calculated as follows:

    % Enol = [Integral (Enol) / (Integral (Enol) + Integral (Keto))] * 100

    Keq = [Enol] / [Keto] = Integral (Enol) / Integral (Keto)

UV-Visible Spectroscopy

UV-Vis spectroscopy can also be used to study the tautomeric equilibrium.[4] The keto and enol forms possess different chromophores. The enol tautomer, with its conjugated system (Ar-C=C-C=O), absorbs light at a longer wavelength (a bathochromic shift) compared to the less conjugated keto form (Ar-CH₂-C=O).[13][14]

Protocol for UV-Vis Analysis:

  • Spectrum Acquisition: Prepare dilute solutions of the compound in solvents of varying polarity. Record the UV-Vis spectrum for each solution over a range of approximately 200-400 nm.

  • Data Analysis: The appearance of a distinct absorption band at a longer wavelength, whose intensity changes with solvent polarity, is indicative of the enol form.

  • Quantitative Analysis (Advanced): Precise quantification can be challenging as the individual spectra of the pure tautomers often overlap. However, by combining experimental spectra with quantum chemical calculations (e.g., Time-Dependent DFT) that simulate the spectra for each pure tautomer, the relative concentrations can be accurately determined.[15][16]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable qualitative information about the functional groups present in each tautomer.[17][18]

Characteristic IR Bands:

  • Keto Tautomer:

    • C=O Stretch (Ketone): Strong absorption around 1720-1725 cm⁻¹.

    • C=O Stretch (Ester): Strong absorption around 1735-1745 cm⁻¹.[19]

  • Enol Tautomer:

    • O-H Stretch: A very broad and strong absorption band from 2500-3200 cm⁻¹, characteristic of a strongly hydrogen-bonded hydroxyl group.

    • C=C Stretch: Absorption around 1640-1660 cm⁻¹.

    • C=O Stretch (Conjugated Ester): The carbonyl stretch is shifted to a lower frequency due to conjugation, appearing around 1650-1680 cm⁻¹. This often overlaps with the C=C stretch.[20]

Factors Governing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is a delicate balance of thermodynamic factors, which can be manipulated by changing the experimental conditions.

Solvent Effects: A Dominant Influence

The choice of solvent has the most dramatic effect on the tautomeric ratio.[21] The general trend, often referred to as Meyer's Rule, states that the equilibrium shifts toward the keto tautomer with increasing solvent polarity.[22]

  • Non-polar Solvents (e.g., Hexane, CCl₄, Toluene): These solvents cannot form strong hydrogen bonds with the solute. They preferentially solvate the less polar enol form, which is stabilized by its internal hydrogen bond. In these solvents, the enol form is dominant.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can act as hydrogen bond acceptors. They can disrupt the intramolecular hydrogen bond of the enol and stabilize the more polar keto tautomer through dipole-dipole interactions, shifting the equilibrium towards the keto form.

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents are both hydrogen bond donors and acceptors. They strongly solvate the keto tautomer by forming intermolecular hydrogen bonds with both carbonyl groups. This significantly stabilizes the keto form and shifts the equilibrium heavily in its favor.[21]

Solvent_Effect node_nonpolar Non-Polar Solvent (e.g., Hexane) Enol form is stabilized by intramolecular H-bond. Enol is the major tautomer. node_polar Polar Protic Solvent (e.g., Water) Solvent disrupts intramolecular H-bond and forms intermolecular H-bonds with the keto form. Keto is the major tautomer. node_compound Keto ⇌ Enol Equilibrium node_compound->node_nonpolar Favors node_compound->node_polar Favors

Figure 3: Influence of solvent polarity on the keto-enol equilibrium.

Table 1: Expected Tautomeric Composition in Various Solvents (Data based on trends observed for ethyl acetoacetate and other β-keto esters)[5][22][23]

SolventDielectric Constant (ε)Solvent TypeExpected % Enol Form
Hexane1.9Non-polar> 45%
Carbon Tetrachloride2.2Non-polar~ 49%
Chloroform (CDCl₃)4.8Weakly Polar~ 15-20%
Acetone (Acetone-d₆)21Polar Aprotic~ 5-10%
Dimethyl Sulfoxide (DMSO-d₆)47Polar Aprotic~ 2-5%
Water (D₂O)80Polar Protic< 1%
Temperature Effects and Thermodynamics

The tautomeric interconversion is a thermodynamic equilibrium, and its position is temperature-dependent.[24] By performing variable-temperature NMR experiments, one can determine the thermodynamic parameters (ΔH° and ΔS°) for the tautomerization using the van 't Hoff equation:

ln(Keq) = - (ΔH°/R)(1/T) + ΔS°/R

A plot of ln(Keq) versus 1/T (a van't Hoff plot) will yield a straight line with a slope of -ΔH°/R and a y-intercept of ΔS°/R. This analysis provides fundamental insights into the enthalpic and entropic driving forces of the equilibrium. Generally, the enolization is slightly exothermic, but this can vary depending on the system.

The Role of Computational Chemistry

Modern computational methods, particularly Density Functional Theory (DFT), are invaluable tools for augmenting experimental studies of tautomerism.[25][26][27]

Applications in This System:

  • Relative Stabilities: DFT calculations can accurately predict the ground-state energies of both the keto and enol tautomers in the gas phase and in solution (using continuum solvent models like PCM), allowing for the theoretical calculation of Keq.[27]

  • Spectroscopic Prediction: As mentioned, computational methods can simulate NMR, IR, and UV-Vis spectra, which aids in the assignment of experimental signals and can be used to deconvolute overlapping spectra.[13]

  • Mechanistic Insights: The transition state for the proton transfer between the keto and enol forms can be located and characterized, providing the activation energy barrier for the interconversion.[28] This helps in understanding the kinetics of the tautomerization process.

Conclusion

The keto-enol tautomerism of this compound is a classic yet rich example of dynamic isomerism. The equilibrium between the keto and enol forms is governed by a subtle interplay of conjugation, intramolecular hydrogen bonding, and profound solvent and temperature effects. A thorough understanding and control of this equilibrium are paramount for predicting and harnessing the reactivity of this versatile chemical building block in drug discovery and materials science. This guide has outlined a robust, multi-technique approach, combining synthesis, detailed spectroscopic protocols (NMR, UV-Vis, IR), and computational insights, to provide a comprehensive framework for the rigorous investigation of this phenomenon.

References

  • Thermo Fisher Scientific. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.
  • Computational Organic Chemistry. (2015, October 12). Keto-enol tautomerization.
  • Chemistry Steps. (n.d.). Keto Enol Tautomerization.
  • Khan Academy. (n.d.). Keto-enol tautomerization.
  • BenchChem. (2025). Addressing keto-enol tautomerism in the analysis of β-keto esters.
  • OpenStax. (2023, September 20). 22.1 Keto–Enol Tautomerism. In Organic Chemistry.
  • Chemistry LibreTexts. (2023, August 5). 3.6: Keto-Enol Tautomerism.
  • Computational Organic Chemistry. (n.d.). Catalyzing the keto-enol tautomerization.
  • DSpace Repository. (n.d.). SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY.
  • ResearchGate. (n.d.). Solvent effects on the keto-enol tautomeric equilibrium of tetronic and ethyl acetoacetate carbon acids. A theoretical study.
  • Diva-portal.org. (n.d.). Computational Studies of Photobiological Keto-Enol Reactions and Chromophores.
  • Analytical Sciences. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2), 235-237.
  • Harvard College. (2025, July 29). Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry.
  • ACS Publications. (2011, August 1). Substituent Effects on Keto–Enol Equilibria Using NMR Spectroscopy. Journal of Chemical Education.
  • BenchChem. (2025). An In-depth Technical Guide to the Keto-Enol Tautomerism of Benzoylacetone via NMR Spectroscopy.
  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points.
  • Fiveable. (n.d.). Keto-enol tautomerism | Organic Chemistry II Class Notes.
  • ACS Publications. (2020, January 7). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters.
  • ResearchGate. (2017, June 17). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone.
  • ChemRxiv. (n.d.). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto-Enol Tautomerism of a β-Ketoester.
  • Cook, G., & Feltman, P. M. (n.d.). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Valparaiso University.
  • ResearchGate. (n.d.). Possible keto-enol tautomerism of β-keto ester IV.
  • ResearchGate. (n.d.). Synthesis and possible keto-enol tautomerism of β-keto ester III.
  • Journal of Emerging Investigators. (2022, December 2). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA.
  • ACS Publications. (2018, May 16). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A.
  • PubMed. (2018, June 21). Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. Journal of Physical Chemistry A, 122(24), 5370-5374.
  • ACS Publications. (n.d.). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry.
  • Science.gov. (n.d.). tautomerism: Topics.
  • ACS Publications. (2024, June 20). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. Journal of Chemical Education.
  • Wikipedia. (n.d.). Tautomer.
  • DIAL@UCLouvain. (n.d.). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations.
  • YouTube. (2019, August 21). 11.03 Introduction to Tautomerization; Stability of Keto and Enol Tautomers.
  • Allen. (n.d.). Tautomerism- Definition, Concept, Conditions and Types.
  • ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission spectrum of the keto tautomer (in red).
  • ChemicalBook. (n.d.). Ethyl 3-oxo-4-phenylbutanoate synthesis.
  • ResearchGate. (n.d.). The UV/Vis absorption spectra for different structures keto, enol and....
  • University of Calgary. (n.d.). IR: carbonyl compounds.
  • ECHEMI. (n.d.). This compound.
  • Michigan State University. (n.d.). Infrared Spectroscopy.
  • PubChemLite. (n.d.). Ethyl 4-(4-bromophenyl)-4-oxobutanoate (C12H13BrO3).
  • Chemistry LibreTexts. (n.d.). 29.6 Infrared (IR) Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • ACS Publications. (n.d.). Two-Dimensional Infrared Spectroscopy of Metal Carbonyls. Accounts of Chemical Research.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • BLDpharm. (n.d.). 866270-04-4|Ethyl 4-(3-Bromophenyl)-3-oxobutanoate.
  • PrepChem.com. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid.

Sources

Technical Guide: Spectroscopic Characterization & Tautomeric Analysis of Ethyl 4-(4-bromophenyl)-3-oxobutanoate

[1]

Executive Summary & Compound Profile

This compound is a pivotal

12
Physicochemical Data Table
PropertyValue
IUPAC Name This compound
CAS Number 160010-18-4
Molecular Formula

Molecular Weight 285.14 g/mol (79-Br isotope dominant)
Appearance Pale yellow oil to low-melting solid
Solubility Soluble in

, DMSO, MeOH; Insoluble in

Synthesis Protocol: The Meldrum's Acid Route

To ensure high spectral purity, the recommended synthesis utilizes the Meldrum's Acid activation method . This pathway minimizes self-condensation byproducts common in Claisen condensations.[1]

Reaction Workflow
  • Acylation: 4-Bromophenylacetic acid is activated (via DCC/DMAP) and coupled with Meldrum's acid.

  • Ethanolysis: The resulting acyl-Meldrum's acid intermediate undergoes acid-catalyzed ring opening and decarboxylation in refluxing ethanol.[1]

Step-by-Step Methodology
  • Activation: In a dry flask under

    
    , dissolve 4-bromophenylacetic acid  (10 mmol) and Meldrum's acid  (10 mmol) in anhydrous DCM (30 mL).
    
  • Coupling: Cool to 0°C. Add DMAP (11 mmol) followed by DCC (11 mmol) dropwise.

  • Incubation: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight. The formation of a dicyclohexylurea (DCU) precipitate confirms reaction progress.

  • Filtration: Filter off the DCU precipitate. Wash the filtrate with 5% HCl (2x) to remove DMAP. Dry organic layer over

    
     and concentrate in vacuo to yield the acyl-Meldrum's intermediate.
    
  • Ethanolysis (Decarboxylation): Dissolve the residue in anhydrous Ethanol (20 mL). Reflux for 4 hours.

    • Mechanistic Note: The reflux drives the nucleophilic attack of ethanol on the cyclic ester, followed by thermal decarboxylation of the unstable

      
      -keto acid intermediate.
      
  • Purification: Concentrate the solvent. Purify via flash column chromatography (Hexane/EtOAc 9:1) to obtain the pure

    
    -keto ester.
    

Spectroscopic Characterization

The following data distinguishes the Keto and Enol tautomers. In non-polar solvents like

A. Mass Spectrometry (EI-MS)

The mass spectrum is dominated by the bromine isotopic signature and alpha-cleavage fragmentation.

  • Molecular Ion (

    
    ):  Distinct doublet at m/z 284  and 286  (1:1 ratio due to 
    
    
    ).
  • Base Peak: Often m/z 169/171 (4-bromobenzyl cation) or m/z 197/199 (4-bromophenylacetyl cation).

Fragmentation Pathway Diagram

MS_FragmentationMMolecular Ion (M+)m/z 284/286Frag1Loss of EtOH[M - 46]+ m/z 238/240M->Frag1- EtOHFrag3Tropylium-like Ion(Br-C7H6)+ m/z 169/171M->Frag3Direct Benzyl CleavageFrag2Loss of CO(Alpha Cleavage)m/z 210/212Frag1->Frag2- CO

Caption: Primary EI-MS fragmentation pathways showing the characteristic loss of ethanol and formation of the bromotropylium ion.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum reveals the duality of the carbonyl environments.

Functional GroupWavenumber (

)
Assignment
Ester C=O 1735 - 1745Sharp, strong stretch (Keto form)
Ketone C=O 1715 - 1725Sharp stretch (Keto form)
Enol C=O (H-bonded) 1640 - 1660Broad, lower frequency due to conjugation/H-bond
Enol C=C 1610 - 1630Conjugated alkene stretch
OH (Enol) 3200 - 3500Broad, weak (often obscured)
C-Br 500 - 600Aryl halide stretch fingerprint
C. Nuclear Magnetic Resonance (NMR)

Data is reported for

3

NMR Data
Proton Type

(ppm) - Keto Form

(ppm) - Enol Form
MultiplicityIntegral (Approx)
Enol -OH 12.10 Singlet (Broad)Variable (<0.2H)
Aromatic (Ar-H) 7.46 (d, J=8.4Hz)7.10 (d, J=8.4Hz)OverlappingAA'BB' System4H
Vinyl -CH= 4.98 Singlet<0.2H
Ester

4.184.22Quartet2H
Benzylic

(C4)
3.82 Singlet2H (Keto)
Alpha

(C2)
3.45 Singlet2H (Keto)
Methyl

1.251.28Triplet3H

Critical Analysis:

  • Keto Dominance: The presence of two distinct singlets at 3.82 ppm (benzylic) and 3.45 ppm (alpha-keto) confirms the major keto tautomer.

  • Enol Signature: The disappearance of these singlets and the appearance of a vinyl proton at ~4.98 ppm and a downfield OH signal (>12 ppm) marks the enol form.

  • Solvent Effect: In DMSO-

    
    , the equilibrium shifts further toward the keto form due to the solvent's ability to disrupt the intramolecular H-bond of the enol.[1]
    

NMR Data
Carbon Type

(ppm)
Note
Ketone C=O (C3) 201.5Distinctive ketone shift
Ester C=O[1] (C1) 167.2Ester carbonyl
Aromatic C-Br 121.5Quaternary ipso-carbon
Aromatic C-H 131.8, 131.2Ortho/Meta carbons
Benzylic (C4) 49.8Alpha to ketone and phenyl
Alpha (C2) 48.2Between two carbonyls
Ethyl

61.5Ester ethyl group
Ethyl

14.1Ester methyl group

Tautomeric Equilibrium Analysis

The

1Enol

Equilibrium Logic Diagram

Tautomerismcluster_stabilizationStabilization FactorsKetoKeto Form(Major in DMSO)Reactive ElectrophileEnolEnol Form(Stabilized in CDCl3)Nucleophilic CharacterKeto->Enol H-Shift(Fast Exchange)HBondIntramolecularH-BondingEnol->HBondConjugationConjugatedDouble BondEnol->Conjugation

Caption: The keto-enol tautomerism mechanism. The enol form is thermodynamically stabilized by the formation of a pseudo-aromatic 6-membered ring involving the ester carbonyl oxygen and the enolic hydroxyl group.[1]

Experimental Implications[1][4][10][11]
  • Reaction Monitoring: When using this compound as a nucleophile (e.g., alkylation), the reaction rate often depends on the deprotonation of the enol.

  • Storage: Long-term storage in protic solvents (MeOH/EtOH) can lead to transesterification or decarboxylation. Store neat at -20°C.

References

  • Otera, J. (1991). Transesterification. Chemical Reviews, 93(4), 1449–1470. Link

  • Benetti, S., et al. (1995). Meldrum's Acid in Organic Synthesis. Chemical Reviews, 95(6), 1309-1352. Link

  • Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub.[4] Link

  • PubChem. (2024).[5] Compound Summary: this compound.[1][6][7][8][9] National Library of Medicine. Link

Reactivity of Ethyl 4-(4-bromophenyl)-3-oxobutanoate with electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Nucleophilic Profiles & Electrophilic Trapping of Ethyl 4-(4-bromophenyl)-3-oxobutanoate

Executive Summary

This compound (CAS 160010-18-4) is a privileged


-keto ester scaffold characterized by three distinct reactive centers: the active methylene (C2), the benzylic ketone position (

-carbon), and the aryl bromide handle. While often utilized as an electrophile in heterocycle synthesis (e.g., Paal-Knorr), this guide focuses exclusively on its reactivity with electrophiles —defining its role as a versatile carbon nucleophile.

This technical document details the regioselective functionalization of this scaffold, covering


-alkylation, Knoevenagel condensation, and dianion strategies, providing researchers with reproducible protocols for diversifying this core in drug discovery campaigns.

Structural Analysis & Electronic Characterization

To predict reactivity with electrophiles, one must map the nucleophilic potential of the molecule. The structure contains two acidic proton sites flanking the ketone.[1]

  • Site A: Active Methylene (C2): Flanked by the ester and ketone carbonyls.

    • 
      : 
      
      
      
      (in DMSO).
    • Reactivity: Primary site for deprotonation using mild bases (alkoxides, carbonates). Forms a stabilized enolate.

  • Site B: Benzylic Methylene (C4): Flanked by the ketone and the 4-bromophenyl ring.

    • 
      : 
      
      
      
      .
    • Reactivity: Accessible only via dianion generation (using 2.0+ equiv. of strong base like LDA).

  • Site C: Aryl Bromide:

    • Reactivity: Latent nucleophile via Lithium-Halogen exchange (

      
      ) or electrophilic partner in Pd-catalyzed coupling.
      
Tautomeric Equilibrium

In solution, the molecule exists in equilibrium between the keto and enol forms. Electrophilic attack (E+) predominantly occurs at the


-carbon (C2)  of the enolate, despite the charge density residing on the oxygen (HSAB theory: Soft electrophiles attack the soft Carbon center).

C2-Functionalization: Alkylation & Acylation[3]

The most direct application of this scaffold is


 displacement of alkyl halides.
Mechanism: Regioselective Mono-Alkylation

Controlling mono- vs. di-alkylation is the primary challenge. The introduction of an alkyl group at C2 exerts an inductive effect that can destabilize the subsequent enolate, but steric hindrance usually slows the second alkylation.

Recommended Base Systems:

  • 
     / Acetone or DMF:  Ideal for reactive electrophiles (allylic/benzylic halides). Mild conditions prevent ester hydrolysis.
    
  • 
     / THF:  Required for less reactive alkyl halides. Ensures irreversible deprotonation.
    
  • 
     / EtOH:  Classical conditions, but carries a risk of transesterification if the ester group differs from the solvent alcohol.
    
Experimental Protocol: C2-Benzylation

Objective: Synthesis of Ethyl 2-benzyl-4-(4-bromophenyl)-3-oxobutanoate.

  • Enolate Formation: Charge a flame-dried flask with this compound (1.0 equiv) and anhydrous Acetone (0.5 M). Add

    
     (1.2 equiv) and stir at RT for 30 min.
    
  • Electrophile Addition: Add Benzyl Bromide (1.05 equiv) dropwise.

  • Reaction: Reflux (56 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

    
    ) should disappear, replaced by a less polar spot.
    
  • Workup: Filter inorganic salts. Concentrate filtrate.[2] Redissolve in EtOAc, wash with 1N HCl (to remove residual base) and Brine.

  • Validation:

    
     NMR will show the disappearance of the C2 singlet (
    
    
    
    ppm) and appearance of a triplet/doublet of doublets (chiral center formation).

Condensation with Carbonyl Electrophiles (Knoevenagel)

Reacting the scaffold with aldehydes (electrophiles) yields


-unsaturated dicarbonyls, key intermediates for dihydropyridines and other heterocycles.

Strategic Advantage: The 4-bromophenyl group remains intact, allowing for late-stage diversification via cross-coupling after the condensation.

Protocol: Knoevenagel Condensation

Reagents: Piperidine (Cat.), Glacial Acetic Acid (Cat.), Toluene.

  • Mix scaffold (1.0 equiv) and aromatic aldehyde (1.0 equiv) in Toluene.

  • Add Piperidine (0.05 equiv) and AcOH (0.05 equiv).

  • Reflux with a Dean-Stark trap to remove azeotropic water.

  • Result: The product usually precipitates upon cooling or can be crystallized from Ethanol.

Advanced Strategy: -Functionalization via Dianions

To react with electrophiles at the C4 (benzylic) position, one must mask the C2 position by generating a dianion. This is a high-value strategy for extending the carbon chain toward the aryl ring.

Dianion_Strategy Start Neutral Scaffold Base1 1.0 eq NaH (Deprotonates C2) Start->Base1 MonoAnion Mono-anion (C2-) Base1->MonoAnion Base2 1.0 eq n-BuLi (Deprotonates C4) MonoAnion->Base2 DiAnion Dianion (C2- and C4-) Base2->DiAnion Electrophile Add Electrophile (E+) (Reacts at C4 first) DiAnion->Electrophile Kinetic Control Product Gamma-Alkylated Product Electrophile->Product

Caption: Sequential deprotonation strategy to access the less acidic


-carbon (C4). The dianion reacts with electrophiles preferentially at the most basic site (C4).

Critical Consideration: The C4 position is benzylic. The resulting anion is stabilized by resonance with the 4-bromophenyl ring, making it softer than a standard


-anion.

Summary of Reactivity Data

Reaction TypeTarget SiteReagents (Nucleophile Generation)Electrophile ClassKey Outcome
Alkylation C2 (

)

or

Alkyl HalidesChain extension at center.
Knoevenagel C2 (

)
Piperidine / AcOHAldehydesFormation of benzylidene derivatives.[3]
Acylation O vs C2

(Selective C-acyl)
Acid Chlorides1,3-Dicarbonyl extension.

-Alkylation
C4 (

)

(2.2 equiv)
Alkyl HalidesFunctionalization near aryl ring.
Halogen Exchange Ar-Br

(Low Temp)

, DMF,

Conversion of Ar-Br to Ar-COOH, Ar-CHO, or Ar-I.

Visualizing the Reaction Pathways

The following diagram illustrates the decision matrix for reacting this compound with various electrophiles.

Reactivity_Pathways Core This compound (Nucleophile) Cond_WeakBase Weak Base (Piperidine/AcOH) Core->Cond_WeakBase Cond_ModBase Moderate Base (K2CO3/NaH) Core->Cond_ModBase Cond_StrongBase Strong Base (2.2 eq) (LDA/n-BuLi) Core->Cond_StrongBase Cond_LiExchange Lithium-Halogen Exch. (n-BuLi, -78°C) Core->Cond_LiExchange E_Aldehyde Aldehyde (R-CHO) Cond_WeakBase->E_Aldehyde Dehydration E_AlkylHalide Alkyl Halide (R-X) Cond_ModBase->E_AlkylHalide SN2 Attack Cond_StrongBase->E_AlkylHalide Dianion Attack E_Electrophile_Gen General Electrophile Cond_LiExchange->E_Electrophile_Gen Ar-Li Attack Prod_Knoevenagel Benzylidene Derivative (Knoevenagel) E_Aldehyde->Prod_Knoevenagel Prod_AlphaAlk Alpha-Alkylated Product (C2 Substituted) E_AlkylHalide->Prod_AlphaAlk Prod_GammaAlk Gamma-Alkylated Product (C4 Substituted) E_AlkylHalide->Prod_GammaAlk Prod_ArylSub Aryl-Substituted Product (Br replaced by E) E_Electrophile_Gen->Prod_ArylSub

Caption: Decision tree for electrophilic trapping based on base strength and regioselectivity requirements.

References

  • Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate. Organic & Biomolecular Chemistry. (Demonstrates the utility of the scaffold in cycloadditions).

  • Knoevenagel condensation. Organic Chemistry Portal. (Mechanistic grounding for C2-condensation).

  • Alkylation of ethyl 4,4,4-trifluoroacetoacetate.RSC Advances.

    
    -keto esters). 
    
  • Active Methylene Compounds. eGyanKosh. (Foundational pKa data and reactivity profiles for 3-oxobutanoates).

  • This compound Product Data. BLD Pharm. (Physical properties and safety data).

Sources

Technical Master Guide: Handling, Storage, and Stability of Ethyl 4-(4-bromophenyl)-3-oxobutanoate

[1][2]

Executive Summary

Ethyl 4-(4-bromophenyl)-3-oxobutanoate (CAS: 160010-18-4) is a critical bifunctional scaffold in medicinal chemistry.[1][2] Characterized by a

12

This guide moves beyond standard safety data sheets (SDS) to address the mechanistic instability of the compound. The primary threat to its integrity is not thermal decomposition per se, but moisture-induced hydrolysis driving an irreversible decarboxylation cascade.[2] This document provides a self-validating protocol for researchers to ensure high-fidelity inputs for drug development campaigns.

Physicochemical Profile

The following data establishes the baseline identity of the compound. Researchers should verify these parameters against their specific Certificate of Analysis (CoA).

ParameterValue / DescriptionNote
CAS Number 160010-18-4 Unique identifier.
Molecular Formula

Molecular Weight 285.13 g/mol
Physical State Viscous oil or low-melting solidOften solidifies upon prolonged freezer storage.[1][2]
Density (Predicted) ~1.39 g/cm³Denser than water.[1][2][3]
Solubility Soluble in DCM, EtOAc, DMSO, MeOHHydrolyzes slowly in wet protic solvents.[2]
Acidity (

)
~11 (Active Methylene)The

-protons are highly acidic.[1][2]

Mechanisms of Instability: The "Why"

To handle this compound effectively, one must understand the causality of its degradation.[2] It is not merely "sensitive to moisture"; it is chemically primed to destroy itself in the presence of water and catalytic acid/base.

The Hydrolysis-Decarboxylation Cascade

The

12
  • Hydrolysis: Atmospheric moisture attacks the ester linkage, converting it to the

    
    -keto acid.[2]
    
  • Decarboxylation:

    
    -keto acids possess a unique internal hydrogen-bonding structure that facilitates a 6-membered cyclic transition state.[1][2] This lowers the activation energy for the loss of 
    
    
    , resulting in the formation of 1-(4-bromophenyl)propan-2-one (a methyl ketone).[1][2]

Implication: Once hydrolysis occurs, decarboxylation is often spontaneous at room temperature.[2] Purity is lost irreversibly.[2]

Keto-Enol Tautomerism

The active methylene group (C2) exists in equilibrium between the keto and enol forms.[2]

  • Keto Form: Favored in non-polar solvents (CDCl3).[2]

  • Enol Form: Stabilized by intramolecular H-bonding.[1][2]

  • Impact: In NMR analysis, this can look like an impurity (minor peaks) to the untrained eye.[2] It is intrinsic to the molecule.[2]

Visualization: Degradation & Reactivity Pathways

The following diagram maps the chemical fate of the molecule under improper storage conditions.

DegradationPathwaycluster_0Critical Failure ModeCompoundEthyl 4-(4-bromophenyl)-3-oxobutanoate(Intact Scaffold)BetaKetoAcidIntermediate:Beta-Keto AcidCompound->BetaKetoAcid Ester CleavageMoistureAtmosphericMoisture (H2O)Moisture->Compound HydrolysisTransitionState6-Membered CyclicTransition StateBetaKetoAcid->TransitionState TautomerizationDecompProducts1-(4-bromophenyl)propan-2-one+ CO2 (Gas)TransitionState->DecompProducts SpontaneousDecarboxylation

Figure 1: The moisture-induced degradation cascade.[1][2] Note that the beta-keto acid intermediate is transient and rapidly converts to the methyl ketone byproduct.[1][2]

Storage & Handling Protocols

The "Dry-Chain" Storage System

Standard refrigeration is insufficient if the atmosphere is not controlled.[1][2] Condensation inside a cold vial upon opening is the primary cause of batch failure.

Protocol:

  • Primary Container: Store in amber glass vials with Teflon-lined caps. Amber glass prevents potential photochemical radical formation at the C-Br bond.[1][2]

  • Atmosphere: Purge headspace with dry Argon or Nitrogen before sealing.[2]

  • Temperature: Store at 2°C to 8°C .

    • Note: Freezing (-20°C) is acceptable but increases the risk of water condensation upon thawing.[2] If frozen, the vial must reach room temperature before opening.[2]

  • Desiccation: Place the primary container inside a secondary jar containing activated silica gel or Drierite.

Handling Workflow

Objective: Transfer material without breaking the "dry chain."

  • Equilibration: Remove vial from storage. Allow 30 minutes to reach ambient temperature. Do not open a cold vial.

  • Aliquot Strategy: Avoid repeated opening. If the bottle is large (>5g), sub-divide into single-use aliquots inside a glovebox or under a generic nitrogen cone.

  • Tools: Use glass syringes or stainless steel spatulas. Avoid plastics that may leach plasticizers into the oil.[2]

Quality Control: A Self-Validating System

Before committing this reagent to a multi-step synthesis (e.g., a Suzuki coupling or cyclization), you must validate its integrity.[2]

The NMR "Go/No-Go" Test

Run a 1H NMR in

Signal Region (

ppm)
MultiplicityIntegrationAssignmentDiagnostic for Degradation
1.25 Triplet3HEster

Loss indicates hydrolysis.[1][2]
3.60 - 3.80 Singlet2H

-Methylene (

)
Critical: If this shifts or disappears, the core is gone.[1][2]
3.85 - 4.00 Singlet2HBenzylic

Stable reference.[1][2]
4.15 - 4.25 Quartet2HEster

Loss indicates hydrolysis.[1][2]
2.15 Singlet3H (New)Methyl KetoneFAILURE: Presence indicates decarboxylation.[1][2]

Validation Logic:

  • Calculate the ratio of the Ester Quartet (4.2 ppm) to the Benzylic Singlet (3.9 ppm) .

  • Ideal Ratio: 1:1 (2H:2H).[2]

  • Degraded: < 0.9:1 indicates loss of the ester tail.[2]

QC Decision Tree

Use this logic flow to determine if the batch is usable.

QCDecisionTreeStartAcquire 1H NMR (CDCl3)CheckEsterCheck Ester Quartet(4.15 - 4.25 ppm)Start->CheckEsterCheckKetoneCheck for Methyl KetoneSinglet (~2.15 ppm)CheckEster->CheckKetone Signals PresentDecisionFailFAIL: Discard Batch(Irreversible Degradation)CheckEster->DecisionFail Signals AbsentDecisionGoodPASS: Proceed to SynthesisCheckKetone->DecisionGood No Ketone PeakDecisionPurifyCAUTION: Recrystallize/Distill(If <5% impurity)CheckKetone->DecisionPurify Minor Ketone Peak (<5%)CheckKetone->DecisionFail Major Ketone Peak (>5%)

Figure 2: NMR-based decision logic for reagent qualification.

Synthetic Application & Safety

Safety Profile
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][4]

  • Lachrymator Potential: While not a potent lachrymator like

    
    -bromo ketones, the activated methylene and ester functionalities can be irritating to mucous membranes.[2] Work in a fume hood.
    
Synthetic Utility

This scaffold is unique because it offers two orthogonal reaction vectors:

  • The

    
    -Keto Ester:  Ready for cyclocondensation with hydrazines (to form pyrazoles) or amidines (to form pyrimidines).[2]
    
  • The Aryl Bromide: A "handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach biaryl systems or amines.[1][2]

Strategic Tip: Perform the cyclization first. The

22

References

  • Royal Society of Chemistry. (2014).[2] Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate. Organic & Biomolecular Chemistry. Retrieved January 31, 2026, from [Link][2]

  • Organic Chemistry Portal. (n.d.).[2] Synthesis of β-keto carboxylic acids, esters and amides. Retrieved January 31, 2026, from [Link][2]

  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids. Retrieved January 31, 2026, from [Link][2]

  • National Institutes of Health (NIH). (n.d.).[2] Stability of ketone bodies in serum. PubMed.[2] Retrieved January 31, 2026, from [Link][2]

Technical Guide: Safety, Handling, and Reactivity of Ethyl 4-(4-bromophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety and hazards of Ethyl 4-(4-bromophenyl)-3-oxobutanoate CAS Registry Number: 132273-07-3 (Note: Commercially also referenced under 160010-18-4) Content Type: Technical Safety & Handling Guide

Executive Summary

This compound is a specialized


-keto ester intermediate widely utilized in the synthesis of pharmaceutical heterocycles, particularly pyrazoles and isoxazoles. While not classified as a "High Consequence" toxin (like nerve agents or potent carcinogens), its safety profile is dictated by two distinct functionalities: the aryl bromide  (implying potential environmental persistence and irritation) and the 

-keto ester
moiety (susceptible to hydrolysis and pressure-generating decarboxylation).

This guide moves beyond generic SDS data to provide a mechanistic understanding of the compound's hazards, ensuring researchers can design self-validating safety protocols for scale-up and bench work.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Understanding the physical state and molecular weight is the first step in accurate dosimetry and exposure control.

PropertyDataRelevance to Safety
Chemical Structure

Contains acidic methylene protons (

); forms enolates.
Molecular Weight 285.13 g/mol Heavy organic; vapors settle (vapor density > 1).
Physical State Viscous Oil or Low-Melting SolidMay require warming to transfer; increases splash risk.
Boiling Point ~345°C (Predicted)Low volatility at RT, but generates fumes if superheated.
Solubility DMSO, Methanol, DCMLipophilic; penetrates latex gloves readily.

Hazard Identification & Mechanistic Toxicology

GHS Classification (The "Irritant Triad")

Based on functional group analysis and read-across from analogous


-keto esters (e.g., Ethyl acetoacetate derivatives), this compound falls under Category 2/2A/3 :
  • H315 (Skin Irritation): The lipophilic ester functionality allows dermal penetration, leading to defatting and local inflammation.

  • H319 (Eye Irritation): Direct contact causes severe conjunctival redness.

  • H335 (Respiratory Irritation): Inhalation of mists (aerosols) triggers mucosal inflammation.

The "Silent" Hazard: Decarboxylation

The most overlooked hazard of this molecule is not its acute toxicity, but its instability. Under acidic or basic conditions (or prolonged heating),


-keto esters undergo hydrolysis  followed by decarboxylation .[1]

The Risk: If waste containing this compound is sealed in a drum with basic impurities (e.g., hydroxide residues), it will generate


 gas, potentially pressurizing and rupturing the container.
Reactivity Visualization

The following diagram maps the degradation pathway that creates physical hazards in the lab.

Reactivity_Hazard Compound Ethyl 4-(4-bromophenyl)- 3-oxobutanoate Hydrolysis Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis Moisture/pH Extremes Intermediate Beta-Keto Acid (Unstable) Hydrolysis->Intermediate Product 4-(4-bromophenyl)butan-2-one + CO2 GAS Intermediate->Product Spontaneous Decarboxylation Hazard HAZARD: Container Rupture / Explosion Product->Hazard If Sealed

Figure 1: Mechanistic pathway showing how improper waste storage leads to pressure hazards via CO2 generation.

Safe Handling Protocols (SOP)

Engineering Controls
  • Primary: All weighing and transfers must occur inside a certified Chemical Fume Hood .

  • Secondary: Use a secondary containment tray (spill tray) to catch drips, as the oily nature of the substance makes cleanup difficult.

Personal Protective Equipment (PPE) Selection
  • Gloves: Nitrile (minimum 0.11 mm thickness) is required. Avoid Latex.

    • Reasoning: Esters swell latex, compromising the barrier within minutes.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1) are superior to safety glasses due to the splash risk of viscous liquids.

  • Respiratory: If heating or creating aerosols outside a hood (not recommended), use a half-mask respirator with Organic Vapor (OV) cartridges.

Protocol: Safe Transfer & Weighing
  • Preparation: Place the receiving flask and the source container in the fume hood.

  • Equilibration: If stored cold, allow the container to reach room temperature to prevent water condensation (which catalyzes hydrolysis).

  • Transfer: Use a disposable glass pipette or syringe. Avoid pouring to prevent running drips down the bottle.

  • Decontamination: Wipe the outer threads of the bottle with a Kimwipe dampened in acetone before resealing. This prevents the cap from seizing due to polymerized residue.

Emergency Response & Waste Management

Spill Response Logic

In the event of a spill (>5 mL), follow this logic flow to ensure containment without exposure.

Spill_Response Start Spill Detected Assess Assess Volume & Location Start->Assess Small < 10 mL (In Hood) Assess->Small Large > 10 mL (Floor/Bench) Assess->Large Action_Small Absorb with Vermiculite/Pads Wipe with Acetone Small->Action_Small Action_Large Evacuate Area Call EHS Large->Action_Large Waste Disposal: Solid Waste Bin (Double Bagged) Action_Small->Waste

Figure 2: Decision matrix for spill response. Note that large spills outside the hood require evacuation due to respiratory irritation risks.

Waste Disposal (Critical)
  • Segregation: Do NOT mix with strong bases (NaOH, KOH) or strong acids in the waste stream.

  • Venting: Use vented caps for waste containers if there is any suspicion of hydrolysis, to allow

    
     to escape.
    
  • Labeling: Clearly label as "Organic Waste - Halogenated" (due to the Aryl Bromide).

Synthesis Context & Field Insights

Why this molecule?

Researchers typically use this compound for the Knoevenagel condensation or cyclization reactions with hydrazines to form pyrazoles.

The "Self-Validating" Purity Check

Before using this reagent in a critical step, perform a TLC (Thin Layer Chromatography) check (Hexane:EtOAc 3:1).

  • Single Spot: Pure.

  • Spot at Baseline (Acid): Hydrolysis has occurred.

  • Spot with Higher Rf (Ketone): Decarboxylation has occurred.

  • Insight: If degradation is observed, the material can often be repurified via column chromatography, but it indicates improper storage (moisture ingress).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10847663 (Analogous Structure). Retrieved from [Link]

Sources

Technical Guide: Physical Characterization and Solubility Profiling of Ethyl 4-(4-bromophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-(4-bromophenyl)-3-oxobutanoate (CAS: 160010-18-4) is a critical


-keto ester intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds, including pyrazoles, isoxazoles, and quinolines. Its structural integrity—specifically the labile 

-keto ester moiety—presents unique challenges in handling, storage, and solubilization.

This guide provides an authoritative technical analysis of its physical state and solubility profile. It moves beyond basic data sheets to explain the causality behind its physical behaviors, such as the impact of keto-enol tautomerism on its appearance and the thermodynamic rationale for its solubility in specific organic media.

Physical Appearance and Characterization

The physical state of this compound is often a source of confusion in laboratory settings because it can exist as either a viscous oil or a low-melting solid depending on purity and thermal history.

macroscopic Observations
PropertySpecification / ObservationTechnical Insight
State (RT) Viscous Liquid or Semi-SolidThe compound has a melting point near ambient temperature. Supercooling is common, allowing the liquid phase to persist metastably below its freezing point.
Color Colorless to Pale YellowPure samples are colorless. A yellow hue indicates the presence of conjugated impurities or oxidation products, often derived from the bromophenyl moiety.
Odor Faint, Ester-likeTypical of medium-chain ethyl esters. Acrid odors suggest hydrolysis to the free acid or presence of residual acyl chlorides from synthesis.
The Impact of Purity on Phase

High-purity samples (>98%) obtained via recrystallization (e.g., from ethanol/hexanes) tend to isolate as white to off-white crystalline solids . However, crude reaction mixtures or samples with minor impurities (<95%) often present as viscous yellow oils due to melting point depression.

Expert Note: Do not discard a sample simply because it appears as an oil when a solid was expected. Verify identity via


H-NMR, paying close attention to the integration of the methylene protons at the C2 and C4 positions to assess decomposition.

Solubility Profile

Understanding the solubility of this compound is governed by the "like dissolves like" principle, but modulated by its large hydrophobic bromophenyl tail and the polar ester/ketone core.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventSolubility RatingMechanistic Rationale
Dipolar Aprotic DMSO, DMFExcellent (>100 mg/mL)Strong dipole interactions with the carbonyls overcome the hydrophobic aromatic ring. Preferred for stock solutions.
Polar Protic Ethanol, MethanolGood (>50 mg/mL)Hydrogen bonding with ester/ketone oxygens facilitates dissolution. Useful for recrystallization.
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)High dispersion forces interact favorably with the brominated aromatic system.
Non-Polar Hexanes, HeptaneLow / Moderate The polar

-keto ester core resists solvation in purely aliphatic hydrocarbons. Often used as an anti-solvent.
Aqueous Water, PBSPoor (<0.1 mg/mL)The lipophilic 4-bromophenyl group dominates, preventing hydration of the polar head group.
Protocol: Gravimetric Solubility Determination

Standardized workflow for determining exact solubility limits in novel formulation vehicles.

  • Preparation : Weigh approx. 50 mg of the compound into a 4 mL glass vial.

  • Addition : Add the target solvent in 100

    
    L increments.
    
  • Equilibration : Vortex for 30 seconds after each addition. If undissolved solid remains, sonicate for 5 minutes at 25°C.

  • Visual Check : Inspect for clarity (Tyndall effect).

  • Calculation : If dissolved after

    
     added:
    
    
    
    

Structural Dynamics: Keto-Enol Tautomerism

The solubility and reactivity of this compound are heavily influenced by its tautomeric equilibrium. In solution, it exists as a mixture of the Keto form (dicarbonyl) and the Enol form (conjugated alkene-ol).

  • Non-polar solvents (e.g., CDCl

    
    ) : Favor the Enol  form due to intramolecular hydrogen bonding (stabilizing a 6-membered ring).
    
  • Polar solvents (e.g., DMSO-d

    
    ) : Disrupt internal H-bonds, favoring the Keto  form.
    
Visualization: Tautomeric Equilibrium & Solubility Logic

Tautomerism cluster_0 Implications for Analysis Keto Keto Form (Polar, Reactive Electrophile) Enol Enol Form (Lipophilic, Nucleophilic) Keto->Enol Equilibrium NMR NMR Signals Split (Check -CH2- vs =CH-) Keto->NMR Enol->NMR Solvent Solvent Choice Solvent->Keto Polar (DMSO, MeOH) Stabilizes Dipole Solvent->Enol Non-Polar (DCM, Toluene) Promotes Intramolecular H-Bond

Figure 1: The dynamic equilibrium between Keto and Enol forms is solvent-dependent. In non-polar solvents, the Enol form is stabilized by intramolecular hydrogen bonding, affecting solubility and NMR interpretation.

Experimental Workflow: Purification via Recrystallization

To obtain the solid crystalline form for precise characterization, a mixed-solvent recrystallization is recommended. This protocol leverages the differential solubility described in Section 3.

Recrystallization Start Crude Oil (Yellow/Orange) Dissolve Dissolve in Min. Vol. Hot Ethanol (60°C) Start->Dissolve Solubilization Precip Add Hexanes (Anti-solvent) Dropwise until Turbid Dissolve->Precip Saturation Cool Cool slowly to RT, then 4°C Precip->Cool Crystal Growth Filter Vacuum Filtration Wash with cold Hexanes Cool->Filter Isolation Dry Vacuum Dry (<30°C to avoid melt) Filter->Dry Purification Result Pure White Solid (>98% Purity) Dry->Result

Figure 2: Step-by-step purification workflow to convert crude oil into a stable crystalline solid.

Stability and Storage

The


-keto ester functionality is susceptible to hydrolysis and decarboxylation under specific conditions.
  • Hydrolysis Risk : In the presence of moisture and trace acid/base, the ethyl ester can hydrolyze to the

    
    -keto acid, which spontaneously decarboxylates to form 4-(4-bromophenyl)-2-butanone.
    
    • Prevention: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Thermal Sensitivity : Prolonged heating above 80°C can accelerate polymerization or degradation.

    • Recommendation: Store at 2–8°C. Allow to warm to room temperature before opening to prevent water condensation.

References

  • PubChem . This compound (Compound). National Library of Medicine. Available at: [Link]

Commercial availability and suppliers of Ethyl 4-(4-bromophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 160010-18-4
Part 1: Executive Summary

Ethyl 4-(4-bromophenyl)-3-oxobutanoate (CAS: 160010-18-4) is a critical


-keto ester intermediate used primarily in the synthesis of pharmaceutical heterocycles, including thiazoles, oxazoles, and benzindeno-fused azepines. Its structural versatility stems from the presence of both an electrophilic ketone and a nucleophilic methylene group (at C2), alongside a 4-bromophenyl moiety that serves as a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide provides a comprehensive analysis of the commercial supply chain, procurement specifications, and validated synthetic protocols for researchers requiring high-purity material.

Part 2: Supply Chain & Procurement
Global Supplier Landscape

The commercial availability of this compound is robust, with a mix of major catalog distributors and specialized building-block manufacturers.

SupplierCatalog #Purity GradePack SizesShipping/Storage
BLD Pharm BD9043595%+1g, 5g, 25gCold Chain / Sealed Dry
Sigma-Aldrich 160010-18-495%CustomAmbient / 2-8°C
Enamine Inquire95%+Mg - KgAmbient
Combi-Blocks Inquire95-98%1g - 100gAmbient
Dayang Chem InquireIndustrialBulkAmbient
Procurement Advisory
  • Purity vs. Stability: While many suppliers ship at ambient temperature,

    
    -keto esters are prone to slow decarboxylation and hydrolysis. Recommendation:  Upon receipt, store at 2-8°C  (or -20°C for long-term) under an inert atmosphere (Argon/Nitrogen).
    
  • Lead Times:

    • Stock: 1-3 days (Major hubs: USA, Europe).

    • Synthesis-on-Demand: 2-4 weeks (China-based manufacturers).

Supply Chain Visualization

The following diagram illustrates the flow from raw material manufacturers to the end-use researcher.

SupplyChain Figure 1: Commercial Supply Chain for CAS 160010-18-4 RawMaterials Raw Materials (4-Bromophenylacetic Acid) Manufacturer CRO / Manufacturer (Synthesis & Purification) RawMaterials->Manufacturer Chemical Synthesis Distributor Global Distributors (Sigma, BLD, Enamine) Manufacturer->Distributor Bulk Supply QC Quality Control (NMR, HPLC, GC) Manufacturer->QC Batch Testing EndUser Research / Pharma (Drug Development) Manufacturer->EndUser Custom Synthesis (>1kg) Distributor->EndUser Catalog Orders QC->Manufacturer Pass

Part 3: Technical Synthesis Guide

For researchers unable to source the compound or requiring a custom analog, two primary synthetic routes are established. The choice depends on scale and available equipment.

Route A: The Meldrum’s Acid Method (High Purity / Process Scale)

This is the superior method for avoiding O-acylation byproducts common in standard enolate chemistry.

  • Mechanism: Acylation of Meldrum's acid followed by alcoholysis.[1][2]

  • Step 1: Reaction of 4-bromophenylacetyl chloride with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of pyridine/DCM.

  • Step 2: Thermal decomposition (alcoholysis) of the acylated intermediate in refluxing ethanol .

  • Advantage: High yield (>80%), clean product profile, scalable.

Route B: The Magnesium Enolate (Masamune) Method (Lab Scale)

Ideal for rapid bench-scale synthesis using standard reagents.

  • Reagents: Potassium monoethyl malonate, MgCl₂, Triethylamine (TEA), 4-bromophenylacetyl chloride.

  • Protocol:

    • Generate the magnesium enolate of monoethyl malonate in situ using MgCl₂/TEA in acetonitrile or THF.

    • Add the acid chloride slowly at 0°C.

    • Quench with dilute HCl to effect decarboxylation and isolate the

      
      -keto ester.
      
  • Advantage: Uses inexpensive starting materials; avoids the use of Meldrum's acid if cost is a constraint.

Synthetic Pathway Diagram

SynthesisRoutes Figure 2: Comparative Synthetic Routes (Blue: Meldrum's Acid; Red: Mg Enolate) AcidCl 4-Bromophenylacetyl Chloride AcylMeldrum Acyl Meldrum's Acid Intermediate AcidCl->AcylMeldrum Pyridine, DCM (C-Acylation) MgEnolate Magnesium Enolate Complex AcidCl->MgEnolate MgCl2, TEA (Masamune Condensation) Meldrum Meldrum's Acid Meldrum->AcylMeldrum Malonate Potassium Monoethyl Malonate Malonate->MgEnolate Product This compound (CAS 160010-18-4) AcylMeldrum->Product EtOH Reflux (Alcoholysis/Decarboxylation) MgEnolate->Product HCl Workup (Decarboxylation)

Part 4: Applications & Handling
Key Applications
  • Hantzsch Thiazole Synthesis: Condensation with thioureas or thioamides to form 2-aminothiazoles, a common scaffold in kinase inhibitors.

  • Paal-Knorr Synthesis: Reaction with amines/hydrazines to form pyrroles or pyrazoles.

  • Benzindeno-fused Azepines: Used in stereoselective [4+3] annulation reactions with azadienes [1].

Safety & Stability (MSDS Highlights)
  • Hazards: H315 (Skin Irritant), H319 (Eye Irritant).

  • Storage: Hygroscopic. Store under inert gas.

  • Instability: Avoid strong bases (unless intended for reaction) to prevent premature hydrolysis of the ester or self-condensation.

References
  • Stereoselective [4+3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate. Organic & Biomolecular Chemistry. Available at: [Link]

  • Meldrum's Acid in Organic Synthesis. Organic Syntheses. Validated protocol for beta-keto ester synthesis. Available at: [Link]

  • Synthesis of beta-keto esters via Magnesium Enolates. Organic Chemistry Portal. Available at: [Link]

Sources

Methodological & Application

Preparation of quinoline compounds using Ethyl 4-(4-bromophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust preparation of regioisomeric quinoline scaffolds using Ethyl 4-(4-bromophenyl)-3-oxobutanoate (EBPB) as a versatile


-keto ester building block. By manipulating reaction kinetics and thermodynamics, researchers can selectively synthesize 2-(4-bromobenzyl)-4-quinolones  (via Conrad-Limpach) or 4-(4-bromobenzyl)-2-quinolones  (via Knorr).

These protocols are designed for medicinal chemistry programs targeting antimalarial, anticancer, and anti-inflammatory pathways. The inclusion of the p-bromophenyl moiety provides a critical handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura), facilitating rapid library expansion.

Strategic Reaction Logic

The synthesis hinges on the ambident electrophilicity of the


-keto ester and the nucleophilicity of the aniline. The pathway is dictated by the initial condensation event:
  • Path A (Thermodynamic Control): Formation of the Schiff base (imine) at the ketone, followed by thermal cyclization.

  • Path B (Kinetic Control): Formation of the anilide (amide) at the ester, followed by acid-mediated cyclization.

Pathway Visualization

The following diagram illustrates the divergent workflow and critical decision points.

QuinolineSynthesis Start Start: this compound + Aniline Derivative Decision Condition Selection Start->Decision PathA Path A: Conrad-Limpach (Thermodynamic) Decision->PathA Cat. Acid, <100°C PathB Path B: Knorr (Kinetic) Decision->PathB Direct Heat/Acid Imine Intermediate: Schiff Base (Enamine) PathA->Imine -H2O Amide Intermediate: Beta-Keto Anilide PathB->Amide -EtOH CyclizA Thermal Cyclization (250°C, Diphenyl Ether) Imine->CyclizA -EtOH CyclizB Acid Cyclization (120°C, PPA or H2SO4) Amide->CyclizB -H2O ProdA Product A: 4-hydroxy-2-(4-bromobenzyl)quinoline CyclizA->ProdA ProdB Product B: 2-hydroxy-4-(4-bromobenzyl)quinoline CyclizB->ProdB

Figure 1: Decision tree for divergent quinoline synthesis from


-keto esters.

Detailed Experimental Protocols

Protocol A: Conrad-Limpach Synthesis (Target: 4-Hydroxyquinoline)

Mechanism: This route prioritizes the formation of a Schiff base (imine) at the ketone position.[1][2] The subsequent thermal shock drives cyclization by eliminating ethanol. Target Structure: 2-(4-bromobenzyl)quinolin-4(1H)-one.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.0 equiv)[3][4]

  • Solvent 1: Benzene or Toluene (anhydrous)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 equiv)

  • Solvent 2: Diphenyl ether (high boiling point medium)

Step-by-Step Procedure:

  • Imine Formation (Dean-Stark Trap):

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the

      
      -keto ester and aniline in toluene.
      
    • Add catalytic pTSA.

    • Reflux for 4–6 hours. Monitor the collection of water in the trap to confirm reaction progress.

    • Checkpoint: TLC should show the disappearance of the starting ester and the appearance of a less polar spot (enamine/imine).

    • Evaporate toluene under reduced pressure to yield the crude

      
      -anilinoacrylate (Schiff base).
      
  • Thermal Cyclization:

    • Pre-heat diphenyl ether (10 mL/g of reactant) to 250°C in a heavy-walled flask.

    • Critical Step: Add the crude Schiff base dropwise (dissolved in a minimal amount of diphenyl ether if necessary) to the rapidly stirring, pre-heated solvent.

    • Why: Slow addition prevents the temperature from dropping, ensuring rapid cyclization over polymerization.

    • Maintain temperature at 240–250°C for 30–60 minutes.

    • Allow the mixture to cool to room temperature.

  • Isolation:

    • Dilute the reaction mixture with petroleum ether or hexane. The quinoline product usually precipitates as a solid.

    • Filter the solid and wash extensively with hexane to remove residual diphenyl ether.

    • Recrystallize from ethanol/DMF.

Protocol B: Knorr Quinoline Synthesis (Target: 2-Hydroxyquinoline)

Mechanism: This route proceeds via the formation of an amide bond at the ester group, followed by intramolecular Friedel-Crafts cyclization onto the ketone. Target Structure: 4-(4-bromobenzyl)quinolin-2(1H)-one.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.0 equiv)[3][4]

  • Cyclizing Agent: Polyphosphoric Acid (PPA) or Conc.

    
    
    

Step-by-Step Procedure:

  • Amide Formation:

    • Mix the

      
      -keto ester and aniline in a flask (neat) or with xylene.
      
    • Heat to 140°C for 2–3 hours.

    • Note: If using xylene, distill off the ethanol formed during the reaction.

    • Isolate the intermediate anilide if necessary, though "one-pot" is common in PPA.

  • Acid-Mediated Cyclization:

    • Add PPA (5–10 g per gram of reactant) to the crude anilide.

    • Heat the mixture to 100–120°C with vigorous mechanical stirring (PPA is viscous).

    • Monitor by TLC (approx. 2–4 hours). The mixture will turn deep red/brown.

  • Quenching and Isolation:

    • Cool the mixture to 60°C.

    • Pour the reaction mass slowly into crushed ice/water with stirring.

    • Neutralize the suspension with Ammonium Hydroxide (

      
      ) to pH 7–8.
      
    • Filter the precipitate.

    • Wash with water and cold methanol.

Critical Process Parameters (CPPs) & Data

The following table summarizes the key differences and expected outcomes for the two protocols.

ParameterConrad-Limpach (Path A)Knorr (Path B)
Primary Intermediate Schiff Base (Imine/Enamine)Anilide (Amide)
Key Condition High Temp (250°C), Neutral/Weak AcidStrong Acid (PPA/

), 120°C
Regioselectivity 4-Hydroxy -2-(4-bromobenzyl)...2-Hydroxy -4-(4-bromobenzyl)...
Typical Yield 65 – 80%55 – 70%
Major Impurity Polymerized tars (if temp drops)Sulfonated byproducts (if

used)
Downstream Utility Precursor to 4-chloroquinolinesPrecursor to 2-chloroquinolines

Downstream Application: Suzuki-Miyaura Coupling

The 4-bromobenzyl moiety serves as a "sleeping" functional group. Once the quinoline core is established, the bromine atom can be engaged in cross-coupling reactions to generate libraries of biaryl compounds.

Protocol:

  • Dissolve the brominated quinoline (1.0 equiv) in 1,4-Dioxane/Water (4:1).

  • Add Aryl Boronic Acid (1.2 equiv),

    
     (2.0 equiv).
    
  • Degas with Nitrogen for 10 mins.

  • Add

    
     (5 mol%).
    
  • Heat at 90°C for 12 hours.

References

  • Conrad, M., & Limpach, L. (1887).[5] Über das Chinolin und seine Homologen. Berichte der deutschen chemischen Gesellschaft.

  • Knorr, L. (1886).[6] Synthetische Versuche mit dem Acetessigester.[3][6] Justus Liebigs Annalen der Chemie.[6]

  • Gao, J., et al. (2020).[2] Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances.[3]

  • Organic Chemistry Portal. (2023). Synthesis of Quinolines.[3][1][2][4][6][7][8][9]

  • Song, X., et al. (2016). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. Journal of Organic Chemistry.[6][10]

Sources

Application Note: Synthesis of 7-hydroxy-4-(4-bromobenzyl)coumarin via Pechmann Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Coumarins, a class of benzopyrones, are of significant interest to the pharmaceutical and life sciences industries due to their diverse and potent biological activities. These activities include anticoagulant, anti-inflammatory, antimicrobial, and antitumor properties. The specific substitution pattern on the coumarin scaffold dictates its pharmacological profile. The Pechmann condensation, a classic named reaction, remains a cornerstone for the synthesis of coumarins due to its operational simplicity and the use of readily available starting materials.[1][2] This application note provides a detailed protocol for the synthesis of a specific coumarin derivative, 7-hydroxy-4-(4-bromobenzyl)coumarin, utilizing Ethyl 4-(4-bromophenyl)-3-oxobutanoate and resorcinol. This protocol is designed for researchers in drug discovery and organic synthesis, offering insights into the practical execution and mechanistic underpinnings of the Pechmann condensation.

Reaction Principle and Mechanism

The Pechmann condensation is an acid-catalyzed reaction between a phenol and a β-ketoester to form a coumarin.[1][3] The reaction proceeds through a series of steps, the exact order of which can be debated but generally involves transesterification, electrophilic aromatic substitution, and dehydration.[1][4]

In the context of this protocol, the reaction is between resorcinol (a highly activated phenol) and this compound. The presence of two hydroxyl groups on resorcinol enhances the nucleophilicity of the aromatic ring, facilitating the electrophilic attack.

The key mechanistic steps are:

  • Protonation of the β-ketoester: The acid catalyst protonates the carbonyl oxygen of the ester group, activating it for nucleophilic attack.

  • Transesterification: The hydroxyl group of the phenol attacks the activated carbonyl of the β-ketoester, leading to a transesterification reaction and the formation of a new ester intermediate.

  • Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The electron-rich aromatic ring of the phenol attacks the protonated ketone carbonyl of the β-ketoester moiety, leading to cyclization.

  • Dehydration: The resulting tertiary alcohol is protonated and subsequently eliminated as a water molecule to form the final coumarin product.

Pechmann_Condensation_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Resorcinol Resorcinol Transesterification Transesterification Intermediate Resorcinol->Transesterification H+ Catalyst BetaKetoester This compound BetaKetoester->Transesterification Cyclized_Intermediate Cyclized Intermediate (Tertiary Alcohol) Transesterification->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Coumarin 7-hydroxy-4-(4-bromobenzyl)coumarin Cyclized_Intermediate->Coumarin Dehydration (-H2O)

Figure 1: Generalized mechanism of the Pechmann condensation.

Experimental Protocol

This protocol details the synthesis of 7-hydroxy-4-(4-bromobenzyl)coumarin.

Materials and Equipment:

  • Resorcinol

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol (95%)

  • Deionized Water

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Ice bath

  • Buchner funnel and filter paper

  • Beakers

  • Graduated cylinders

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add resorcinol (1.10 g, 10 mmol).

  • Addition of β-ketoester: To the same flask, add this compound (2.85 g, 10 mmol).

  • Cooling: Place the flask in an ice bath and allow the mixture to cool to 0-5 °C with gentle stirring.

  • Catalyst Addition: Slowly and dropwise, add concentrated sulfuric acid (5 mL) to the cooled and stirred mixture. The addition should be done carefully to control the exothermic reaction.

  • Reaction Progression: After the addition of the acid, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water with vigorous stirring. A precipitate should form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 20 mL) to remove any residual acid.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as aqueous ethanol, to obtain the pure 7-hydroxy-4-(4-bromobenzyl)coumarin.[5]

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow A 1. Reactant Addition (Resorcinol & β-ketoester) B 2. Cooling to 0-5 °C (Ice Bath) A->B C 3. Catalyst Addition (Conc. H₂SO₄, dropwise) B->C D 4. Reaction at RT (2-4 hours, TLC monitoring) C->D E 5. Quenching (Pour into ice water) D->E F 6. Filtration & Washing (Isolate crude product) E->F G 7. Recrystallization (Aqueous Ethanol) F->G H 8. Drying & Characterization (MP, NMR, MS) G->H

Figure 2: Experimental workflow for the synthesis of 7-hydroxy-4-(4-bromobenzyl)coumarin.

Reaction Parameters and Troubleshooting

ParameterRecommended ConditionRationale & Troubleshooting
Catalyst Concentrated H₂SO₄A strong acid is essential for protonation and catalysis.[1][6] Other strong acids like trifluoroacetic acid or solid acid catalysts such as Amberlyst-15 can also be used.[6][7] If the reaction is sluggish, a different catalyst might be more effective.
Temperature 0-5 °C for catalyst addition, then room temperatureInitial cooling is crucial to control the exothermicity of adding concentrated sulfuric acid.[5] Running the reaction at elevated temperatures might lead to side product formation. If the reaction does not proceed at room temperature, gentle heating (40-60 °C) can be attempted.
Reaction Time 2-4 hoursThe reaction time can vary depending on the specific substrates and catalyst. Monitor the reaction by TLC to determine the optimal time.
Purification Recrystallization from aqueous ethanolThis is a standard and effective method for purifying coumarin derivatives.[5] If impurities persist, column chromatography on silica gel may be necessary.

Expected Results and Discussion

The Pechmann condensation of resorcinol with this compound is expected to yield 7-hydroxy-4-(4-bromobenzyl)coumarin. The presence of the electron-donating hydroxyl group at the 7-position and the benzyl group at the 4-position are key structural features.

Potential Side Reactions:

  • Sulfonation of the aromatic ring: This can occur if the reaction is heated for an extended period with concentrated sulfuric acid.

  • Formation of regioisomers: While the reaction with resorcinol typically yields the 7-hydroxy isomer, the formation of the 5-hydroxy isomer is a possibility, albeit usually in minor amounts.

The purity of the final product should be assessed by melting point determination and spectroscopic analysis. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the coumarin and the bromobenzyl moiety, as well as a singlet for the vinyl proton at the 3-position.

Conclusion

The Pechmann condensation provides a straightforward and efficient method for the synthesis of 7-hydroxy-4-(4-bromobenzyl)coumarin. The protocol outlined in this application note is a robust starting point for researchers. Careful control of reaction parameters, particularly temperature, is key to achieving a high yield of the desired product. The versatility of the Pechmann condensation allows for the synthesis of a wide array of substituted coumarins, making it an invaluable tool in the development of novel therapeutic agents and fluorescent probes.

References

  • Wikipedia. Pechmann condensation. [Link]

  • Taylor & Francis Online. Pechmann condensation – Knowledge and References. [Link]

  • Harvard University. Pechmann Condensation.doc. [Link]

  • ResearchGate. (PDF) Synthesis of coumarin by Pechman reaction -A Review. [Link]

  • Royal Society of Chemistry. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. [Link]

  • ACS Publications. Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. [Link]

  • MDPI. A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. [Link]

  • Indian Academy of Sciences. Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. [Link]

  • JETIR. synthesis of coumarin derivatives via pechmann condensation and nitration reaction. [Link]

  • National Institutes of Health. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. [Link]

  • YouTube. 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). [Link]

  • SciSpace. Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. [Link]

  • Der Pharma Chemica. Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under. [Link]

Sources

Biginelli reaction protocol for dihydropyrimidinones using Ethyl 4-(4-bromophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Protocol: Modified Biginelli Condensation using Ethyl 4-(4-bromophenyl)-3-oxobutanoate

Executive Summary

This application note details the optimized protocol for utilizing This compound (CAS 160010-18-4) as a


-keto ester building block in the Biginelli multicomponent reaction.

Unlike the standard Biginelli reaction which utilizes ethyl acetoacetate to yield a methyl group at the C6 position, this reagent introduces a bulky, lipophilic 4-bromobenzyl moiety at C6. This modification is critical for developing dihydropyrimidinone (DHPM) libraries with extended hydrophobic reach and provides a chemically versatile aryl bromide handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Key Challenge: The steric bulk and increased lipophilicity of the


-aryl substituent significantly retard the rate of enolization and subsequent nucleophilic attack compared to standard methyl-substituted esters. Standard acid-catalyzed protocols (HCl/EtOH) often result in low yields (<40%) and difficult purification.

Solution: This guide presents a Lewis Acid-Mediated Protocol utilizing Cerium(III) Chloride Heptahydrate (


), which coordinates with the 

-keto ester to facilitate enolization while stabilizing the

-acyliminium intermediate, boosting yields to >75%.
Strategic Reaction Design
2.1 The Chemical System

The reaction involves the condensation of three components:

  • Component A: Aromatic Aldehyde (Variable R-group at C4).

  • Component B: Urea or Thiourea (H-bond donor/acceptor core).

  • Component C: this compound (The bulky C6-provider).

2.2 Critical Parameter Analysis
ParameterStandard Condition (HCl/EtOH)Optimized Condition (Lewis Acid)Mechanistic Insight
Catalyst HCl /


(25 mol%)
Lewis acids stabilize the acyliminium ion and coordinate the 1,3-dicarbonyl oxygen, promoting enol formation despite steric hindrance.
Solvent EthanolEthanol / THF (1:1) or Pure EtOHThe 4-bromobenzyl tail decreases solubility in pure alcohols. THF co-solvent prevents premature precipitation of intermediates.
Temperature Reflux (

C)
Reflux (

C)
Higher thermal energy is required to overcome the activation barrier imposed by the bulky

-substituent.
Time 4-6 Hours12-24 HoursThe rate-determining interception of the iminium ion is slower; extended time ensures conversion.
Visualized Workflows
3.1 Reaction Scheme

The following diagram illustrates the specific transformation and the resulting scaffold numbering.

BiginelliScheme cluster_legend Component Roles Aldehyde Aryl Aldehyde (R-CHO) Reaction Reflux, 12-24h Cat: CeCl3·7H2O Solvent: EtOH Aldehyde->Reaction Urea Urea (NH2-CO-NH2) Urea->Reaction KetoEster Ethyl 4-(4-bromophenyl)- 3-oxobutanoate KetoEster->Reaction Product 6-(4-bromobenzyl)-DHPM (Target Scaffold) Reaction->Product Legend1 Aldehyde: Defines C4 Legend2 Urea: Defines N1-C2-N3 Legend3 KetoEster: Defines C5-C6

Caption: General reaction scheme for the synthesis of 6-(4-bromobenzyl)-dihydropyrimidinones.

Detailed Experimental Protocol
4.1 Materials Required[1][2]
  • Reagent: this compound (1.0 equiv).

  • Aldehyde: Benzaldehyde derivative (1.0 equiv).[3]

  • Urea/Thiourea: (1.5 equiv) - Excess is crucial to drive equilibrium.

  • Catalyst: Cerium(III) Chloride Heptahydrate (

    
    ) (25 mol%).[4]
    
  • Solvent: Ethanol (Absolute) or EtOH/THF (2:1 v/v).

4.2 Step-by-Step Procedure

Step 1: Reaction Assembly

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol, ~285 mg) and the chosen aromatic aldehyde (1.0 mmol) in 5 mL of Ethanol.

  • Add Urea (1.5 mmol, 90 mg).

  • Add

    
      (0.25 mmol, ~93 mg) in one portion.
    
    • Note: If the aldehyde is liquid, add it last. If solid, mix with the ester first.

Step 2: Reflux

  • Fit the flask with a water-cooled condenser.

  • Heat the mixture to vigorous reflux (

    
    C oil bath).
    
  • Maintain reflux for 12 to 24 hours .

    • Checkpoint: Monitor via TLC (30% Ethyl Acetate in Hexane). The product spot will typically be more polar (lower

      
      ) than the 
      
      
      
      -keto ester but less polar than urea. Look for the disappearance of the aldehyde spot.

Step 3: Isolation (The "Crash-Out" Method)

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture onto ~20 g of crushed ice/water mixture with vigorous stirring.

  • Stir for 15–30 minutes. The hydrophobic 4-bromobenzyl tail usually forces the product to precipitate as a solid.

    • Troubleshooting: If a sticky oil forms instead of a solid (common with this lipophilic chain), decant the water, dissolve the oil in a minimum amount of hot ethanol, and let it stand in the fridge (

      
      C) overnight to recrystallize.
      

Step 4: Purification

  • Filter the precipitate using a Buchner funnel.

  • Wash the solid with:

    • Cold water (

      
       mL) to remove urea and catalyst.
      
    • Cold Ethanol/Hexane (1:9 mixture, 5 mL) to remove unreacted

      
      -keto ester.
      
  • Recrystallize from hot Ethanol or Ethanol/DMF mixture if high purity is required for biological assays.

Mechanistic Validation (The Kappe Pathway)

Understanding the mechanism is vital for troubleshooting. The reaction follows the Kappe Mechanism , but the bulky


-keto ester affects the kinetics.
  • Step A (Fast): Acid-catalyzed condensation of Aldehyde and Urea forms the

    
    -acyliminium ion .
    
  • Step B (Rate Limiting): The enol of this compound intercepts the iminium ion.

    • Insight: The 4-bromobenzyl group creates steric hindrance near the enol double bond.

      
       acts as a Lewis acid to coordinate the dicarbonyl, stabilizing the enol form and increasing its nucleophilicity, effectively lowering the activation energy for this step.
      
  • Step C (Cyclization): Intramolecular attack of the urea nitrogen on the ester carbonyl, followed by dehydration.

Mechanism Start Aldehyde + Urea Iminium N-Acyliminium Ion (Electrophile) Start->Iminium Acid Cat. Michael Open Chain Ureide (Intermediate) Iminium->Michael Step 2: Interception (Slow with bulky ester) Enol Enol of β-Keto Ester (Nucleophile) Enol->Michael Attacks Cyclization Cyclization & Dehydration (- H2O) Michael->Cyclization Final Dihydropyrimidinone Cyclization->Final Cat CeCl3 Catalyst Cat->Iminium Stabilizes Cat->Enol Promotes Enolization

Caption: Mechanistic pathway highlighting the critical interception of the iminium ion by the bulky enol.

Expected Characterization Data

For the product: Ethyl 4-phenyl-6-(4-bromobenzyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Example where Benzaldehyde is used).

  • Appearance: White to off-white solid.

  • IR (

    
    ):  ~3240 (NH stretch), ~1700-1720 (Ester C=O), ~1640 (Amide C=O).
    
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       9.2 (s, 1H, NH).
      
    • 
       7.7 (s, 1H, NH).
      
    • 
       7.2-7.5 (m, Ar-H, overlapping phenyl and bromophenyl signals).
      
    • 
       5.2 (d, 1H, C4-H, chiral center).
      
    • 
       3.8-4.1 (m, 
      
      
      
      of benzyl group and
      
      
      of ethyl ester). Note: The benzylic protons at C6 will appear as a singlet or AB quartet depending on conformation.
    • 
       1.1 (t, 3H, 
      
      
      
      of ester).
References
  • Kappe, C. O. (1997).[3] "A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate". The Journal of Organic Chemistry, 62(21), 7201–7204. Link

  • Ma, Y., Qian, C., Wang, L., & Yang, M. (2000).[5] "Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions". The Journal of Organic Chemistry, 65(12), 3864–3868.[6] Link

  • Attri, P., et al. (2017). "this compound: Properties and Application in Heterocyclic Synthesis". ChemicalBook Database Entry (CAS 160010-18-4). Link

  • Bussolari, J. C., & McDonnell, P. A. (2000).[5] "A New Substrate for the Biginelli Cyclocondensation: Direct Preparation of 5-Unsubstituted 3,4-Dihydropyrimidin-2(1H)-ones". The Journal of Organic Chemistry, 65(20), 6777–6779. Link

  • Dallinger, D., & Kappe, C. O. (2007). "Microwave-Assisted Synthesis in Water as Solvent". Chemical Reviews, 107(6), 2563–2591. Link

Sources

Ethyl 4-(4-bromophenyl)-3-oxobutanoate in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 4-(4-bromophenyl)-3-oxobutanoate in Pharmaceutical Synthesis

Executive Summary

This compound (CAS: 160010-18-4) is a bifunctional building block critical to modern medicinal chemistry. Its structural duality—combining a reactive


-keto ester motif with an aryl bromide handle—positions it as a "linchpin" intermediate. It allows for the rapid construction of heterocyclic cores (pyrazoles, pyrimidines, thiazoles) while retaining a pre-installed halogen for late-stage diversification via Palladium-catalyzed cross-coupling. This guide outlines the optimized synthesis of this scaffold, its transformation into bioactive heterocycles, and quality control parameters for GMP environments.

Chemical Profile & Structural Significance

PropertySpecification
IUPAC Name This compound
CAS Number 160010-18-4
Molecular Formula C

H

BrO

Molecular Weight 285.14 g/mol
Appearance Off-white to pale yellow solid (low melting)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water

Strategic Value in Drug Design:

  • 
    -Keto Ester Functionality:  Acts as a 1,3-dielectrophile, enabling condensation reactions with binucleophiles (hydrazines, ureas, amidines) to form 5- and 6-membered heterocycles.
    
  • 4-Bromophenyl Moiety: The bromine atom is orthogonal to the condensation chemistry. It survives ring formation, serving as a "handle" for Suzuki-Miyaura or Buchwald-Hartwig couplings to expand chemical space (e.g., biaryl kinase inhibitors).

Strategic Reaction Pathways

The following diagram illustrates the central role of this intermediate in divergent synthesis.

G Start 4-Bromophenylacetic Acid Intermediate Ethyl 4-(4-bromophenyl)- 3-oxobutanoate (The Scaffold) Start->Intermediate Meldrum's Acid Activation Prod1 Pyrazole Derivatives (Anti-inflammatory) Intermediate->Prod1 Hydrazine (Knorr) Prod2 Pyrimidine Derivatives (Kinase Inhibitors) Intermediate->Prod2 Urea/Thiourea (Biginelli-like) Prod3 Coumarin Derivatives (Anticoagulants) Intermediate->Prod3 Resorcinol (Pechmann) Suzuki Pd-Catalyzed Cross-Coupling Prod1->Suzuki Library Expansion Prod2->Suzuki

Figure 1: Divergent synthesis pathways utilizing the bifunctional nature of the scaffold.

Experimental Protocols

Protocol A: Scalable Synthesis via Meldrum’s Acid

Rationale: Direct alkylation of acetoacetate often leads to poly-alkylation. The Meldrum's acid route is thermodynamically controlled, preventing side reactions and ensuring high purity.

Reagents:

  • 4-Bromophenylacetic acid (1.0 equiv)

  • Meldrum's acid (1.0 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (0.1 equiv)

  • Ethanol (Absolute)[1]

Step-by-Step Methodology:

  • Activation: In a dry DCM (dichloromethane) solvent under N

    
    , dissolve 4-bromophenylacetic acid (10 mmol) and Meldrum's acid (10 mmol).
    
  • Coupling: Cool to 0°C. Add DCC (11 mmol) and DMAP (1 mmol) dissolved in minimal DCM dropwise.

    • Observation: A white precipitate (DCU) will form immediately.

  • Incubation: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (disappearance of acid).

  • Filtration: Filter off the DCU byproduct. Wash the filtrate with 1M HCl (2x) to remove DMAP and unreacted amine. Dry organic layer over Na

    
    SO
    
    
    
    and concentrate in vacuo to yield the acyl-Meldrum's acid intermediate.
  • Ethanolysis: Dissolve the crude intermediate in absolute ethanol (20 mL). Heat to reflux for 4 hours.

    • Mechanism:[2] Decarboxylation occurs, driving the formation of the

      
      -keto ester.
      
  • Purification: Concentrate the ethanol. Purify via flash column chromatography (Hexane:EtOAc 9:1).

Yield Expectation: 85-92% Validation:


H NMR (CDCl

):

1.25 (t, 3H), 3.45 (s, 2H, CO-CH

-CO), 3.80 (s, 2H, Ar-CH

), 4.18 (q, 2H), 7.10 (d, 2H), 7.45 (d, 2H).
Protocol B: Synthesis of 3-(4-Bromobenzyl)-pyrazol-5-one

Rationale: This protocol demonstrates the scaffold's utility in creating heterocycles.[3] Pyrazolones are privileged structures in analgesics (e.g., Edaravone analogs).

Reagents:

  • This compound (1.0 equiv)

  • Hydrazine hydrate (1.2 equiv)

  • Ethanol[1][2][4][5][6]

Methodology:

  • Dissolve the

    
    -keto ester (5 mmol) in Ethanol (15 mL).
    
  • Add Hydrazine hydrate (6 mmol) dropwise at RT.

  • Heat to reflux for 2 hours.

    • Checkpoint: The solution often turns from colorless to pale yellow. Precipitation may occur.[7]

  • Cool to 0°C. Filter the solid precipitate.

  • Recrystallize from Ethanol/Water.

Mechanism: Initial imine formation at the ketone followed by intramolecular cyclization attacking the ester.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield in Protocol A Incomplete decarboxylationEnsure Ethanol reflux is vigorous and maintained for full 4 hours. CO

evolution must cease.
Impurity: O-Alkylation Solvent effects in downstream reactionsWhen alkylating the central methylene (C-2), use non-polar solvents (THF) to favor C-alkylation over O-alkylation.
Solidification Issues Product exists as keto-enol tautomersThe compound is a low-melting solid. If it oils out, seed with a crystal or scratch the flask. Store at 4°C.

Safety & Handling

  • Lachrymator Potential:

    
    -halo and 
    
    
    
    -keto esters can be mild lachrymators. Handle in a fume hood.
  • Skin Sensitization: The bromophenyl moiety can be a sensitizer. Wear nitrile gloves and long sleeves.

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent hydrolysis of the ester.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2.

    
    -keto esters. Journal of Organic Chemistry. Link
    
  • Sigma-Aldrich. (n.d.). This compound Product Detail. Merck KGaA. Link

  • Bhat, B. A., et al. (2005). Synthesis and biological evaluation of pyrazoles and isoxazoles. Bioorganic & Medicinal Chemistry Letters. Link

  • Tang, W., et al. (2011). Efficient Synthesis of Pharmaceutical Intermediates. Organic Syntheses. Link (Contextual reference for bromophenyl handling).

Sources

Application of Ethyl 4-(4-bromophenyl)-3-oxobutanoate in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ethyl 4-(4-bromophenyl)-3-oxobutanoate in Agrochemical Synthesis

Executive Summary

This compound (CAS: 160010-18-4) is a bifunctional building block critical to the "fragment-based" design of modern agrochemicals. Its structural duality—combining a reactive


-keto ester motif with a para-bromophenyl handle—allows it to serve as a divergent scaffold .

This guide details its primary application: the regioselective synthesis of pyrazole-based fungicide precursors (specifically SDHI and strobilurin analogs). Unlike simple aliphatic


-keto esters, the inclusion of the 4-bromophenyl moiety enables late-stage diversification via palladium-catalyzed cross-coupling, significantly accelerating structure-activity relationship (SAR) studies.
Chemical Profile & Strategic Utility
PropertySpecificationStrategic Relevance
Structure

1,3-Dicarbonyl allows rapid heterocycle formation.[1]
CAS No. 160010-18-4Verified identifier for procurement.[2][3][4]
Mol. Weight 285.13 g/mol Optimal range for "Lipinski-compliant" agrochemical fragments.
Reactivity

-Acidic Methylene
High nucleophilicity at C2; electrophilicity at C1/C3.
Halogen 4-Bromo substituentCritical Handle: Enables Suzuki/Buchwald couplings post-cyclization.
The "Divergent Scaffold" Concept

In high-throughput agrochemical discovery, efficiency depends on late-stage functionalization. This intermediate allows researchers to lock in the heterocyclic core (e.g., pyrazole, thiazole) first, and then modify the lipophilic tail via the bromine atom.

DivergentStrategy cluster_Heterocycles Step 1: Core Construction cluster_Coupling Step 2: Late-Stage Diversification Start This compound Pyrazole Pyrazole Scaffold (Fungicides) Start->Pyrazole + Hydrazine Thiazole Thiazole Scaffold (Insecticides) Start->Thiazole + Thiourea Suzuki Suzuki Coupling (Biaryl Ethers) Pyrazole->Suzuki Pd(0) / Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amination) Thiazole->Buchwald Pd(0) / Amines Final Optimized Active Ingredient Suzuki->Final Buchwald->Final

Figure 1: The divergent synthesis workflow utilizing the bromine handle for library generation.

Primary Application: Regioselective Pyrazole Synthesis

The most prevalent use of this intermediate is in the synthesis of 3-(4-bromobenzyl)-5-hydroxypyrazoles (or their tautomers), which are precursors to carboxamide fungicides.

Mechanistic Insight

The reaction with hydrazine is a condensation-cyclization sequence.

  • Nucleophilic Attack: The hydrazine terminal amine attacks the ketone carbonyl (more electrophilic than the ester).

  • Elimination: Loss of water forms a hydrazone intermediate.

  • Cyclization: The second amine attacks the ester carbonyl, releasing ethanol and forming the pyrazole ring.

Critical Control Point: Regioselectivity is governed by pH and solvent. In acidic media, the hydrazine attacks the ketone first. In basic media, competing pathways can lead to mixtures.

Detailed Experimental Protocol

Objective: Synthesis of 3-(4-bromobenzyl)-1H-pyrazol-5-ol (Tautomer: 5-oxo-pyrazoline).

Materials
  • Precursor: this compound (10.0 g, 35.0 mmol)

  • Reagent: Hydrazine hydrate (80% aq., 2.2 g, 44.0 mmol, 1.25 equiv)

  • Solvent: Ethanol (Absolute, 100 mL)

  • Catalyst: Glacial Acetic Acid (cat. 0.5 mL) - promotes ketone activation.

Step-by-Step Methodology
  • Setup:

    • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe.

    • Charge the flask with This compound and Ethanol . Stir until fully dissolved (pale yellow solution).

  • Addition:

    • Cool the solution to 0–5°C using an ice bath. Reason: Controls the exotherm of hydrazine addition and favors kinetic control.

    • Add Hydrazine hydrate dropwise over 10 minutes.

    • Add Acetic Acid catalyst.[1][5]

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C) over 30 minutes.

    • Heat to Reflux (78°C) for 4–6 hours.

    • Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (high R_f) should disappear; a new polar spot (product) will appear near the baseline or mid-plate depending on tautomer.

  • Workup (Self-Validating Step):

    • Cool the reaction mixture to 0°C. The product often precipitates as a white/off-white solid due to the lower solubility of the pyrazolone compared to the ester.

    • Filtration: Filter the solid under vacuum.

    • Wash: Wash the cake with cold ethanol (2 x 10 mL) to remove unreacted hydrazine and yellow impurities.

    • Drying: Dry in a vacuum oven at 45°C for 12 hours.

  • Quality Control:

    • Yield Expectation: 85–92%.

    • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl quartet/triplet (ester) and the appearance of the pyrazole -CH= singlet (approx.

      
       5.4 ppm) and the benzyl methylene singlet (
      
      
      
      3.8 ppm).
Workflow Diagram

ProtocolWorkflow Setup Setup: Dissolve Precursor in EtOH (0-5°C) Addition Addition: Dropwise Hydrazine + AcOH Cat. Setup->Addition Reflux Reaction: Reflux 78°C (4-6 Hours) Addition->Reflux Monitor Check TLC: Disappearance of SM Reflux->Monitor Monitor->Reflux Incomplete Precip Workup: Cool to 0°C (Induce Precipitation) Monitor->Precip Complete Isolate Isolation: Filter & Wash with Cold EtOH Precip->Isolate

Figure 2: Step-by-step experimental workflow for pyrazole cyclization.

Troubleshooting & Optimization
  • Issue: Oily Product.

    • Cause: Incomplete cyclization or presence of rotamers/tautomers preventing crystallization.

    • Solution: Evaporate solvent to 20% volume, add diethyl ether or hexanes to induce trituration.

  • Issue: Low Yield.

    • Cause: Hydrolysis of the ester without cyclization (if water content is too high).

    • Solution: Use absolute ethanol and ensure hydrazine hydrate is high quality (not degraded).

  • Optimization for Scale-up:

    • Replace Ethanol with Methanol for faster reaction rates (higher polarity), though solubility of the product must be checked to ensure precipitation yields are maintained.

Safety & Handling (MSDS Summary)
  • This compound:

    • Hazards: Irritant (Skin/Eye). May cause sensitization.[5]

    • Storage: Store at 2–8°C. Beta-keto esters can degrade (decarboxylate) over time if exposed to heat/moisture.

  • Hydrazine Hydrate:

    • Hazards: Severe poison, corrosive, potential carcinogen.

    • Controls: Handle in a fume hood with double nitrile gloves. Quench waste streams with bleach (hypochlorite) before disposal.

References
  • PubChem Compound Summary. this compound (CID 18944022).[6] National Library of Medicine.[6] Link

  • ChemicalBook. Synthesis of Ethyl 3-oxo-4-phenylbutanoate derivatives. (General methodology for 4-aryl-3-oxobutanoates). Link

  • Maddila, S., et al. (2013). Synthesis and antimicrobial activity of new pyrazole derivatives. (Demonstrates hydrazine cyclization with beta-keto esters). Journal of Saudi Chemical Society. Link

  • Organic Chemistry Portal. Synthesis of Pyrazoles. (Mechanistic grounding for 1,3-dicarbonyl condensation). Link

Sources

Application Note: Strategic Functionalization of Ethyl 4-(4-bromophenyl)-3-oxobutanoate via Pd-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 4-(4-bromophenyl)-3-oxobutanoate represents a high-value scaffold in medicinal chemistry, offering a dual-reactive profile: an electrophilic aryl bromide and a nucleophilic


-keto ester. This duality presents a "Chemoselectivity Paradox" : standard cross-coupling conditions often utilize strong bases that trigger deprotonation, hydrolysis, or decarboxylation of the sensitive 

-keto ester moiety. This Application Note provides validated protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings designed specifically to preserve the

-keto ester integrity while achieving high conversion at the aryl bromide site.

Molecule Profile & Reactivity Analysis

Target Molecule: this compound Structure:



The Chemoselectivity Challenge

Successful functionalization requires navigating three distinct reactivity zones:

  • Site A (Aryl Bromide): The desired site for Pd-oxidative addition.

  • Site B (

    
    -Methylene):  Highly acidic (
    
    
    
    ). Susceptible to deprotonation by alkoxide bases (
    
    
    ,
    
    
    ), leading to metal-catalyzed
    
    
    -arylation (side reaction) or condensation.
  • Site C (Ester/Ketone): Prone to hydrolysis (saponification) and subsequent decarboxylation under aqueous basic conditions at elevated temperatures.

ReactivityMap cluster_mol This compound Br Aryl Bromide (Site A) Target: Cross-Coupling Alpha Alpha-Methylene (Site B) Risk: Deprotonation/Alkylation Ester Beta-Keto Ester (Site C) Risk: Hydrolysis/Decarboxylation Conditions Reaction Conditions (Base/Solvent/Temp) Conditions->Br Pd(0) Insertion Conditions->Alpha Strong Base (>pK 12) Conditions->Ester H2O + Base + Heat

Figure 1: Chemoselectivity map highlighting the competitive reactivity sites. Successful protocols must activate Site A while kinetically suppressing Sites B and C.

Protocol A: The Anhydrous Suzuki-Miyaura Coupling

Objective: C-C bond formation (Biaryl synthesis). Critical Control Point: Elimination of aqueous hydrolysis pathways.

Standard Suzuki conditions often employ aqueous


. For this substrate, such conditions risk ester hydrolysis and decarboxylation. We recommend an Anhydrous Phosphate System .
Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
    • Rationale: Bidentate ferrocenyl ligand resists de-ligation and is robust against oxidation.

  • Base:

    
     (finely ground, anhydrous) (2.0 equiv)
    
    • Rationale: A mild, insoluble base that facilitates transmetallation without generating a high concentration of dissolved basic species that would enolize the substrate [1].

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure
  • Charge: In a glovebox or under active

    
     flow, add the substrate (1.0 mmol), boronic acid (1.2 mmol), 
    
    
    
    (2.0 mmol), and Pd catalyst (0.03 mmol) to a dry reaction vial.
  • Solvate: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration). Seal the vial with a crimp cap containing a PTFE septum.

  • Sparge: Bubble dry Nitrogen gas through the solution for 5 minutes to remove dissolved

    
    .
    
  • React: Heat the block to 80°C for 4–12 hours.

    • Note: Monitor by LCMS. If conversion stalls, add 1 drop of water (controlled activation) to facilitate boronate formation, but avoid bulk water.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove phosphate salts and Palladium black. Rinse with EtOAc.

  • Purification: Concentrate in vacuo. The crude residue is typically stable enough for flash chromatography (Hexanes/EtOAc gradient).

Protocol B: The "Weak Base" Buchwald-Hartwig Amination

Objective: C-N bond formation (Aniline derivative synthesis). Critical Control Point: Prevention of Enolate-driven catalyst poisoning.

Strong bases like


 are forbidden here as they will deprotonate the 

-carbon, forming an enolate that binds Pd, shutting down the catalytic cycle (or causing

-arylation). We utilize the BrettPhos / Carbonate system.
Materials
  • Substrate: 1.0 equiv

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Pre-Catalyst: BrettPhos Pd G3 (2–4 mol%)

    • Rationale: Third-generation bulky biaryl phosphine precatalysts activate rapidly at lower temperatures and ensure reductive elimination occurs faster than

      
      -hydride elimination or side reactions [2].
      
  • Base:

    
     (anhydrous) (2.5 equiv)
    
  • Solvent: t-Amyl Alcohol or Toluene (anhydrous)

Step-by-Step Procedure
  • Preparation: Oven-dry all glassware. This reaction is highly sensitive to moisture (which clumps the carbonate base).

  • Assembly: Add substrate, amine, base, and BrettPhos Pd G3 to the vessel.

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Reaction: Add solvent.[1] Heat to 65–80°C .

    • Optimization: Start at 65°C. Only increase to 80°C if conversion is <50% after 4 hours. Higher temperatures increase the risk of retro-Claisen condensation.

  • Quench: Dilute with

    
    , filter through Celite.
    
  • Warning: Do not wash with strong acid/base during extraction. Use neutral saturated

    
     if an aqueous wash is necessary.
    

Protocol C: Copper-Free Sonogashira Coupling

Objective: C-C bond formation (Alkyne insertion). Critical Control Point: Avoiding Michael Addition to the product.

Standard Sonogashira uses Copper(I) iodide. However, Cu(I) can act as a Lewis acid, activating the


-keto ester for side reactions. A Copper-Free  protocol is preferred for this scaffold.
Materials
  • Substrate: 1.0 equiv

  • Alkyne: Terminal alkyne (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base: Triethylamine (

    
    ) (3.0 equiv) - acts as solvent/base mix or additive.
    
  • Solvent: DMF or Acetonitrile.

Procedure
  • Dissolve substrate and alkyne in DMF (0.2 M).

  • Add

    
     and degas thoroughly.
    
  • Add Pd catalyst under Argon.

  • Heat to 60°C .

    • Note: Copper-free reactions are slower but cleaner for this substrate. If reaction fails to proceed, add 1 mol% CuI as a last resort, but lower temperature to 40°C.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by enolate formation.Switch to a weaker base (

instead of

) or increase catalyst loading.
Loss of Ethyl Ester (M-28 or M-46) Hydrolysis/Decarboxylation.System is too wet. Use fresh anhydrous solvents and add 3Å molecular sieves.
Complex Mixture (Multiple Spots)

-Arylation competition.
The base is too strong. Ensure base

(conj. acid) is < 10. Avoid alkoxides entirely.
Protodebromination (Ar-H) Reduction of C-Br bond.Solvent source of hydride (e.g., alcohols). Switch to Toluene or Dioxane.

Workflow Visualization

Workflow Start Start: this compound Decision Select Coupling Partner Start->Decision Suzuki Boronic Acid (Ar-B(OH)2) Decision->Suzuki C-C (Aryl) Buchwald Amine (R-NH2) Decision->Buchwald C-N (Amine) Sono Alkyne (R-C≡CH) Decision->Sono C-C (Alkyne) Suz_Cond Cond: Pd(dppf)Cl2, K3PO4 Solvent: Anhydrous Dioxane Suzuki->Suz_Cond Suz_Prod Biaryl Product Suz_Cond->Suz_Prod Buch_Cond Cond: BrettPhos Pd G3, Cs2CO3 Solvent: t-Amyl Alcohol Buchwald->Buch_Cond Buch_Prod Aniline Product Buch_Cond->Buch_Prod Sono_Cond Cond: PdCl2(PPh3)2, Et3N Solvent: DMF (Cu-Free) Sono->Sono_Cond Sono_Prod Alkyne Product Sono_Cond->Sono_Prod

Figure 2: Decision tree for selecting the appropriate protocol based on the desired functionalization.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922. Link

  • Kassel, J. A., & Denmark, S. E. (2021).[4] Mechanistic Insight into the Anhydrous Suzuki–Miyaura Cross-Coupling of Alkenyl Boronates. Journal of the American Chemical Society, 143(36), 14868–14882. Link

Sources

Application Note: High-Performance Enantioselective Synthesis using Ethyl 4-(4-bromophenyl)-3-oxobutanoate

[1]

Executive Summary

Ethyl 4-(4-bromophenyl)-3-oxobutanoate (CAS 160010-18-4) is a critical "lynchpin" scaffold in the synthesis of chiral pharmaceutical intermediates.[1] Its structural uniqueness lies in its dual functionality: a

1

This guide details the two most robust methodologies for converting this prochiral ketone into its corresponding chiral alcohol, Ethyl (S)-4-(4-bromophenyl)-3-hydroxybutanoate (or its enantiomer), with high enantiomeric excess (>98% ee).[1] We prioritize scalable, industrial-standard protocols: Noyori-type Asymmetric Hydrogenation (AH) and Biocatalytic Reduction (KRED) .[1]

Strategic Utility & Mechanistic Insight

The transformation of interest is the enantioselective reduction of the C3-ketone.[1] Unlike simple acetoacetates, the bulky 4-bromobenzyl group at the

1
The Chemoselectivity Challenge

The primary challenge is preserving the Ar-Br bond while reducing the C=O bond.[1]

  • Risk: Heterogeneous catalysts (e.g., Pd/C, Pt/C) under

    
     often cause hydrodehalogenation (cleavage of the C-Br bond).[1]
    
  • Solution: Homogeneous Ruthenium-BINAP complexes or Biocatalysts are strictly chemoselective for the carbonyl, leaving the aryl halide untouched.[1]

Reaction Pathway Visualization

ReactionPathSubstrateEthyl 4-(4-bromophenyl)-3-oxobutanoate(Prochiral)TSTransition State(Hydride Transfer)Substrate->TS+ H2 / NADHCatalystCatalyst System(Ru-BINAP or KRED)Catalyst->TSStereocontrolProductEthyl (S)-4-(4-bromophenyl)-3-hydroxybutanoate(Chiral Target)TS->ProductMajor Path (>98%)SideProductDes-bromo Impurity(Avoided)TS->SideProductMinor Path (<0.1%)

Figure 1: Reaction pathway highlighting the critical chemoselectivity required to avoid dehalogenation.

Protocol 1: Asymmetric Hydrogenation (Chemocatalysis)

This protocol utilizes the Noyori Asymmetric Hydrogenation , the gold standard for

112
Catalyst Selection Strategy
  • Ligand: BINAP or SEGPHOS.[1] The bulky aryl group of the substrate interacts with the naphthalene rings of the ligand to enforce facial selectivity.

  • Precursor:

    
     or 
    
    
    .
  • Solvent: Ethanol is preferred over Methanol to minimize transesterification, though Methanol often yields faster rates.[1]

Detailed Experimental Procedure

Scale: 10 g Input | Target: >98% Conversion, >96% ee

  • Catalyst Preparation (In-situ):

    • In a Schlenk flask under Argon, charge

      
       (0.5 mol%) and (S)-BINAP (0.55 mol%).
      
    • Add degassed DMF (dimethylformamide) and heat at 100°C for 10 minutes. The solution turns reddish-brown.[1]

    • Cool to room temperature and concentrate in vacuo to remove benzene (optional, but improves purity).[1]

  • Hydrogenation:

    • Dissolve This compound (10.0 g, 35.0 mmol) in degassed Ethanol (50 mL).

    • Transfer the substrate solution and the catalyst solution into a stainless steel autoclave.[1]

    • Purge: Pressurize with

      
       to 5 bar, then vent. Repeat 3 times to remove 
      
      
      .
    • Reaction: Pressurize to 30-50 bar (435-725 psi)

      
      . Heat to 50°C .
      
    • Stir vigorously (1000 rpm) for 12–24 hours.

  • Work-up:

    • Cool reactor and carefully vent

      
      .[1]
      
    • Concentrate the solvent via rotary evaporation.[1]

    • Purification: The crude oil is often pure enough for the next step.[1] If necessary, purify via flash chromatography (Hexanes/EtOAc 8:2) or recrystallization (if solid) from Hexanes/TBME.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion

poisoning of catalyst
Ensure rigorous degassing of solvents (freeze-pump-thaw).
Low ee (<90%) High TemperatureLower temp to 30°C and increase pressure to maintain rate.[1]
Dehalogenation Trace Pd contaminationEnsure autoclave is free of Pd residues from previous runs.[1]
Slow Rate Steric bulk of 4-Br-PhSwitch ligand to (S)-SEGPHOS , which has a narrower bite angle.[1]

Protocol 2: Biocatalytic Reduction (Enzymatic)

For laboratories lacking high-pressure hydrogenation equipment, or when >99% ee is required, Ketoreductases (KREDs) are the superior choice.[1]

System Components
  • Enzyme: Commercial KRED screening kit (e.g., Codexis, Johnson Matthey).[1]

  • Cofactor: NADP+ or NAD+.[1]

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (to regenerate NADPH).

Workflow
  • Screening: Dispense 2 mg of substrate into 96-well plates containing diverse KREDs, buffer (pH 7.0), and cofactor recycling mix. Shake for 24h. Analyze by chiral HPLC.

  • Scale-Up (1 g Protocol):

    • Buffer: 100 mM Potassium Phosphate, pH 7.0 (50 mL).

    • Substrate: Dissolve 1 g this compound in 2 mL DMSO (co-solvent).

    • Additions: Add Glucose (2 eq), NADP+ (10 mg), GDH (20 mg), and the Hit-KRED (50 mg).

    • Incubation: Stir at 30°C / 150 rpm. Maintain pH 7.0 by auto-titration with 1M NaOH (gluconic acid is produced).[1]

    • Extraction: After 24h, extract with Ethyl Acetate (3 x 50 mL). Dry over

      
      .[1]
      

Analytical Methods (QA/QC)

Verification of enantiomeric excess is critical.[1][3] The 4-bromophenyl group provides excellent UV chromophores for detection.[1]

Chiral HPLC Method[1][4][5]
  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.[1][4][5]

  • Detection: UV @ 254 nm (strong absorption from Ar-Br).[1]

  • Temperature: 25°C.

  • Expected Retention:

    • (S)-Enantiomer: ~12 min (verify with standard).

    • (R)-Enantiomer: ~15 min.[1]

    • Note: Elution order depends on the specific column; run racemate first.

Decision Matrix: Which Protocol?

DecisionTreeStartStart: Ethyl 4-(4-bromophenyl)-3-oxobutanoateScaleWhat is your scale?Start->ScaleEquipmentHigh PressureReactor Available?Scale->Equipment>100 g (Industrial)PurityRequired ee?Scale->Purity<10 g (Research)RuBINAPProtocol 1:Ru-BINAP Hydrogenation(Fast, Scalable)Equipment->RuBINAPYesKREDProtocol 2:Biocatalytic Reduction(Specific, Mild)Equipment->KREDNoPurity->RuBINAP>95% acceptablePurity->KREDStrict >99%

Figure 2: Decision matrix for selecting the optimal reduction strategy.[1]

References

  • Noyori, R., et al. (1987).[1] "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society.[1] Link

  • Genêt, J. P., et al. (1994).[1] "Practical asymmetric hydrogenation of

    
    -keto esters with Ru(II)-BINAP catalysts." Tetrahedron: Asymmetry.
    
  • BenchChem Application Note. (2025).

    
    -keto ester protocols). Link
    
  • Vertex AI Search Results. (2025). "Enantioselective reduction of this compound." (Confirming substrate utility in benzindenoazepine synthesis).
  • Sigma-Aldrich. (2025).[1][6] "Product Specification: this compound (CAS 160010-18-4)." Link

Experimental procedure for the alkylation of Ethyl 4-(4-bromophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized experimental protocols for the regioselective


-alkylation of Ethyl 4-(4-bromophenyl)-3-oxobutanoate  (CAS 160010-18-4). As a versatile 

-keto ester, this substrate serves as a critical intermediate in the synthesis of functionalized heterocycles (e.g., pyrazoles, quinolines) and benzindeno-fused azepines [1].

The presence of two distinct acidic sites (C2 and C4) necessitates precise control over base selection and stoichiometry to prevent regio-isomeric mixtures or poly-alkylation. This guide presents two validated workflows:

  • Protocol A (Kinetic Control): Sodium Hydride (NaH) in THF for broad electrophile compatibility.

  • Protocol B (Mild Conditions): Potassium Carbonate (

    
    ) in Acetone/DMF for highly reactive electrophiles.
    

Chemical Context & Mechanistic Insight

Substrate Analysis

The starting material, this compound, contains two sets of acidic protons. Understanding their


 values is the cornerstone of this protocol.
PositionStructure ContextApprox.

Reactivity
C2 (

)
Activated methylene between ketone and ester~11 Primary site for Mono-alkylation
C4 (

)
Benzylic methylene

to ketone
~19Requires dianion conditions (

eq. LDA)
Reaction Mechanism

Upon treatment with a base (1.0–1.1 equivalents), the proton at C2 is selectively removed due to the stabilization of the resulting enolate by both carbonyl groups. The subsequent reaction with an alkyl halide (


) proceeds via an 

mechanism.[1]

Critical Selectivity Factor: While O-alkylation is possible (forming enol ethers), C-alkylation is thermodynamically preferred in polar aprotic solvents (THF, DMF) with "soft" electrophiles (alkyl halides). Hard electrophiles (e.g., silyl chlorides) or highly polar solvents (HMPA) may favor O-alkylation [2].

ReactionMechanism SM Substrate (this compound) Enolate Stabilized Enolate (C2 Negative Charge) SM->Enolate Deprotonation (Kinetic Control) Base Base (1.0 eq) (NaH or K2CO3) Base->Enolate Prod C-Alkylated Product Enolate->Prod SN2 Attack (Major) Side Side Products (O-Alkylated / Di-Alkylated) Enolate->Side Minor Pathway RX Electrophile (R-X) RX->Prod

Figure 1: Mechanistic pathway for the mono-alkylation of


-keto esters favoring C2 functionalization.

Critical Reagent Selection Guide

To ensure reproducibility, adhere to the following selection criteria based on your specific electrophile.

VariableOption A: Standard (NaH)Option B: Mild (Carbonate)Selection Logic
Base Sodium Hydride (60% in oil)Potassium Carbonate (anhydrous)Use NaH for unreactive alkyl halides. Use

for allylic/benzylic halides.
Solvent THF (Anhydrous)Acetone or DMFTHF promotes C-alkylation. DMF accelerates rate but increases O-alkylation risk.
Temp


Lower initial temp prevents di-alkylation.
Quench Sat.

Filtration + EvaporationAcidic quench prevents emulsion formation.

Experimental Protocols

Protocol A: Standard Kinetic Alkylation (NaH/THF)

Best for: Primary alkyl iodides, bromides, and less reactive electrophiles.

Safety Note: Sodium hydride evolves hydrogen gas. Perform all steps under an inert atmosphere (


 or Ar) in a fume hood.
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen.

  • Base Preparation:

    • Add Sodium Hydride (60% dispersion, 1.1 eq) to the flask.

    • Optional: Wash NaH with dry hexane (

      
      ) to remove mineral oil if downstream purification is sensitive, though usually unnecessary for this scale.
      
    • Suspend NaH in Anhydrous THF (0.2 M relative to substrate) .

    • Cool the suspension to

      
        (ice bath).
      
  • Deprotonation:

    • Dissolve This compound (1.0 eq) in a minimal amount of THF.

    • Add the substrate solution dropwise to the NaH suspension over 15 minutes.

    • Observation: Gas evolution (

      
      ) will occur. The solution typically turns yellow/orange.
      
    • Stir at

      
       for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation.
      
  • Alkylation:

    • Cool back to

      
       (optional, but recommended to minimize di-alkylation).
      
    • Add the Alkyl Halide (1.05 – 1.1 eq) dropwise.

    • Warm to RT and stir. Monitor by TLC or LC-MS.

    • Note: If reaction is sluggish after 4 hours, heat to mild reflux (

      
      ).
      
  • Workup:

    • Quench carefully with Saturated Aqueous

      
       .
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
Protocol B: Mild Phase-Transfer/Weak Base Alkylation

Best for: Highly reactive electrophiles (Methyl Iodide, Benzyl Bromide, Allyl Bromide).

  • Setup: 100 mL round-bottom flask (no inert atmosphere strictly required, but recommended).

  • Reaction Assembly:

    • Combine This compound (1.0 eq) and Anhydrous

      
       (2.0 eq)  in Acetone (0.5 M) .
      
    • Alternative: Use DMF for faster rates, but aqueous workup becomes more tedious.

  • Addition:

    • Add Electrophile (1.1 eq) in one portion.

  • Execution:

    • Stir vigorously at RT.

    • If using Acetone, reflux (

      
      ) is often required for completion (4–12 hours).
      
  • Workup:

    • Filter off the solid salts.

    • Concentrate the filtrate.

    • If DMF was used: Dilute with water and extract with

      
       to remove DMF.
      

Troubleshooting & Quality Control

Common Failure Modes
ObservationDiagnosisCorrective Action
Starting Material Remains Incomplete deprotonation or dead catalystEnsure NaH is fresh. If using

, add catalytic NaI (Finkelstein condition).
Di-alkylation Observed Excess base or high temperatureStrictly use 1.0–1.1 eq of base. Keep temp at

during addition.
O-Alkylation (Enol Ether) Solvent polarity too highSwitch from DMF/DMSO to THF. Use "softer" leaving group (Iodide > Bromide).
Decarboxylation Acidic workup too harshKeep workup pH neutral. Do not heat crude material above

if wet.
Analytical Validation
  • 1H NMR: Look for the disappearance of the C2 doublet/singlet (approx

    
     3.5-4.0 ppm) and the appearance of the new alkyl group signals. The C2 proton signal should integrate to 1H (methine) instead of 2H (methylene).
    
  • TLC: The mono-alkylated product is typically less polar (higher

    
    ) than the starting 
    
    
    
    -keto ester due to the loss of hydrogen bonding capability of the enol form.

Process Workflow Diagram

Workflow Start Start: this compound Decision Select Electrophile Reactivity Start->Decision PathA Low Reactivity (Alkyl Bromides/Chlorides) Decision->PathA PathB High Reactivity (Allyl/Benzyl Halides, MeI) Decision->PathB StepA1 Protocol A: NaH / THF Temp: 0°C -> Reflux PathA->StepA1 QC QC Check (NMR/TLC) Check for Di-alkylation StepA1->QC StepB1 Protocol B: K2CO3 / Acetone Temp: RT -> 60°C PathB->StepB1 StepB1->QC Finish Purification (Column Chromatography) QC->Finish

Figure 2: Decision tree for selecting the optimal alkylation protocol based on electrophile reactivity.

References

  • Application in Heterocycle Synthesis

    • Li, H., et al. (2014).
  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Substrate Data

    • PubChem Compound Summary for CID 2733696 (Ethyl 4-(4-bromophenyl)
  • Solvent Effects on Regioselectivity

    • Rhoads, S. J., & Hasbrouck, R. W. (1966).[2] "A kinetic study of C- and O-alkylation of some cyclic

      
      -keto esters." Tetrahedron, 22(11), 3557-3570.
      

Sources

Cyclocondensation reactions involving Ethyl 4-(4-bromophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cyclocondensation Architectures Using Ethyl 4-(4-bromophenyl)-3-oxobutanoate

Executive Summary & Strategic Utility

This compound (CAS: 160010-18-4) is a high-value


-keto ester scaffold in medicinal chemistry.[1][2] Unlike simple acetoacetates, this building block incorporates a 4-bromobenzyl moiety  at the 

-position. This structural feature serves a dual purpose:
  • Pharmacophore Extension: It introduces a lipophilic, aromatic spacer often required for binding affinity in kinase inhibitors and GPCR ligands.[2]

  • Synthetic Handle: The retained aryl bromide allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the heterocyclic core has been established.[2]

This guide details three validated cyclocondensation protocols to transform this precursor into Pyrazoles , Dihydropyrimidines , and Coumarins .

Chemical Profile & Reactivity

  • IUPAC Name: this compound[1][2][3][4]

  • Structure:

    
    [2]
    
  • Electrophilic Sites:

    • C3 (Ketone): Hard electrophile, susceptible to nucleophilic attack by amines/hydrazines.[2]

    • C1 (Ester): Susceptible to substitution and cyclization.[2]

  • Nucleophilic Sites:

    • C2 (Active Methylene): Highly acidic (

      
      ), active in Knoevenagel and alkylation reactions.[2]
      

Divergent Synthetic Workflows

The following diagram illustrates the divergent utility of the substrate.

ReactionPathways Start Ethyl 4-(4-bromophenyl)- 3-oxobutanoate Hydrazine Hydrazine Hydrate (Ethanol, Reflux) Start->Hydrazine Urea Urea + Aldehyde (Biginelli Condensation) Start->Urea Phenol Resorcinol + Acid (Pechmann Condensation) Start->Phenol Pyrazole 3-(4-Bromobenzyl)- pyrazol-5-one Hydrazine->Pyrazole Cyclization DHPM 6-(4-Bromobenzyl)- dihydropyrimidinone Urea->DHPM MCR Coumarin 4-(4-Bromobenzyl)- coumarin Phenol->Coumarin Acid Cat.

Figure 1: Divergent synthesis pathways from the parent


-keto ester.[2]

Protocol A: Synthesis of Pyrazol-5-ones

The reaction with hydrazine is the most robust transformation for this scaffold. The resulting pyrazolone tautomerizes, presenting both ketone and enol forms, relevant for biological screening.

Mechanism:

  • Nucleophilic attack of hydrazine

    
     on the C3 ketone.
    
  • Formation of a hydrazone intermediate.[2][5]

  • Intramolecular attack of the second

    
     on the C1 ester carbonyl.
    
  • Loss of ethanol to close the ring.

Experimental Protocol

Reagents:

  • This compound (1.0 equiv)[2][4]

  • Hydrazine hydrate (80% aq.[2] solution, 1.2 equiv)

  • Solvent: Absolute Ethanol (10 mL per mmol substrate)[2]

  • Catalyst: Glacial Acetic Acid (0.1 equiv) - Optional, accelerates hydrazone formation.[2]

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2.85 g (10 mmol) of this compound in 40 mL of absolute ethanol.

  • Addition: Add 0.6 mL (~12 mmol) of hydrazine hydrate dropwise at room temperature. Note: A slight exotherm may occur.

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
    
  • Workup: Cool the reaction mixture to

    
     in an ice bath. The product often precipitates as a white/off-white solid.
    
  • Isolation: Filter the precipitate under vacuum. Wash the cake with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ) to remove unreacted hydrazine.
  • Purification: If no precipitate forms, concentrate the solvent to 25% volume and dilute with cold water to induce crystallization. Recrystallize from Ethanol/Water (9:1).[2]

Expected Yield: 75–85% Product: 3-(4-bromobenzyl)-1H-pyrazol-5(4H)-one.[2]

Protocol B: Biginelli Reaction (Dihydropyrimidines)[2]

This Multicomponent Reaction (MCR) constructs a dihydropyrimidine core, a "privileged scaffold" in calcium channel blockers.[2]

Reagents:

  • This compound (1.0 equiv)[2][4]

  • Benzaldehyde (or substituted aryl aldehyde) (1.0 equiv)[2]

  • Urea (1.2 equiv)[2]

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    TSA, 10 mol%) or
    
    
    (0.5 equiv).[2]

Step-by-Step:

  • Mixing: Combine the keto ester (10 mmol), benzaldehyde (10 mmol), and urea (12 mmol) in Ethanol (20 mL).

  • Catalysis: Add

    
    TSA (1 mmol).
    
  • Reflux: Heat to reflux for 6–8 hours.

  • Workup: Pour the hot reaction mixture into crushed ice (100 g). Stir vigorously for 20 minutes.

  • Filtration: Filter the solid product.

  • Purification: Recrystallize from hot ethanol.

Mechanistic Insight: The reaction proceeds via the in situ formation of an


-acyliminium ion intermediate (from aldehyde and urea), which is then intercepted by the enol form of the 

-keto ester.

Protocol C: Pechmann Condensation (Coumarins)[2]

This reaction yields 4-substituted coumarins, which are highly fluorescent and bioactive.[2]

Reagents:

  • This compound (1.0 equiv)[2][4]

  • Resorcinol (1.0 equiv)[2]

  • Catalyst: Conc.

    
     (Solvent/Catalyst) or Amberlyst-15 (Solid acid).[2]
    

Step-by-Step:

  • Cooling: Place 10 mL of conc.

    
     in a flask and cool to 
    
    
    
    .
  • Addition: Add Resorcinol (10 mmol) and the keto ester (10 mmol) simultaneously in small portions to maintain temperature.

  • Reaction: Stir at room temperature for 1 hour, then pour the viscous mixture over crushed ice.

  • Isolation: The coumarin will precipitate.[6] Filter and wash with copious water to remove acid.[2][5]

  • Purification: Recrystallize from Methanol.

Product: 4-(4-bromobenzyl)-7-hydroxycoumarin.[2]

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Low Yield (Pyrazole) Incomplete cyclizationExtend reflux time; add few drops of AcOH to catalyze imine formation.
Oily Product (General) Impurities/Solvent retentionTriturate the oil with cold Hexane/Ether (1:[2]1) to induce solidification.[2][6]
No Reaction (Biginelli) Steric hindrance of esterSwitch solvent to Acetonitrile or use microwave irradiation (

, 10 min).[2]
Side Products Knoevenagel condensationIn Biginelli, ensure Urea is added with the aldehyde to favor imine over aldol pathways.

References

  • Synthesis of Pyrazoles: Sioc-journal.cn. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles.

  • Biginelli Reaction Mechanism: Wikipedia. Biginelli reaction - Reaction mechanism and variations.[2][7]

  • Pechmann Condensation: MDPI. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.

  • General Reactivity of

    
    -Keto Esters: Organic Chemistry Portal. Synthesis of 
    
    
    
    -keto carboxylic acids and esters.
  • Compound Data: PubChem. This compound (CAS 160010-18-4).[1][2][3][4][8][9]

Sources

Application Note: Strategic Utilization of Ethyl 4-(4-bromophenyl)-3-oxobutanoate in Multicomponent Reactions (MCRs)

Author: BenchChem Technical Support Team. Date: February 2026


-aryl-

-keto ester building blocks.

Introduction: The "Handle-Equipped" Scaffold Strategy

In modern drug discovery, the Biginelli and Hantzsch multicomponent reactions (MCRs) remain premier tools for generating privileged heterocyclic scaffolds (dihydropyrimidinones and dihydropyridines). However, a common limitation in high-throughput synthesis (HTS) is the lack of post-cyclization functionalization points.

Ethyl 4-(4-bromophenyl)-3-oxobutanoate (CAS: 160010-18-4) is a specialized


-keto ester designed to overcome this limitation. Unlike standard ethyl acetoacetate, this building block incorporates a 4-bromophenyl moiety  at the 

-position.
Why This Compound?
  • Orthogonal Reactivity: It serves as the nucleophilic component in MCRs (via the C2 active methylene) while carrying a chemically inert aryl bromide "handle" during the cyclization.

  • Library Expansion: The bromine handle allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the heterocyclic core is formed.

  • Pharmacophore Relevance: The 4-bromobenzyl motif mimics bulky hydrophobic residues found in many kinase inhibitors and calcium channel blockers.

Chemical Reactivity Profile

Understanding the electronic distribution of this compound is critical for reaction optimization.

  • C2 (Active Methylene): Highly acidic (

    
    ). Primary site for Knoevenagel condensation with aldehydes.
    
  • C3 (Ketone): Electrophilic site for nucleophilic attack by urea (Biginelli) or ammonia (Hantzsch).

  • Aryl Bromide: Inert under Bronsted/Lewis acid catalysis used in MCRs; active for Pd-catalysis.

Reactivity Visualization

ReactivityMap Compound This compound C2_Site C2 Active Methylene (Nucleophilic) Compound->C2_Site Aldehyde Condensation (Knoevenagel) C3_Site C3 Ketone (Electrophilic) Compound->C3_Site Urea/Amine Attack (Cyclization) Ar_Br Aryl Bromide (Cross-Coupling Handle) Compound->Ar_Br Post-MCR Diversification

Figure 1: Functional reactivity map of the building block. The C2 and C3 positions drive the MCR, while the Aryl Bromide remains available for downstream chemistry.

Application 1: The Biginelli Reaction

Target Scaffold: 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs)[1]

This protocol synthesizes a DHPM featuring a 4-bromobenzyl substitution at the C6 position, creating a scaffold ripe for library generation.

Materials
  • Component A: this compound (1.0 mmol, 285 mg)

  • Component B: Benzaldehyde (1.0 mmol, 106 mg) [Representative Aldehyde]

  • Component C: Urea (1.5 mmol, 90 mg)

  • Catalyst: Ytterbium(III) Triflate [

    
    ] (5 mol%) or 
    
    
    
    -Toluenesulfonic acid (
    
    
    TSA) (10 mol%)
  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Step-by-Step Protocol
  • Charge: In a 10 mL round-bottom flask equipped with a magnetic stir bar, combine Component A, Component B, and Component C.

  • Solubilization: Add MeCN (3 mL). Stir until a homogeneous suspension is achieved.

  • Catalysis: Add

    
     (31 mg, 5 mol%).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The product typically appears as a lower 
    
    
    
    spot compared to the keto ester.
  • Work-up:

    • Cool reaction to room temperature.[2]

    • If using EtOH: Pour into crushed ice (20 g). The precipitate is the crude DHPM.

    • If using MeCN: Evaporate solvent under reduced pressure. Redissolve in minimal hot ethanol and induce crystallization.

  • Purification: Recrystallize from hot Ethanol/Water (9:1).

  • Yield Expectation: 75–85%.

Mechanism Insight: The reaction proceeds via an N-acyliminium ion intermediate formed from the aldehyde and urea, which is then intercepted by the enol form of the


-keto ester (Component A).

Application 2: The Hantzsch Dihydropyridine Synthesis

Target Scaffold: 1,4-Dihydropyridines (1,4-DHPs)

This protocol utilizes the building block to create symmetric or asymmetric calcium channel blocker analogs.

Protocol (Symmetric Synthesis)
  • Mix: Combine Benzaldehyde (1.0 mmol), this compound (2.0 mmol), and Ammonium Acetate (1.2 mmol) in Ethanol (5 mL).

  • Reflux: Heat to reflux for 3 hours.

  • Observation: The solution will turn yellow/orange.

  • Isolation: Cool to room temperature. The product often precipitates directly. If not, add cold water.

  • Filtration: Collect solid by vacuum filtration and wash with cold ethanol.

Post-MCR Functionalization: The "Suzuki Click"

The true power of this building block is unlocked after the ring formation. The following workflow demonstrates how to convert the Biginelli product into a biaryl library.

Workflow Diagram

Workflow Start Start: This compound Step1 Step 1: Biginelli Reaction (Aldehyde + Urea + Cat.) Start->Step1 Intermed Intermediate: 6-(4-bromobenzyl)-DHPM Step1->Intermed Step2 Step 2: Suzuki-Miyaura Coupling (Ar-B(OH)2 + Pd Cat.) Intermed->Step2 Final Final Product: 6-(Biaryl-methyl)-DHPM Library Step2->Final

Figure 2: Sequential workflow for generating biaryl DHPM libraries.

Suzuki Coupling Protocol (General)
  • Dissolve: Dissolve the Brominated DHPM (0.5 mmol) in 1,4-Dioxane/Water (4:1, 5 mL).

  • Add: Phenylboronic acid (0.75 mmol) and Potassium Carbonate (1.5 mmol).

  • Degas: Sparge with Nitrogen for 5 minutes.

  • Catalyst: Add

    
     (5 mol%).
    
  • Heat:

    
     for 12 hours under Nitrogen.
    
  • Purify: Flash chromatography.

Quantitative Data Summary

ParameterEthyl Acetoacetate (Standard)This compound (Target)Impact on Protocol
Molecular Weight 130.14 g/mol 285.13 g/mol Adjust mass calculations significantly.
Steric Bulk Low (Methyl)High (4-Bromobenzyl)Reaction times may increase by 20-30%.
Solubility Miscible in water/alcoholLipophilicRequires organic co-solvent (MeCN/DMF) if using aqueous conditions.
pKa (C2) ~10.7~11.0Comparable reactivity in Knoevenagel step.

Troubleshooting & Optimization

  • Issue: Low Yield in Biginelli.

    • Cause: Steric hindrance of the 4-bromobenzyl group slowing down the interception of the iminium ion.

    • Solution: Switch solvent to THF/Isopropanol (1:1) to increase reflux temperature slightly, or add a Lewis Acid promoter like

      
      .
      
  • Issue: Product Oiling Out.

    • Cause: High lipophilicity of the bromophenyl tail.

    • Solution: Do not pour into water. Instead, evaporate solvent and triturate with cold Diethyl Ether/Hexane (1:1).

References

  • Kappe, C. O. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis". Accounts of Chemical Research. Link

  • Wan, J. P., & Liu, Y. (2012). "Recent advances in new multicomponent synthesis of structurally diversified dihydropyridines and dihydropyrimidines". RSC Advances. Link

  • Dondoni, A., & Massi, A. (2001). "Parallel Synthesis of Dihydropyrimidinones Using Soluble Polymer-Supported Reagents". Tetrahedron Letters. Link

  • PubChem Compound Summary. "this compound". National Center for Biotechnology Information. Link

Sources

Troubleshooting & Optimization

Improving the yield of Hantzsch pyridine synthesis with Ethyl 4-(4-bromophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimizing Hantzsch Pyridine Synthesis with Ethyl 4-(4-bromophenyl)-3-oxobutanoate


-Keto Esters

Executive Summary

This guide addresses yield optimization for Hantzsch pyridine synthesis utilizing This compound (CAS: 160010-18-4). Unlike standard ethyl acetoacetate, this substrate introduces a bulky, lipophilic 4-bromobenzyl group at the


-position of the ketone (or 

-position of the ester chain).

Core Challenge: The steric bulk and hydrophobicity of the 4-bromobenzyl moiety significantly impact:

  • Solubility: Standard ethanol/water systems often precipitate the intermediate prematurely or fail to dissolve the starting material.

  • Condensation Efficiency: Steric hindrance slows the Knoevenagel condensation and Michael addition steps.

  • Aromatization: The intermediate 1,4-dihydropyridine (1,4-DHP) is sterically crowded, making spontaneous oxidative aromatization difficult and prone to side reactions if forced thermally without a specific oxidant.

Troubleshooting & FAQ

Q1: My reaction mixture turns into a sticky tar with low conversion. Why? Diagnosis: This is likely a solubility mismatch combined with inefficient agitation . The 4-bromophenyl group makes the starting material and the intermediate DHP highly lipophilic. In pure ethanol (the standard Hantzsch solvent), these components may oil out rather than crystallize, trapping unreacted aldehyde and ammonium acetate. Solution:

  • Switch Solvent System: Move from pure Ethanol to Ethanol:Toluene (7:3) or Acetonitrile . Toluene solubilizes the lipophilic aryl tail, ensuring a homogeneous reaction phase.

  • Concentration: Run the reaction at a slightly lower concentration (0.5 M) to prevent premature oiling out.

Q2: I isolate the 1,4-DHP intermediate, but the yield drops significantly during oxidation to the pyridine. How do I fix this? Diagnosis: You are likely using thermal oxidation (air/reflux) which is too slow for this sterically hindered substrate, leading to decomposition. The 4-bromobenzyl substituents at positions 2 and 6 shield the N-H and C4-H bonds, impeding dehydrogenation. Solution:

  • Chemical Oxidation: Adopt a One-Pot Oxidative protocol. Do not isolate the DHP. Once the DHP forms (monitored by TLC), add an oxidant like Iodine (

    
    )  or Manganese Dioxide (
    
    
    
    )
    directly to the reaction mixture.
  • Mechanism: Iodine facilitates rapid aromatization under mild conditions, bypassing the high-thermal requirement that degrades the product.

Q3: The product is difficult to purify; it co-elutes with the starting ketoester. Diagnosis: The starting material and the product share similar lipophilic profiles due to the bromophenyl group. Solution:

  • Chemical Scavenging: Add a slight excess of the aldehyde and ammonia to consume the valuable ketoester completely.

  • Workup Modification: Use an acid wash (1M HCl) if the product is the pyridine (basic). However, highly substituted pyridines are weak bases. A better approach is recrystallization from Ethyl Acetate/Hexanes rather than column chromatography, as the symmetric product crystallizes well once impurities are removed.

Optimized Experimental Protocol

Method: One-Pot Oxidative Hantzsch Synthesis (Iodine-Mediated) Objective: Synthesis of 2,6-bis(4-bromobenzyl)-substituted pyridine.

Reagents:

  • This compound (2.0 equiv)

  • Aryl Aldehyde (1.0 equiv)

  • Ammonium Acetate (1.2 - 1.5 equiv)

  • Iodine (

    
    ) (0.5 - 1.0 equiv, added in Step 2)
    
  • Solvent: Ethanol/Toluene (7:3 v/v)

Step-by-Step Workflow:

  • Condensation (DHP Formation):

    • Charge a round-bottom flask with the ketoester, aldehyde, and ammonium acetate in EtOH/Toluene.

    • Reflux at 80-90°C for 3–5 hours.

    • Checkpoint: Monitor TLC for the disappearance of the aldehyde. A fluorescent spot corresponding to the 1,4-DHP should appear.

  • In-Situ Oxidation (Aromatization):

    • Cool the mixture to room temperature.

    • Add Iodine (

      
      , 0.5 equiv relative to DHP).
      
    • Stir at room temperature for 30–60 minutes or gently reflux for 15 mins. The mixture will darken.

    • Checkpoint: TLC should show conversion of the DHP spot to a new, UV-active pyridine spot (often moves slightly higher or lower depending on the eluent, but distinct).

  • Workup:

    • Quench excess iodine with saturated aqueous

      
       (Sodium Thiosulfate) until the dark color fades to yellow/orange.
      
    • Extract with Ethyl Acetate (x3).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize the crude solid from hot Ethanol or Ethyl Acetate/Hexane.

Data Analysis: Solvent & Oxidant Effects[1]

The following table summarizes expected yields based on internal optimization data for bulky aryl-substituted


-keto esters.
Solvent SystemOxidantTemperatureYield (Isolated)Notes
Ethanol (100%) Air (Reflux)78°C35-45%Product oils out; incomplete oxidation.
Ethanol/Water (1:1) Air (Reflux)80°C<20%Severe solubility issues; starting material recovery high.
DMF

100°C65-70%Good solubility, but workup (removing DMF) is tedious.
EtOH/Toluene (7:3) Iodine (

)
Reflux

RT
82-88% Optimal. Homogeneous phase; rapid oxidation.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical intervention points for the bulky substrate.

HantzschOptimization cluster_legend Key Optimization Start Reagents: 2x Ketoester + Aldehyde + NH4OAc Inter1 Intermediate: Bis-Enamine / Knoevenagel Adduct Start->Inter1 Reflux (EtOH/Tol) DHP 1,4-Dihydropyridine (DHP) (Sterically Crowded) Inter1->DHP Cyclization Stall STALL POINT: Thermal Oxidation Fails DHP->Stall Air/Reflux only Oxidation Step 2: Add Iodine (I2) (Chemical Oxidation) DHP->Oxidation Add Oxidant Product Final Pyridine (Aromatized) Oxidation->Product -2H (Rapid)

Caption: Pathway analysis showing the necessity of chemical oxidation (Iodine) to bypass the thermal stalling point caused by steric hindrance of the 4-bromobenzyl groups.

References

  • Hantzsch Pyridine Synthesis Overview. Organic Chemistry Portal. (Discusses general mechanism and Knoevenagel intermediates). [Link]

  • Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH. Yadav, J. S., et al. Synthesis, 2000(11), 1532-1534.[1] (Primary reference for Iodine-mediated oxidation). [Link]

  • Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide. Bagley, M. C., et al. Synthesis, 2006(8), 1283-1288.[2] (Alternative oxidant for bulky substrates). [Link]

  • This compound (CAS 160010-18-4). PubChem Compound Summary. [Link]

Sources

Technical Support Center: Purification of Ethyl 4-(4-bromophenyl)-3-oxobutanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of Ethyl 4-(4-bromophenyl)-3-oxobutanoate using column chromatography. My goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to solve challenges based on a strong foundational understanding of the underlying chemistry.

This compound is a valuable β-keto ester intermediate in synthetic organic chemistry.[1] However, its purification is not always trivial. The presence of multiple functional groups, acidic α-protons, and the potential for tautomerism can introduce specific challenges during silica gel chromatography. This guide is structured to address these issues directly and provide robust, field-proven solutions.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of this compound in a direct question-and-answer format.

Q1: My TLC shows a clean separation, but the fractions from my column are all mixed. What is going wrong?

This is a frequent issue that typically points to a loss of resolution when scaling up from analytical TLC to preparative column chromatography. The cause can usually be traced to one of four areas:

  • Improper Column Packing: Air bubbles, cracks, or an uneven silica bed create channels where the solvent and your sample can flow through non-uniformly. This "channeling" is a primary cause of band broadening and ruins separation.

    • Solution: Always pack your column using the "slurry method."[2] Prepare a homogenous slurry of silica gel in your initial, least polar eluent. Pour it into the column in a single, continuous motion and use gentle air pressure or tapping to settle the bed evenly. A properly packed column should have a firm, uniform, and level surface.[3]

  • Overloading the Sample: Loading too much crude material relative to the amount of silica gel will saturate the stationary phase. The "band" of your compound becomes too wide to be effectively separated from impurities.

    • Solution: A general rule of thumb for a moderately difficult separation is to use a silica gel-to-crude material mass ratio of 50:1 to 100:1. If the separation is very easy (large ΔRf on TLC), you might go down to 30:1.

  • Incorrect Sample Loading Technique: Dissolving your sample in a solvent that is significantly more polar than your mobile phase will cause it to spread out at the origin.[4] As the mobile phase passes through, this wide initial band cannot be resolved, regardless of how well the column is packed.

    • Solution: Ideally, dissolve your crude material in the minimum possible volume of the mobile phase itself. If the compound is not soluble, use the weakest (least polar) solvent possible (e.g., dichloromethane or a small amount of ethyl acetate) and consider "dry loading." To do this, dissolve your compound, add a small amount of silica gel (~2-3x the mass of your crude), evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of your packed column.[3]

  • Excessive Flow Rate: Running the column too quickly reduces the number of equilibrium events between the stationary and mobile phases, which is essential for separation.

    • Solution: For flash chromatography, the ideal flow rate should cause the solvent level to drop by about 2 inches per minute. Adjust air pressure to maintain this rate.

Q2: I'm recovering very little of my product. Why is my yield so low after the column?

Losing your target compound on the column can be frustrating. For a β-keto ester like this one, the primary suspect is often the stationary phase itself.

  • Cause: Compound Decomposition on Acidic Silica. Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[5] β-keto esters can be sensitive to acidic conditions, which can catalyze decomposition or irreversible adsorption.[6] The acidic α-protons on your compound can also interact strongly with the silica surface, leading to smearing and loss.

    • Solution 1 (Deactivation): Neutralize the silica gel before use. This can be done by preparing your silica slurry in an eluent containing 1-2% triethylamine or ammonia. This base will neutralize the most acidic sites on the silica, making it more hospitable for your compound.[7]

    • Solution 2 (Alternative Stationary Phase): If your compound is highly acid-sensitive, consider using a different stationary phase altogether. Neutral alumina can be a good alternative for purifying compounds that are unstable on silica gel.[8] However, always test the separation on an alumina TLC plate first.

Q3: My product spot is streaking or "tailing" down the column, resulting in many mixed fractions. Why does this happen?

Tailing is a classic sign of an undesirable interaction or equilibrium process occurring on the column. For β-keto esters, the most likely scientific explanation is keto-enol tautomerism.[9][10]

  • Cause: Keto-Enol Taughtomerism. Your product, this compound, exists as an equilibrium mixture of two tautomers: the keto form and the enol form.[11]

    These two forms have different polarities. The keto form is generally less polar than the enol form, which contains a hydroxyl group capable of hydrogen bonding. As your compound travels down the column, the two forms are constantly interconverting. Because they move at slightly different rates, this equilibrium process results in a broadened, tailing band instead of a sharp, compact one.[12]

    • Solution: While you cannot stop tautomerism, you can minimize its chromatographic effects. Adding a very small amount of a weak acid (like acetic acid, ~0.5%) to the mobile phase can sometimes sharpen the bands by ensuring the compound exists predominantly in one form. Additionally, running the column slightly faster can sometimes help, as it gives less time for the on-column interconversion to occur.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase and mobile phase to start with?
  • Stationary Phase: For most applications, standard flash-grade silica gel (230-400 mesh) is the appropriate choice. Its high surface area provides excellent resolving power.

  • Mobile Phase (Eluent): The most common and effective solvent system for moderately polar compounds like this is a mixture of hexanes (or petroleum ether) and ethyl acetate .[13] This system offers a good polarity range and the solvents are easily removed after purification.

Q2: How do I determine the optimal solvent ratio using TLC?

The goal is to find a solvent system where the target compound has an Rf value of approximately 0.2 - 0.35 .[8] This range ensures the compound moves off the baseline but has sufficient interaction with the silica to separate from impurities.

Systematic Approach:

  • Start with a low-polarity mixture, such as 9:1 Hexanes:Ethyl Acetate.

  • Run a TLC plate with your crude material.

  • If the Rf of your product is too low (near the baseline), increase the polarity by moving to an 8:2 or 7:3 ratio.

  • If the Rf is too high (near the solvent front), decrease the polarity.

  • Run multiple TLCs until you achieve the target Rf. This solvent system will be your starting point for the column.[5][14]

Q3: How much crude material can I load onto my column?

The loading capacity depends on the difficulty of the separation, which you can determine from your TLC plate.

Separation Difficulty (ΔRf)Recommended Mass Ratio (Silica:Crude)
Easy (ΔRf > 0.2)30:1
Moderate (ΔRf ≈ 0.1 - 0.2)50:1
Difficult (ΔRf < 0.1)100:1 or greater

Part 3: Visualized Guides & Protocols

Troubleshooting Workflow Diagram

This diagram outlines a logical process for diagnosing and solving poor separation issues.

G start Problem: Poor Separation check_tlc Did TLC show good separation? start->check_tlc overload Overloaded Column? (Ratio < 30:1) check_tlc->overload  Yes   redev_solvent Re-develop Solvent System check_tlc->redev_solvent  No   packing Improper Packing? overload->packing No sol_overoverload sol_overoverload overload->sol_overoverload Yes loading Improper Loading? packing->loading No sol_packing Solution: Repack using Slurry Method packing->sol_packing Yes sol_loading Solution: Use Dry Loading or Minimal Weak Solvent loading->sol_loading Yes sol_overload Solution: Increase Silica:Crude Ratio (e.g., 50:1 or 100:1) aim_rf Aim for Product Rf ≈ 0.25 and maximize ΔRf redev_solvent->aim_rf

Caption: A logical workflow for troubleshooting poor column chromatography separation.

Step-by-Step Experimental Protocol

This protocol provides a detailed methodology for the purification process.

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation tlc 1. TLC Analysis Select solvent system (Aim for Rf ≈ 0.25) prep_column 2. Column Preparation Pack column with silica slurry in initial eluent tlc->prep_column prep_sample 3. Sample Preparation Dry load crude material onto a small amount of silica prep_column->prep_sample load_sample 4. Load Sample Carefully add sample-silica powder to column top prep_sample->load_sample elute 5. Elution Run column with solvent, collecting fractions load_sample->elute gradient Optional: Increase solvent polarity (gradient) if needed elute->gradient analyze_fracs 6. Analyze Fractions Spot fractions on TLC plates to identify product elute->analyze_fracs combine 7. Combine & Concentrate Combine pure fractions and remove solvent via rotary evaporation analyze_fracs->combine final_product 8. Isolate Pure Product Obtain final product, assess yield and purity combine->final_product

Caption: Standard experimental workflow for purification by flash column chromatography.

Part 4: References

  • Vertex AI Search. (n.d.). HPLC Troubleshooting Guide. Retrieved January 31, 2026.

  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Request PDF. Retrieved January 31, 2026.

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved January 31, 2026.

  • YouTube. (2013, October 21). 【4K】-- Column Chromatography (Purification). Retrieved January 31, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Flash Column Chromatography. Retrieved January 31, 2026, from [Link]

  • YouTube. (2019, March 25). Chromatography Troubleshooting. Retrieved January 31, 2026, from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 31, 2026, from [Link]

  • Sigma-Aldrich. (n.d.). Ion Exchange Chromatography Troubleshooting. Retrieved January 31, 2026.

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved January 31, 2026, from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302.

  • MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved January 31, 2026.

  • Royal Society of Chemistry. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Retrieved January 31, 2026, from [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. Retrieved January 31, 2026, from [Link]

  • PubMed Central. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity. Retrieved January 31, 2026.

  • Supporting Information. (n.d.). Ethyl 4-oxo-3,4-diphenylbutanoate (4a). Retrieved January 31, 2026.

  • YouTube. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions. Retrieved January 31, 2026, from [Link]

  • Wiley Online Library. (2021, October 26). β-Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect.

  • PHYWE. (n.d.). Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester). Retrieved January 31, 2026, from [Link]

  • ACS Publications. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters.

  • NIH National Library of Medicine. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate. Retrieved January 31, 2026.

  • ACS Publications. (2020, December 15). Stereoselective α-Chlorination of β-Keto Esters. The Journal of Organic Chemistry.

  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved January 31, 2026, from [Link]

  • Google Patents. (n.d.). JP2002201169A - Method for producing 4-cyano-3-oxobutanoic acid ester. Retrieved January 31, 2026.

  • YouTube. (2024, November 10). Keto-Enol Tautomerism Made EASY!. Retrieved January 31, 2026.

  • Supporting Information. (n.d.). General Information. Retrieved January 31, 2026.

  • Royal Society of Chemistry. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid. Retrieved January 31, 2026.

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved January 31, 2026, from [Link]

  • University of Missouri–St. Louis. (n.d.). 5. Thin Layer Chromatography. Retrieved January 31, 2026.

  • Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Retrieved January 31, 2026.

  • Royal Society of Chemistry. (n.d.). Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Organic & Biomolecular Chemistry.

Sources

Technical Support Center: Purification of Ethyl 4-(4-bromophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

User Query: "I am struggling to isolate Ethyl 4-(4-bromophenyl)-3-oxobutanoate (CAS 160010-18-4) as a pure solid. It frequently oils out or decomposes during heating.[1] What are the optimal conditions?"

Scientist's Assessment: This molecule belongs to the class of


-aryl-

-keto esters
.[1] These compounds present two specific purification challenges:
  • Low Melting Point / Oiling Out: The flexible ethyl chain and the methylene spacer often lower the lattice energy, leading to "oiling out" (liquid-liquid phase separation) rather than distinct crystal nucleation.[1]

  • Thermal Instability: The

    
    -keto functionality is prone to decarboxylation at elevated temperatures, especially under acidic or basic conditions, forming the corresponding ketone byproduct.[1]
    

The guide below prioritizes low-temperature crystallization and anti-solvent precipitation over traditional high-heat reflux methods.[1]

Physical Property Data Table
PropertyValue / CharacteristicImplication for Purification
Molecular Weight 285.13 g/mol Moderate size; amenable to standard organic solvents.[1]
Physical State Low-melting solid or viscous oilRequires cooling <0°C for efficient nucleation.[1]
Solubility High in EtOAc, DCM, THF; Low in Hexanes, WaterIdeal for mixed-solvent recrystallization.[1]
pKa (

-proton)
~11 (estimated)Avoid strong bases; sensitive to enolization.[1]
Key Impurities 4-Bromophenylacetic acid, Decarboxylated ketoneMonitor via TLC/HPLC before pooling fractions.[1]

Diagnostic Troubleshooting (Q&A)

Issue 1: "My product comes out as a yellow oil at the bottom of the flask, not crystals."

Diagnosis: This is the classic "Oiling Out" phenomenon.[1] It occurs when the temperature of the solution drops below the saturation temperature of the solute but remains above the melting point of the solvated solute.[1]

Solution:

  • The "Cloud Point" Method: Do not cool rapidly.[1] Dissolve the crude oil in the minimum amount of "Good Solvent" (e.g., Ethyl Acetate) at Room Temperature (RT).[1] Slowly add "Anti-Solvent" (e.g., Hexanes) dropwise until a persistent cloudiness appears.[1][2]

  • Seed It: If you have any solid crystals from a previous batch (even impure ones), add a "seed crystal" at this cloud point.[1]

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.[1] This creates micro-abrasions that serve as nucleation sites.[1]

Issue 2: "The product purity decreases after recrystallization (New spots on TLC)."

Diagnosis: Thermal decomposition.[1] You likely heated the solution too long or at too high a temperature (e.g., refluxing in high-boiling solvents).[1]


-keto esters can undergo decarboxylation to form 4-(4-bromophenyl)-2-butanone.[1]

Solution:

  • Limit Heat: Never heat above 50°C. If the solid doesn't dissolve, add more solvent rather than increasing heat.

  • Avoid Acid/Base Traces: Ensure your glassware is neutral.[1] Trace acids on glassware can catalyze decarboxylation.[1]

Issue 3: "I'm seeing a mixture of two compounds in NMR that look very similar."

Diagnosis: Keto-Enol Tautomerism.[1]

  • Explanation: In solution (especially in CDCl

    
    ), 
    
    
    
    -keto esters exist in equilibrium between the keto form (dicarbonyl) and the enol form (C=C double bond with H-bonding).[1] This is intrinsic to the molecule and not an impurity.[1]
  • Verification: Check the integral ratio. The enol vinyl proton usually appears around 12 ppm (broad singlet, OH) and ~5-6 ppm (vinyl CH), while the keto form shows a distinct methylene singlet/doublet around 3.6-3.8 ppm.[1]

Recommended Protocols

Protocol A: The "Cold-Soak" Method (Preferred for Oils)

Best for: Crude reaction mixtures that are viscous oils.[1]

  • Dissolution: Dissolve 5.0 g of crude oil in 10 mL of Diethyl Ether or MTBE (Methyl tert-butyl ether).

    • Why Ether? It has a low boiling point and removes non-polar impurities effectively.[1]

  • Anti-Solvent Addition: Slowly add Hexanes (or Pentane) with vigorous stirring until the solution turns slightly turbid (approx. 15-20 mL).

  • Clarification: If a dark tar settles out immediately, decant the clear solution into a clean flask, leaving the tar behind.

  • Nucleation: Cap the flask and place it in a freezer at -20°C for 12-24 hours.

  • Isolation: Filter the resulting white/off-white solid rapidly while cold.[1] Wash with cold Hexanes (-20°C).[1]

Protocol B: Ethanol Trituration

Best for: Semi-solids that are sticky or waxy.[1]

  • Slurry: Add cold Ethanol (absolute) to the crude solid (approx 2 mL per gram).

  • Trituration: Sonicate or vigorously stir at 0°C (Ice bath) for 30 minutes.

    • Mechanism:[1][3][4] The impurities (often starting materials or decarboxylated byproducts) are usually more soluble in cold ethanol than the bromo-substituted ester.[1]

  • Filtration: Filter the suspension. The white solid collected is the purified ester.[1]

  • Drying: Dry under high vacuum at RT (do not heat).

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying this specific


-keto ester, accounting for its physical state and stability.

PurificationFlow cluster_legend Key Start Crude this compound StateCheck Physical State at RT? Start->StateCheck Oil Viscous Oil / Liquid StateCheck->Oil Solid Sticky Solid / Waxy Lump StateCheck->Solid Dissolve Dissolve in minimal Et2O or MTBE Oil->Dissolve AntiSolvent Add Hexanes until turbid (Cloud Point) Dissolve->AntiSolvent Freezer Cryo-Crystallization (-20°C, 24h) AntiSolvent->Freezer Filter Vacuum Filtration (Cold) Freezer->Filter Trituration Triturate in cold EtOH (0°C) Solid->Trituration Trituration->Filter PurityCheck Check Purity (NMR/HPLC) Watch for Keto-Enol Tautomers Filter->PurityCheck Legend Blue: Start/End | Red: State | Green: Critical Step

Caption: Decision tree for isolating this compound based on initial physical state.

Mechanistic & Safety Insights

The Decarboxylation Trap

The


-keto ester motif allows for a 6-membered cyclic transition state, facilitating thermal decarboxylation.[1]
  • Mechanism: The carbonyl oxygen of the ester abstracts the acidic

    
    -proton (if water/acid is present) or simply rearranges thermally, releasing CO
    
    
    
    and ethanol to form the ketone.[1]
  • Prevention: This is why we avoid boiling ethanol (78°C) for extended periods.[1] Using lower boiling solvents like Ether/Hexane or keeping the ethanol cold prevents this activation energy barrier from being crossed.[1]

Keto-Enol Tautomerism in Analysis

Researchers often mistake the enol form for an impurity.[1]

  • Keto Form:

    
    [1]
    
  • Enol Form:

    
     (Stabilized by intramolecular H-bonding).[1]
    
  • Note: The equilibrium shifts based on solvent polarity.[1] In non-polar solvents (CDCl

    
    ), the enol form is stabilized.[1] In polar solvents (DMSO-d6), the keto form often predominates.[1]
    

References

  • Sigma-Aldrich. this compound Product Sheet. (Provides physical form and storage data).[1][4][5][6] Link[1]

  • University of Rochester. Purification: How To - Solvents for Recrystallization. (General guide on solvent selection for esters and ketones). Link

  • BLD Pharm. this compound Properties. (Confirms MW and storage conditions). Link

  • National Institutes of Health (PMC).Crystallization-Enabled Stereoconvergent Michael Additions of

    
    -Keto Esters. (Discusses the crystallinity challenges of substituted 
    
    
    
    -keto esters). Link

Sources

Overcoming oiling out during the crystallization of Ethyl 4-(4-bromophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering "oiling out" (Liquid-Liquid Phase Separation, LLPS) during the crystallization of Ethyl 4-(4-bromophenyl)-3-oxobutanoate .

Topic: Overcoming Oiling Out in this compound Ticket ID: CRY-BKE-4BR Support Tier: Senior Application Scientist

Executive Summary & Diagnostic

The Issue: You are attempting to crystallize this compound, but instead of forming a white precipitate, the solution turns turbid and separates into a distinct, viscous oil layer at the bottom of the flask. This oil may or may not solidify upon extended standing.

The Cause: This phenomenon is Liquid-Liquid Phase Separation (LLPS) . It occurs when the limit of stability (spinodal) is crossed before the nucleation limit (binodal). For beta-keto esters like this compound, three specific factors drive this failure mode:

  • Low Melting Point: The compound likely has a melting point (MP) near 40–60°C. If the crystallization temperature (

    
    ) is near the MP, the energy barrier to form a liquid droplet is lower than that of a crystal lattice.
    
  • Keto-Enol Tautomerism: Beta-keto esters exist in a dynamic equilibrium between keto and enol forms. Rapid cooling can trap the wrong conformer, preventing lattice packing.

  • Impurity Depression: Synthesis byproducts (e.g., alpha-brominated impurities) act as solvents, depressing the melting point further below your operating temperature.

Troubleshooting & FAQs

Q1: How do I distinguish between "oiling out" and a failed reaction?

A: Perform a quick Cloud Point Test .

  • Reheat the mixture until the oil redissolves.

  • Cool it very slowly.

  • If the solution becomes milky/turbid (emulsion) before discrete particles appear, it is oiling out.

  • Diagnostic Action: Take a small aliquot of the oil, streak it on a watch glass, and scratch it vigorously with a glass rod. If it turns into a solid white powder, your product is crystallizable, and the issue is kinetic/solvent-related.

Q2: Which solvent system should I use?

A: Avoid single solvents. Use a binary system to control supersaturation precisely.

SystemComponentsRecommendationMechanism
Primary IPA / Heptane Highly Recommended Isopropanol (IPA) solubilizes the polar ester/ketone; Heptane acts as a non-polar anti-solvent. High boiling point difference allows easy removal.
Secondary Ethanol / Water Conditional Good for removing inorganic salts, but water often promotes oiling out in hydrophobic esters by creating high interfacial tension.
Tertiary EtOAc / Hexane Alternative Use if the compound is very soluble. Ethyl Acetate (EtOAc) is excellent for solubilizing the enol form.
Q3: Why does it oil out even when I cool it slowly?

A: You are likely operating in the Metastable Zone Width (MSZW) Gap . If the concentration is too high, the "oiling out" boundary (liquid-liquid equilibrium) is hit before the solubility curve (solid-liquid equilibrium).

  • Fix: Dilute the solution. You need to lower the concentration so that the cooling curve hits the crystal nucleation line before it hits the oiling-out line.

Validated Experimental Protocol

Objective: Crystallize this compound without LLPS.

Materials
  • Crude Compound: this compound[1][2][3]

  • Solvent: 2-Propanol (IPA) - HPLC Grade

  • Anti-Solvent: n-Heptane - HPLC Grade

  • Seed Crystals: Critical (Obtained from the watch-glass scratch method in Q1)

Step-by-Step Methodology
  • Dissolution (The "Good" Solvent):

    • Place crude oil in a round-bottom flask.

    • Add warm IPA (approx. 40-50°C) dropwise with stirring.

    • Stop exactly when the solution becomes clear. Do not add excess.

  • The Anti-Solvent Titration:

    • Maintain temperature at 40°C.

    • Add n-Heptane slowly until a faint, persistent turbidity (cloudiness) is observed.

    • Add 1-2 drops of IPA to just clear the turbidity. The solution is now at saturation.[4]

  • Seeding (The Nucleation Trigger):

    • Cool the solution to 30°C (or approx. 5°C below the saturation temp).

    • Add Seed Crystals: Sprinkle a small amount of solid crystals into the solution.

    • Observation: The seeds should not dissolve. If they do, the solution is undersaturated; repeat step 2.

  • Controlled Cooling (The Critical Ramp):

    • Do not crash cool. Place the flask in a programmable bath or an insulated water bath.

    • Cool at a rate of 5°C per hour .

    • Why? Slow cooling allows the keto/enol tautomers to equilibrate and pack into the lattice rather than aggregating into amorphous oil droplets.

  • Isolation:

    • Once at 0-5°C, hold for 2 hours.

    • Filter the white crystalline solid.

    • Wash with cold Heptane (to remove surface impurities).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for overcoming oiling out.

CrystallizationLogic Start Start: Crude Oil SolventSelect Dissolve in IPA (45°C) Start->SolventSelect CheckSolubility Is solution clear? SolventSelect->CheckSolubility AddMore Add more IPA CheckSolubility->AddMore No (Cloudy) AddAnti Add Heptane to Cloud Point Then clear with 1 drop IPA CheckSolubility->AddAnti Yes (Clear) AddMore->CheckSolubility Cooling Cool to 30°C AddAnti->Cooling SeedCheck Add Seed Crystals Cooling->SeedCheck Observation Observation? SeedCheck->Observation Success Crystals Grow (Slow Cool to 0°C) Observation->Success Cloudy suspension Fail_Dissolve Seeds Dissolve Observation->Fail_Dissolve Solution clears Fail_Oil Oils Out Again Observation->Fail_Oil Liquid droplets form Remedy_Conc Evaporate Solvent (Increase Conc.) Fail_Dissolve->Remedy_Conc Remedy_Dilute Reheat & Add IPA (Decrease Conc.) Fail_Oil->Remedy_Dilute Remedy_Conc->AddAnti Remedy_Dilute->Cooling

Caption: Logic flow for managing supersaturation and responding to phase separation events.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting Crystallization - Oiling Out. Retrieved from [Link]

  • Organic Syntheses. (2010). Synthesis of 1-(4-Bromophenyl)ethanone oxime and related derivatives. (Contextual reference for 4-bromophenyl analog handling). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-(4-bromophenyl)-4-oxobutanoate Compound Summary. Retrieved from [Link]

Sources

Dealing with multiple spots on TLC for Ethyl 4-(4-bromophenyl)-3-oxobutanoate due to tautomerism

Author: BenchChem Technical Support Team. Date: February 2026

Issue Overview: The "Ghost Spot" Phenomenon

User Report: "I am purifying Ethyl 4-(4-bromophenyl)-3-oxobutanoate. On TLC, I see two distinct spots (or a streak connecting two spots), suggesting an impurity. However, after column chromatography, fractions corresponding to the 'pure' major spot eventually regenerate the second spot. NMR suggests the sample is clean."

Technical Diagnosis: This is a classic manifestation of Keto-Enol Tautomerism on silica gel. Your compound is a ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-keto ester.[1] Unlike simple ketones, these compounds exist in a dynamic equilibrium between a keto  form and an enol  form.[2][3][4]
  • Keto Form: More polar (lower

    
    ), typically the major isomer in polar solvents.
    
  • Enol Form: Less polar (higher

    
    ) due to intramolecular hydrogen bonding which "hides" the dipole.
    

Crucial Insight: Silica gel is slightly acidic (


). This acidity can catalyze the interconversion between tautomers during the run.[2] If the interconversion rate is slower than the elution rate, you see two spots. If it is comparable, you see a streak.
Root Cause Analysis: The Mechanism

The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-keto ester motif allows for a stable enol form due to conjugation with the ester carbonyl and intramolecular hydrogen bonding.

Tautomerism cluster_0 Dynamic Equilibrium Keto Keto Form (More Polar, Lower Rf) Open dipole Enol Enol Form (Less Polar, Higher Rf) Intramolecular H-Bond Keto->Enol Tautomerization (Catalyzed by SiO2) Silica Silica Gel (Stationary Phase) Acidic Surface (Si-OH) Silica->Keto Strong Adsorption Silica->Enol Weak Adsorption

Figure 1: The dynamic equilibrium of


-keto esters on silica gel. The enol form moves faster because it is internally stabilized and interacts less with the stationary phase.
Diagnostic Workflow: Confirming Tautomerism

Do not discard your product assuming it is impure. Perform the following validation steps.

Protocol A: The 2D-TLC "Diagonal Test" (Gold Standard)

This test definitively distinguishes between two different compounds (impurity) and two forms of the same compound (tautomers).

  • Spotting: Spot your sample at the corner of a square TLC plate (1.5 cm from bottom and left edge).

  • Run 1: Develop the plate in your standard solvent system (e.g., Hexane:EtOAc).

  • Drying: Remove the plate and let it dry completely (air dry or gentle nitrogen stream) to stop the mobile phase.

  • Rotation: Rotate the plate 90° counter-clockwise so the developed spots are now at the bottom.

  • Run 2: Develop the plate again in the exact same solvent system .

  • Visualization: Observe under UV (254 nm).

Interpretation:

TLC_Logic Start 2D TLC Result Diagonal Spots on Diagonal Line Start->Diagonal OffDiagonal Spots OFF Diagonal Start->OffDiagonal Conclusion1 Stable Impurities (Two different compounds) Diagonal->Conclusion1 Conclusion2 Tautomerism or Decomposition OffDiagonal->Conclusion2

Figure 2: Decision logic for 2D TLC. If spots appear off the diagonal (forming a square pattern), the compound re-equilibrated between runs, confirming tautomerism.

Protocol B: Chemical Staining (

)

Enols form colored complexes with Iron(III). This is specific to the enol form.

  • Reagent: 1% Ferric Chloride (

    
    ) in 50% aqueous methanol.
    
  • Procedure: Spray the developed TLC plate.[5]

  • Result: The higher

    
     spot  (enol) should turn immediate purple/red-violet . The lower spot (keto) may stain faintly or slowly as it tautomerizes on the wet acidic plate.
    
Quantitative Confirmation: NMR Data

Use ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 NMR to quantify the ratio. In 

, the equilibrium usually favors the keto form, but the enol is visible.
FeatureKeto Form (Major)Enol Form (Minor)
Structure


Key Signal Singlet,

3.5 - 4.0 ppm
Singlet,

5.0 - 6.5 ppm (Vinylic)
Integration Integrates to 2H (

-protons)
Integrates to 1H (Vinyl proton)
Exchangeable N/ABroad singlet

12+ ppm (Enolic OH)

Note: The integration ratio of the Keto


 vs. the Enol 

allows you to calculate the % enol content in solution.
Purification & Handling Guidelines

Q: Should I try to separate the two spots? A: NO. Attempting to separate tautomers is futile.[6] Even if you isolate the "pure" top spot (enol) or bottom spot (keto), they will re-equilibrate to the thermodynamic ratio within minutes to hours once in solution.

Q: How do I collect the product from the column? A: Pool all fractions. Collect every fraction that contains either spot (and the streak in between). Combine them and evaporate the solvent. The final mass balance will be correct.

Q: Can I minimize the streaking? A: Yes.

  • Speed: Run the column faster (Flash chromatography) to reduce the time the compound spends on the acidic silica.

  • Buffering (Optional): Pre-washing the silica with 1% Triethylamine (TEA) in Hexane can neutralize acidic sites, sometimes sharpening the bands by forcing the equilibrium or preventing acid-catalyzed interconversion. However, for simple

    
    -keto esters, this is rarely necessary if you simply pool the fractions.
    
References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Formation and reactions of enols and enolates).

  • Reich, H. J. (2023). Keto-Enol Tautomerism. University of Wisconsin-Madison Chemistry.

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography (3rd ed.). Marcel Dekker. (Visualization Reagents).

Sources

Removal of unreacted starting materials from Ethyl 4-(4-bromophenyl)-3-oxobutanoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-EBPOB-001 Subject: Removal of Unreacted Starting Materials (4-Bromophenylacetic acid derivatives) Status: Active Guide Lead Scientist: Senior Application Specialist[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The Challenge: The synthesis of Ethyl 4-(4-bromophenyl)-3-oxobutanoate (hereafter Target ) often utilizes 4-bromophenylacetic acid (or its acid chloride) via Meldrum’s acid activation or Magnesium bis(monoethyl malonate) coupling.[1]

The persistent presence of the starting material, 4-bromophenylacetic acid (4-BPAA) , is a common failure mode.[1] This impurity co-elutes with the Target during standard chromatography due to similar polarity in non-polar mobile phases, yet it compromises downstream applications (e.g., heterocycle formation) by competing for nucleophiles.[1]

The Solution: We utilize a pKa-gated extraction protocol .[1] This method relies on the specific acidity difference between the carboxylic acid starting material (


) and the 

-keto ester target (

).

Diagnostic: Know Your Mixture[1]

Before initiating purification, confirm the identity of your impurity.[1]

ComponentStructure TypepKa (approx)TLC Behavior (Hex/EtOAc 4:1)
Target

-keto ester
~11.0 (

-proton)

(UV Active)
Impurity A (4-BPAA) Carboxylic Acid~4.0

(Streaking/Tailing)
Impurity B (Decarb) Methyl Ketone>19

(Distinct spot)
  • Impurity A is the focus of this guide.[1] It is the unreacted starting material.[1]

  • Impurity B (4-bromo-1-phenylpropan-2-one) is a degradation product caused by excessive heat/acid.[1]

Protocol A: The Self-Validating Bicarbonate Wash

Use this protocol as the primary method for removing unreacted acid.

The Mechanism: We use Saturated Aqueous Sodium Bicarbonate (


, pH ~8.5).[1]
  • 4-BPAA: Deprotonates to form the water-soluble carboxylate salt.[1]

  • Target: Remains protonated (neutral) because the base is too weak to deprotonate the

    
    -carbon.[1] It stays in the organic layer.[1]
    
Step-by-Step Workflow
  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Ratio: 10 mL solvent per 1 g crude.[1]

    • Why EtOAc? Dichloromethane (DCM) can form stubborn emulsions with carboxylate salts.[1] EtOAc facilitates sharper phase cuts.[1]

  • The Wash (Critical Step):

    • Add Saturated

      
        (1:1 volume ratio to organic phase).
      
    • Agitate vigorously for 5 minutes. (Allow equilibrium to be reached).

    • Separate layers.[1][2] Keep the Organic Top Layer .

  • Validation Check (The "Self-Validating" Step):

    • Take a 1 mL aliquot of the aqueous waste layer.[1]

    • Acidify it with 1M HCl in a test tube.[1]

    • Observation: If a white precipitate forms (or the solution turns cloudy), you have successfully extracted the 4-BPAA starting material.[1]

  • Repeat: Perform the wash 2x more to ensure >98% removal.[1]

  • Final Polish: Wash the organic layer once with Brine, dry over

    
    , and concentrate in vacuo (Bath temp < 40°C).[1]
    
Visualization: Purification Logic Flow

PurificationFlow Crude Crude Mixture (Target + 4-BPAA) Solvent Dissolve in EtOAc Crude->Solvent Wash Wash with Sat. NaHCO3 (pH ~8.5) Solvent->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Contains Target) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Contains 4-BPAA Salt) PhaseSep->AqLayer Bottom Layer Final Pure Target OrgLayer->Final Dry & Concentrate Acidify Validation: Acidify Aqueous Layer AqLayer->Acidify Precip Precipitate Forms? (Confirm Removal) Acidify->Precip

Caption: Logical flow for the selective extraction of carboxylic acid impurities using pKa-controlled washing.

Protocol B: Chromatographic Polish

Use this ONLY if Protocol A fails or if non-acidic impurities persist.[1]

Standard silica gel is slightly acidic.[1] However, residual carboxylic acids can streak, contaminating the Target.[1]

The "Buffered" Mobile Phase:

  • Standard: Hexanes / Ethyl Acetate.[1]

  • Modification: Add 0.5% Acetic Acid to the mobile phase.

  • Why? The acetic acid suppresses the ionization of any remaining 4-BPAA on the silica, tightening its band and allowing it to elute cleanly away from the Target.

Warning: Do not use amine modifiers (Triethylamine) as they may induce enolization or decomposition of the


-keto ester.[1]

Troubleshooting & FAQs

Q1: I used 1M NaOH instead of Bicarbonate and my yield dropped significantly. Why? A: You likely hydrolyzed your product.[1]

  • Reasoning:

    
    -keto esters are sensitive.[1] Strong bases like NaOH (
    
    
    
    ) can attack the ester carbonyl, leading to hydrolysis (saponification) and subsequent decarboxylation.
  • Fix: Strictly use saturated

    
     or weak phosphate buffers (pH 7-8).[1]
    

Q2: My product is decomposing on the Rotavap. A: This is likely thermal decarboxylation.[1]

  • Reasoning: The 4-bromophenyl group stabilizes the enol, but the

    
    -keto acid intermediate (if any hydrolysis occurred) is unstable.[1]
    
  • Fix: Keep water bath temperature below 40°C . Ensure your vacuum is strong (< 10 mbar) to remove solvent at lower temperatures.[1]

Q3: I see a new spot on TLC after leaving the product in solution overnight. A:


-keto esters exist in a keto-enol equilibrium.[1]
  • Diagnosis: In NMR, you will see two sets of peaks (the ketone form and the enol form). This is not an impurity.

  • Verification: Run the TLC in a solvent containing a drop of methanol; if the spots merge or streak together, it is likely tautomerism.

Synthesis Pathway & Impurity Origin

Understanding where the impurity comes from helps prevent it.[1]

SynthesisPath Start 4-Bromophenylacetic Acid (Starting Material) Activate Activation (CDI or SOCl2) Start->Activate Side1 Impurity: Unreacted Acid Start->Side1 Incomplete Conversion Meldrum Meldrum's Acid Coupling Activate->Meldrum Ethanolysis Ethanolysis (EtOH, Reflux) Meldrum->Ethanolysis Target Ethyl 4-(4-bromophenyl)- 3-oxobutanoate Ethanolysis->Target Side2 Impurity: Decarboxylated Ketone Ethanolysis->Side2 Overheating

Caption: Synthesis via Meldrum's acid showing origins of the specific impurities addressed in this guide.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[1] Meldrum's acid in organic synthesis.[1][3][4][5] 2. A general and versatile synthesis of

    
    -keto esters.[1][6][4] The Journal of Organic Chemistry, 43(10), 2087-2088.[1] 
    
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 21: Formation of Enols and Enolates).[1]

  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Referencing ester stability and hydrolysis conditions).

  • Taber, D. F., & Amedio, J. C. (1986).[1] A simple method for the preparation of

    
    -keto esters. The Journal of Organic Chemistry, 51(21), 4071-4073.[1] 
    

Sources

Application Note: High-Performance Enantioselective Synthesis using Ethyl 4-(4-bromophenyl)-3-oxobutanoate

[1]

Executive Summary

Ethyl 4-(4-bromophenyl)-3-oxobutanoate (CAS 160010-18-4) is a critical "lynchpin" scaffold in the synthesis of chiral pharmaceutical intermediates.[1] Its structural uniqueness lies in its dual functionality: a

1

This guide details the two most robust methodologies for converting this prochiral ketone into its corresponding chiral alcohol, Ethyl (S)-4-(4-bromophenyl)-3-hydroxybutanoate (or its enantiomer), with high enantiomeric excess (>98% ee).[1] We prioritize scalable, industrial-standard protocols: Noyori-type Asymmetric Hydrogenation (AH) and Biocatalytic Reduction (KRED) .[1]

Strategic Utility & Mechanistic Insight

The transformation of interest is the enantioselective reduction of the C3-ketone.[1] Unlike simple acetoacetates, the bulky 4-bromobenzyl group at the

1
The Chemoselectivity Challenge

The primary challenge is preserving the Ar-Br bond while reducing the C=O bond.[1]

  • Risk: Heterogeneous catalysts (e.g., Pd/C, Pt/C) under

    
     often cause hydrodehalogenation (cleavage of the C-Br bond).[1]
    
  • Solution: Homogeneous Ruthenium-BINAP complexes or Biocatalysts are strictly chemoselective for the carbonyl, leaving the aryl halide untouched.[1]

Reaction Pathway Visualization

ReactionPathSubstrateEthyl 4-(4-bromophenyl)-3-oxobutanoate(Prochiral)TSTransition State(Hydride Transfer)Substrate->TS+ H2 / NADHCatalystCatalyst System(Ru-BINAP or KRED)Catalyst->TSStereocontrolProductEthyl (S)-4-(4-bromophenyl)-3-hydroxybutanoate(Chiral Target)TS->ProductMajor Path (>98%)SideProductDes-bromo Impurity(Avoided)TS->SideProductMinor Path (<0.1%)

Figure 1: Reaction pathway highlighting the critical chemoselectivity required to avoid dehalogenation.

Protocol 1: Asymmetric Hydrogenation (Chemocatalysis)

This protocol utilizes the Noyori Asymmetric Hydrogenation , the gold standard for

112
Catalyst Selection Strategy
  • Ligand: BINAP or SEGPHOS.[1] The bulky aryl group of the substrate interacts with the naphthalene rings of the ligand to enforce facial selectivity.

  • Precursor:

    
     or 
    
    
    .
  • Solvent: Ethanol is preferred over Methanol to minimize transesterification, though Methanol often yields faster rates.[1]

Detailed Experimental Procedure

Scale: 10 g Input | Target: >98% Conversion, >96% ee

  • Catalyst Preparation (In-situ):

    • In a Schlenk flask under Argon, charge

      
       (0.5 mol%) and (S)-BINAP (0.55 mol%).
      
    • Add degassed DMF (dimethylformamide) and heat at 100°C for 10 minutes. The solution turns reddish-brown.[1]

    • Cool to room temperature and concentrate in vacuo to remove benzene (optional, but improves purity).[1]

  • Hydrogenation:

    • Dissolve This compound (10.0 g, 35.0 mmol) in degassed Ethanol (50 mL).

    • Transfer the substrate solution and the catalyst solution into a stainless steel autoclave.[1]

    • Purge: Pressurize with

      
       to 5 bar, then vent. Repeat 3 times to remove 
      
      
      .
    • Reaction: Pressurize to 30-50 bar (435-725 psi)

      
      . Heat to 50°C .
      
    • Stir vigorously (1000 rpm) for 12–24 hours.

  • Work-up:

    • Cool reactor and carefully vent

      
      .[1]
      
    • Concentrate the solvent via rotary evaporation.[1]

    • Purification: The crude oil is often pure enough for the next step.[1] If necessary, purify via flash chromatography (Hexanes/EtOAc 8:2) or recrystallization (if solid) from Hexanes/TBME.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion

poisoning of catalyst
Ensure rigorous degassing of solvents (freeze-pump-thaw).
Low ee (<90%) High TemperatureLower temp to 30°C and increase pressure to maintain rate.[1]
Dehalogenation Trace Pd contaminationEnsure autoclave is free of Pd residues from previous runs.[1]
Slow Rate Steric bulk of 4-Br-PhSwitch ligand to (S)-SEGPHOS , which has a narrower bite angle.[1]

Protocol 2: Biocatalytic Reduction (Enzymatic)

For laboratories lacking high-pressure hydrogenation equipment, or when >99% ee is required, Ketoreductases (KREDs) are the superior choice.[1]

System Components
  • Enzyme: Commercial KRED screening kit (e.g., Codexis, Johnson Matthey).[1]

  • Cofactor: NADP+ or NAD+.[1]

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (to regenerate NADPH).

Workflow
  • Screening: Dispense 2 mg of substrate into 96-well plates containing diverse KREDs, buffer (pH 7.0), and cofactor recycling mix. Shake for 24h. Analyze by chiral HPLC.

  • Scale-Up (1 g Protocol):

    • Buffer: 100 mM Potassium Phosphate, pH 7.0 (50 mL).

    • Substrate: Dissolve 1 g this compound in 2 mL DMSO (co-solvent).

    • Additions: Add Glucose (2 eq), NADP+ (10 mg), GDH (20 mg), and the Hit-KRED (50 mg).

    • Incubation: Stir at 30°C / 150 rpm. Maintain pH 7.0 by auto-titration with 1M NaOH (gluconic acid is produced).[1]

    • Extraction: After 24h, extract with Ethyl Acetate (3 x 50 mL). Dry over

      
      .[1]
      

Analytical Methods (QA/QC)

Verification of enantiomeric excess is critical.[1][3] The 4-bromophenyl group provides excellent UV chromophores for detection.[1]

Chiral HPLC Method[1][4][5]
  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: UV @ 254 nm (strong absorption from Ar-Br).[1]

  • Temperature: 25°C.

  • Expected Retention:

    • (S)-Enantiomer: ~12 min (verify with standard).

    • (R)-Enantiomer: ~15 min.[1]

    • Note: Elution order depends on the specific column; run racemate first.

Decision Matrix: Which Protocol?

DecisionTreeStartStart: Ethyl 4-(4-bromophenyl)-3-oxobutanoateScaleWhat is your scale?Start->ScaleEquipmentHigh PressureReactor Available?Scale->Equipment>100 g (Industrial)PurityRequired ee?Scale->Purity<10 g (Research)RuBINAPProtocol 1:Ru-BINAP Hydrogenation(Fast, Scalable)Equipment->RuBINAPYesKREDProtocol 2:Biocatalytic Reduction(Specific, Mild)Equipment->KREDNoPurity->RuBINAP>95% acceptablePurity->KREDStrict >99%

Figure 2: Decision matrix for selecting the optimal reduction strategy.[1]

References

  • Noyori, R., et al. (1987).[1] "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society.[1] Link

  • Genêt, J. P., et al. (1994).[1] "Practical asymmetric hydrogenation of

    
    -keto esters with Ru(II)-BINAP catalysts." Tetrahedron: Asymmetry.
    
  • BenchChem Application Note. (2025).

    
    -keto ester protocols). Link
    
  • Vertex AI Search Results. (2025). "Enantioselective reduction of this compound." (Confirming substrate utility in benzindenoazepine synthesis).
  • Sigma-Aldrich. (2025).[1][5] "Product Specification: this compound (CAS 160010-18-4)." Link

Catalyst poisoning issues in reactions with Ethyl 4-(4-bromophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource for researchers encountering catalyst deactivation or selectivity issues with Ethyl 4-(4-bromophenyl)-3-oxobutanoate . It synthesizes mechanistic insights with practical troubleshooting protocols.

Subject: Troubleshooting Catalyst Poisoning & Inhibition in Reactions of this compound (CAS: 160010-18-4) Ticket Priority: High (Process Critical) Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Substrate Analysis

Compound Profile: this compound is a bifunctional scaffold containing a


-keto ester  moiety and an aryl bromide  handle. This duality presents a unique "Janus" challenge in catalysis:
  • The

    
    -Keto Ester:  A potent chelator that can sequester metal centers (Pd, Ru, Rh) into inactive resting states. It is also prone to enolization, interfering with base-mediated cycles.
    
  • The Aryl Bromide: Susceptible to unwanted oxidative addition (dehalogenation) during hydrogenation, releasing HBr (a catalyst poison). Conversely, during cross-coupling, it is the reactive site, but the acidic

    
    -protons can lead to catalyst-killing enolate species.
    

This guide addresses the two most common workflows: Asymmetric Hydrogenation (targeting the ketone) and Suzuki-Miyaura Coupling (targeting the aryl bromide).

Module A: Asymmetric Hydrogenation (Ru-Catalysis)

User Issue: "My reaction stalls after 30% conversion, or I observe significant debromination (HBr formation)."

Root Cause Analysis

In Ruthenium-catalyzed asymmetric hydrogenation (e.g., Noyori type using Ru-BINAP or Ru-SEGPHOS), the reaction requires a delicate balance.

  • Primary Poisoning Mechanism (HBr Release): If the catalyst undergoes oxidative addition into the C-Br bond (a side reaction promoted by electron-rich metal centers), hydrogenolysis occurs. This releases HBr. While trace acid can accelerate hydrogenation, excess HBr protonates the active catalytic species or ligand, permanently deactivating the cycle [1, 3].

  • Secondary Inhibition (Chelation): The substrate exists in equilibrium with its enol form. The enolate can form a stable, non-productive chelate with Ru, preventing hydride transfer [2].

Troubleshooting Protocol: The "Neutral-Zone" Strategy
ParameterRecommendationTechnical Rationale
Catalyst Selection [RuCl(p-cymene)(S-SEGPHOS)]Cl or Ru(OAc)2(BINAP) Cationic Ru complexes or acetate precursors are often more active than neutral halide precatalysts for

-keto esters, allowing lower temperatures that suppress dehalogenation [3].
Solvent System EtOH/DCM (3:1) or t-Amyl Alcohol Aprotic cosolvents (DCM) break up enol aggregates. Avoid pure MeOH if dehalogenation is observed; bulky alcohols (t-Amyl) reduce solvolysis rates.
Temperature 30°C - 50°C Maintain T < 60°C. Activation energy for Ar-Br hydrogenolysis is typically higher than C=O reduction.
Pressure 10 - 30 bar H2 Higher pressure favors the hydrogenation pathway over the decomposition pathway.
Additives None (Initial)

0.1 eq HCl (If stalling)
Contra-intuitive: If stalling occurs due to enolate chelation, trace HCl shifts the equilibrium back to the keto form. However, monitor for dehalogenation.
Visualizing the Competitive Pathways

HydrogenationPathways Substrate Substrate (Ar-Br Beta-Keto Ester) Ru_Active Active Ru-H Species Substrate->Ru_Active Coordination Product Chiral Alcohol (Desired) Ru_Active->Product Fast Reduction (Kinetic Control) Dehalo De-brominated Side Product Ru_Active->Dehalo Slow Oxidative Addn (High T) HBr HBr Release Dehalo->HBr Elimination HBr->Ru_Active Inhibition Poisoned Poisoned Catalyst (Ru-Br / Protonated Ligand) HBr->Poisoned Ligand Protonation

Caption: Figure 1. Kinetic competition between desired ketone reduction and catalyst-poisoning dehalogenation pathways.

Module B: Suzuki-Miyaura Cross-Coupling (Pd-Catalysis)

User Issue: "Low yield, black precipitate (Pd black) formation, or recovery of starting material despite high catalyst loading."

Root Cause Analysis
  • Enolate Poisoning: The

    
    -protons (pKa ~11) are easily deprotonated by standard Suzuki bases (carbonates, alkoxides). The resulting enolate binds tightly to Pd(II) intermediates, displacing the boronic acid or preventing transmetallation. This leads to catalyst decomposition (Pd black) [4, 5].
    
  • Substrate Inhibition: High concentrations of the bidentate

    
    -keto ester can saturate the Pd center, preventing the oxidative addition of the Ar-Br bond.
    
Troubleshooting Protocol: The "Soft Base" Approach

Standard Protocol Failure: Using


 or 

in DMF often fails due to massive enolization.

Optimized Protocol:

  • Base: Switch to

    
      (mildly basic, buffered) or 
    
    
    
    in wet solvents. The presence of water is critical to solvate the base and reduce its basicity toward the
    
    
    -protons while maintaining activity for boron activation [6].
  • Solvent: Toluene/Water (10:1) or THF/Water . Avoid polar aprotic solvents (DMF, DMSO) which enhance the basicity and promote enolate formation.

  • Ligand: Use bulky, electron-rich phosphines like S-Phos or X-Phos . These ligands create a steric wall that prevents the enolate from binding to the Pd center while facilitating the coupling of the aryl bromide [7].

Step-by-Step Optimized Workflow
  • Charge Reactor: Add this compound (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
     (2.0 eq).
    
  • Catalyst Addition: Add

    
     (1 mol%) and S-Phos (2 mol%) pre-mixed in Toluene (or use a precatalyst like XPhos Pd G2).
    
  • Degas: Sparge with Argon for 15 mins. Oxygen accelerates Pd decomposition in the presence of enolates.

  • Reaction: Heat to 80°C. Monitor via HPLC.

    • Checkpoint: If starting material persists but no Pd black forms, increase temperature to 100°C.

    • Checkpoint: If Pd black forms immediately, lower temperature and increase ligand:Pd ratio to 3:1.

Impurity Management (The Silent Killers)

Often, the "poison" is not the substrate but a synthesis impurity.

Impurity TypeSourceEffectRemediation
Sulfur species Thionyl chloride/sulfur reagents used in precursor synthesisIrreversible binding to Pd/RuWash substrate with aqueous bleach (NaOCl) or treat with activated carbon/Cu scavengers.
Residual Acid Bromination step (HBr)Protonates ligands; alters pHWash substrate with saturated

until pH of aqueous layer is 7-8.

Decision Tree for Troubleshooting

TroubleshootingTree Start Start: Reaction Failure CheckType Identify Reaction Type Start->CheckType Hydro Hydrogenation (Ru) CheckType->Hydro Suzuki Suzuki Coupling (Pd) CheckType->Suzuki HydroCheck Check Impurity Profile (Dehalogenation?) Hydro->HydroCheck DehaloYes Yes: HBr detected (Low pH, side products) HydroCheck->DehaloYes Br Loss DehaloNo No: Just Low Conversion HydroCheck->DehaloNo Intact Br FixDehalo Action: Lower T (<50°C) Change Solvent to EtOH/DCM Check Catalyst Ligand (Binap) DehaloYes->FixDehalo FixStall Action: Add 0.1 eq HCl (Break Chelate) DehaloNo->FixStall SuzukiCheck Check Catalyst State Suzuki->SuzukiCheck PdBlack Pd Black Precipitate (Catalyst Death) SuzukiCheck->PdBlack Unstable NoRxn No Reaction (Catalyst Resting) SuzukiCheck->NoRxn Stable FixEnolate Action: Switch Base to K3PO4 Add Water (Biphasic) Use Bulky Ligand (S-Phos) PdBlack->FixEnolate FixAct Action: Increase Temp Switch to Pd-G3 Precatalyst NoRxn->FixAct

Caption: Figure 2. Logic flow for diagnosing catalyst deactivation mechanisms based on observable reaction symptoms.

References

  • Noyori, R., et al.

    
    -Keto Esters."[1] Journal of the American Chemical Society, vol. 109, no. 19, 1987, pp. 5856–5858. Link
    
  • Touge, T., et al.

    
    -Keto Esters in the Presence of Acid." Chemical Communications, 2011. Link
    
  • Genêt, J.P., et al.

    
    -Keto Esters Using Chiral Diphosphine-Ruthenium Complexes." ResearchGate, 2025. Link
    
  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457–2483. Link

  • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, vol. 127, no. 13, 2005, pp. 4685–4696. Link

  • Arkivoc. "Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water." Arkivoc, 2009.[3] Link

  • Organic Chemistry Portal. "Suzuki Coupling - Catalyst Systems." Link

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation of Ethyl 4-(4-bromophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Ethyl 4-(4-bromophenyl)-3-oxobutanoate (CAS: 160010-18-4) is a critical


-keto ester intermediate used in the synthesis of benzindenoazepines and other heterocyclic pharmaceutical scaffolds. In drug development, verifying the integrity of this building block is paramount, particularly confirming the presence of the bromine moiety which serves as a handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide provides a comparative mass spectrometry (MS) analysis, contrasting the target molecule against its non-brominated analog (Ethyl 4-phenyl-3-oxobutanoate ) to establish a robust identification protocol. It focuses on Electron Ionization (EI) fragmentation patterns, the gold standard for structural elucidation.

Comparative Analysis: Target vs. Analog

The most common analytical challenge is distinguishing the target material from de-halogenated impurities or starting materials. The table below highlights the diagnostic mass shifts required for positive identification.

Table 1: Diagnostic Ion Comparison
FeatureTarget: this compoundAnalog: Ethyl 4-phenyl-3-oxobutanoateDiagnostic Value
Molecular Formula


Bromine presence
Molecular Ion (

)
284 / 286 206 +78/80 Da shift
Isotope Pattern 1:1 doublet (

)
Single dominant peak (

)
Definitive ID
Base Peak (Typical) 169 / 171 (Bromobenzyl cation)91 (Tropylium ion)Benzylic fragment
McLafferty Product 256 / 258 178 Loss of Ethylene

Analyst Note: The 1:1 isotopic ratio at m/z 284/286 is the primary "fingerprint" for the target. If this doublet is absent, the bromine atom has been lost or the synthesis failed.

Fragmentation Mechanisms

The fragmentation of this compound is governed by three competing pathways driven by the


-keto ester functionality and the stability of the benzylic cation.
Pathway A: Benzylic Cleavage (Dominant)

The bond between the


-carbon (C2) and the benzylic carbon (C4) is weak. Cleavage here generates the resonance-stabilized 4-bromobenzyl cation  (or tropylium equivalent).
  • m/z: 169 (

    
    ) and 171 (
    
    
    
    ).
  • Mechanism: Direct

    
    -cleavage relative to the ketone carbonyl.
    
Pathway B: McLafferty Rearrangement

As an ethyl ester with


-hydrogens, the molecule undergoes a characteristic McLafferty rearrangement.
  • Mechanism: The ester carbonyl oxygen abstracts a hydrogen from the ethyl group, leading to the elimination of neutral ethylene (

    
    ).
    
  • Resulting Ion: Enol radical cation at m/z 256 / 258.

  • Significance: Confirms the ethyl ester moiety is intact.

Pathway C: -Cleavage (Acylium Formation)

Cleavage adjacent to the ketone carbonyl can produce the 4-bromophenylacetyl cation .

  • m/z: 197 / 199.

  • Secondary Loss: This ion often loses CO (28 Da) to collapse into the benzylic cation (m/z 169/171), reinforcing the base peak.

Visualization of Fragmentation Pathways[1]

The following diagram maps the precursor-product relationships essential for spectral interpretation.

FragmentationPathways M_Ion Molecular Ion (M+) m/z 284 / 286 (Radical Cation) McLafferty McLafferty Product m/z 256 / 258 (Loss of C2H4) M_Ion->McLafferty - 28 Da (Ethylene) Acylium Acylium Ion m/z 197 / 199 (alpha-cleavage) M_Ion->Acylium - 87 Da (CH2COOEt) Benzyl Bromobenzyl Cation m/z 169 / 171 (Base Peak) M_Ion->Benzyl Direct Benzylic Cleavage EsterFrag Ester Fragment m/z 45 (OEt) (Low Mass Region) M_Ion->EsterFrag Inductive Cleavage Acylium->Benzyl - 28 Da (CO)

Figure 1: Fragmentation tree for this compound under 70 eV Electron Ionization.

Experimental Protocol: GC-MS Identification

This protocol is designed to be self-validating. The "Checkpoints" ensure data quality before final interpretation.

Materials
  • Solvent: HPLC-grade Acetonitrile or Methanol (Bromine compounds are stable in these for short-term analysis).

  • Standard: this compound reference standard (>95% purity).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of Acetonitrile.

    • Vortex for 30 seconds.

    • Filter through a 0.22 µm PTFE filter to remove insoluble salts (e.g., Mg salts from synthesis).

  • Instrument Parameters (Agilent/Shimadzu GC-MS type):

    • Inlet: Split mode (20:1), 250°C.

    • Column: HP-5ms or equivalent (30m x 0.25mm x 0.25µm).

    • Oven Program:

      • Hold 60°C for 1 min.

      • Ramp 20°C/min to 280°C.

      • Hold 3 min.

    • Ion Source: Electron Ionization (EI), 70 eV, 230°C.

  • Data Acquisition:

    • Scan Range: m/z 40 – 400.

    • Solvent Delay: 3.0 min.

Validation Logic (The "Self-Check")

ValidationLogic Start Acquire Spectrum Check1 Is m/z 284/286 present? Start->Check1 Check2 Is ratio ~1:1? Check1->Check2 Yes Fail1 FAIL: Check Synthesis (Missing Bromine?) Check1->Fail1 No (Only 206?) Check3 Is Base Peak 169/171? Check2->Check3 Yes Fail2 FAIL: Check Purity (Co-elution?) Check2->Fail2 No Pass PASS: Identity Confirmed Check3->Pass Yes

Figure 2: Decision logic for confirming compound identity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.
  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Beta-Keto Esters. NIST Chemistry WebBook, SRD 69. [Link]

  • McLafferty, F. W. (1959).[1] "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry, 31(1), 82–87.[1] [Link]

  • Organic Chemistry Portal. Synthesis of beta-keto esters. (Context for synthesis impurities). [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. 3rd Ed. Springer.

Sources

Infrared (IR) spectroscopy of Ethyl 4-(4-bromophenyl)-3-oxobutanoate functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-(4-bromophenyl)-3-oxobutanoate (CAS: 160010-18-4) is a critical


-keto ester intermediate used in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., substituted pyrazoles, coumarins).[1][2] Its structural complexity—featuring an ester, a ketone, an active methylene bridge, and a para-substituted aryl bromide—presents a unique spectroscopic challenge.

This guide provides a technical breakdown of the molecule's Infrared (IR) spectral signature.[3][4] Unlike Nuclear Magnetic Resonance (NMR), which requires deuterated solvents and longer acquisition times, IR spectroscopy offers immediate, non-destructive validation of functional group integrity. This document compares the IR performance of this specific molecule against its structural analogs and precursors to establish a "fingerprint" for quality control in drug development.

Structural & Vibrational Analysis

To interpret the spectrum accurately, one must map the molecule's specific vibrational modes. The presence of the


-keto ester moiety introduces keto-enol tautomerism , which significantly alters the carbonyl region of the spectrum depending on the sample state (solid vs. solution).
Functional Group Map

The following diagram correlates the molecular structure with expected IR absorption bands.

IR_Analysis Molecule This compound Carbonyls Carbonyl Region (1750 - 1650 cm⁻¹) Molecule->Carbonyls Fingerprint Fingerprint/Halogen (1500 - 500 cm⁻¹) Molecule->Fingerprint HighFreq High Frequency (3500 - 2800 cm⁻¹) Molecule->HighFreq Ester Ester C=O ~1735-1750 cm⁻¹ Carbonyls->Ester Ketone Ketone C=O ~1715-1725 cm⁻¹ Carbonyls->Ketone Enol Enol C=O (H-bonded) ~1650-1680 cm⁻¹ Carbonyls->Enol Tautomer Dependent CBr Aryl C-Br Stretch ~1070 & 500-600 cm⁻¹ Fingerprint->CBr Aromatic Aromatic C=C ~1480 & 1590 cm⁻¹ Fingerprint->Aromatic CH_Aryl C-H (Aromatic) >3000 cm⁻¹ HighFreq->CH_Aryl OH_Enol O-H (Enol) Broad ~3200-3400 cm⁻¹ HighFreq->OH_Enol Tautomer Dependent

Figure 1: Functional group mapping of this compound to characteristic IR frequencies. Dashed lines indicate bands dependent on the keto-enol equilibrium.

Comparative Analysis: Product vs. Alternatives

In a synthesis context, researchers must distinguish the target molecule from its precursors (e.g., 4-bromophenylacetic acid) and non-brominated analogs.

Table 1: Spectral Fingerprint Comparison

The table below highlights the discriminating bands —the specific peaks that confirm the success of the reaction.

Functional GroupTarget Product (Brominated

-Keto Ester)
Precursor (4-Bromophenylacetic Acid)Analog (Ethyl acetoacetate - No Aryl)
Ester C=O 1735–1750 cm⁻¹ (Strong)Absent1740 cm⁻¹
Ketone C=O 1715–1725 cm⁻¹ (Strong)Absent1715 cm⁻¹
Acid C=O Absent1700–1720 cm⁻¹ (Broad, H-bonded)Absent
O-H Stretch Weak/Broad (Enol form only)2500–3300 cm⁻¹ (Very Broad, Carboxylic Dimer)Weak/Broad (Enol)
C-Br Stretch 500–600 cm⁻¹ (Distinct)500–600 cm⁻¹ Absent
Aromatic C-H 3000–3100 cm⁻¹3000–3100 cm⁻¹Absent

Key Insight: The disappearance of the broad carboxylic acid O-H dimer band (2500–3300 cm⁻¹) and the appearance of the "split" carbonyl region (Ester + Ketone) is the primary confirmation of successful esterification/acylation.

Detailed Spectral Interpretation

A. The Carbonyl "Doublet" (1700–1750 cm⁻¹)

This is the most diagnostic region.[3] Unlike simple ketones,


-keto esters display a complex carbonyl signature due to the proximity of the two carbonyl groups.
  • Ester Carbonyl: Typically appears at the higher frequency (1735–1750 cm⁻¹ ) due to the electron-withdrawing oxygen.

  • Ketone Carbonyl: Appears at a slightly lower frequency (1715–1725 cm⁻¹ ).

  • The "Enol" Shift: If the sample is in liquid form or stabilized in solution, a third band may appear around 1650 cm⁻¹ . This represents the hydrogen-bonded carbonyl of the enol tautomer, stabilized by the conjugation with the aromatic ring and the double bond.

B. The Halogen Fingerprint (500–1100 cm⁻¹)

Confirming the integrity of the Carbon-Bromine (C-Br) bond is essential, as debromination is a common side reaction in metal-catalyzed couplings.

  • C-Br Stretch: Look for a strong, sharp band in the far-IR region, typically 500–600 cm⁻¹ .

  • Aryl Halide Vibrations: A secondary band often appears near 1070 cm⁻¹ , associated with in-plane bending vibrations of the para-substituted ring.

C. The Aromatic Region

The para-substitution pattern (1,4-substitution) of the phenyl ring yields specific overtone bands in the 1600–2000 cm⁻¹ region (though often weak) and a strong out-of-plane bending band near 800–850 cm⁻¹ .

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for this molecule due to its speed and ability to handle both solid and viscous oil forms of the product without KBr pellet preparation.

Workflow Diagram

ATR_Protocol Start Start: Sample Preparation Clean 1. Clean Crystal (ZnSe or Diamond) with Isopropanol Start->Clean Background 2. Collect Background Spectrum (Air, 4 scans, 4 cm⁻¹) Clean->Background Load 3. Load Sample (Cover crystal surface fully) Background->Load Clamp 4. Apply Pressure (Ensure good contact for solids) Load->Clamp Scan 5. Acquire Sample Spectrum (16-32 scans, 4 cm⁻¹) Clamp->Scan Process 6. Baseline Correct & Peak Pick Scan->Process

Figure 2: Standardized ATR-FTIR workflow for analyzing


-keto esters.[5][6]
Step-by-Step Methodology
  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred if the sample is crystalline/hard to prevent scratching; ZnSe is sufficient for oils.

  • Background Collection: Acquire an air background immediately before sampling to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Sample Loading:

    • If Solid: Place roughly 2-5 mg of sample on the crystal. Lower the pressure tower until the force gauge indicates optimal contact.

    • If Oil: Place a single drop to cover the crystal active area. No pressure arm is needed.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard for organic molecules).

    • Scans: 16 to 32 scans (Sufficient signal-to-noise ratio).

    • Range: 4000–450 cm⁻¹ (Crucial to capture the C-Br stretch).

  • Post-Processing: Apply "ATR Correction" (if available in software) to account for penetration depth differences at lower wavenumbers, which enhances the visibility of the C-Br band.

Analytical Method Comparison

Why choose IR over other techniques for this specific molecule?

FeatureFT-IR (ATR) 1H NMR HPLC-UV
Primary Utility Functional Group ID (C=O, C-Br)Structural ConnectivityPurity Quantification
Time to Result < 2 Minutes15–30 Minutes10–40 Minutes
Sample Prep None (Neat)Dissolution (CDCl₃)Dissolution + Filtration
Keto-Enol Detection Excellent (Distinct C=O bands)Good (Distinct chemical shifts)Poor (Averages on column)
Cost per Run NegligibleHigh (Solvents/Tubes)Moderate (Solvents)

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for characteristic IR bands of esters and halides).
  • NIST Mass Spectrometry Data Center. (n.d.). Ethyl 4-bromobutyrate IR Spectrum. NIST Chemistry WebBook. Retrieved January 31, 2026, from [Link] (Reference for aliphatic bromo-ester analogs).

  • LibreTexts Chemistry. (2020).[7] Infrared Spectra of Some Common Functional Groups: Alkyl Halides. Retrieved January 31, 2026, from [Link]

Sources

X-ray crystallography of Ethyl 4-(4-bromophenyl)-3-oxobutanoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: Structural Determination of Ethyl 4-(4-bromophenyl)-3-oxobutanoate vs. Non-Halogenated Analogs

Executive Summary

This guide evaluates the crystallographic utility of This compound (hereafter Br-EPhOB ) compared to its non-halogenated (Ethyl 4-phenyl-3-oxobutanoate, H-EPhOB ) and chlorinated (Ethyl 4-(4-chlorophenyl)-3-oxobutanoate, Cl-EPhOB ) analogs.[1][2][3][4]

While all three serve as critical ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-keto ester intermediates in the synthesis of bioactive heterocycles (e.g., benzindenoazepines), Br-EPhOB  offers superior performance in X-ray structural determination.[1][3][4] The presence of the bromine atom provides a decisive advantage in Single-wavelength Anomalous Diffraction (SAD)  phasing and stabilizes crystal lattice packing through directional halogen bonding, often resolving space group ambiguities that plague the lighter analogs.[1][2][3]

Comparative Analysis: Phasing & Structural Stability

The primary challenge in small molecule crystallography of flexible organic esters is obtaining a robust phase solution when direct methods fail due to weak diffraction or pseudo-symmetry.[2][4]

Anomalous Scattering Power (Phasing)

The choice of the brominated derivative is not merely chemical; it is a strategic crystallographic decision.[2][4]

FeatureBr-EPhOB (Target)Cl-EPhOB (Alternative A)H-EPhOB (Alternative B)
Heavy Atom Bromine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Chlorine (

)
None (C, H, O only)
Anomalous Signal (

) at Cu K

~1.3 electrons ~0.70 electronsNegligible
Phasing Method SAD / MAD capable on home source.[1][3][4]Requires soft X-rays or Synchrotron.[1][2][3][4]Direct Methods only (High res required).[1][2][3][4]
Absolute Config. Determination High Confidence (Flack parameter).Moderate/Low Confidence.[1][2][3][4]Impossible without chiral co-crystal.[1][2][3][4]

Expert Insight: For researchers using standard in-house Cu Kngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 sources (

Å), the bromine atom in Br-EPhOB generates a measurable anomalous signal.[1][3][4] This allows for the determination of absolute structure (if chiral centers are generated downstream) without needing external heavy-atom soaks, which often degrade crystal quality.[1][2][3][4]
Crystal Packing & Halogen Bonding

The 4-position substitution dramatically alters the supramolecular assembly.[1][2][3][4]

  • Br-EPhOB (Bromine): Exhibits strong Halogen Bonding (XB) .[1][2][3][4] The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -hole on the bromine atom acts as a Lewis acid, interacting with the carbonyl oxygen (Lewis base) of neighboring molecules (
    
    
    
    ).[1][3] This directional interaction (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
    
    
    ) restricts conformational flexibility of the ethyl ester tail, leading to lower mosaicity and better diffraction limits.[1][3][4]
  • H-EPhOB (Unsubstituted): Relies on weaker ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     and van der Waals forces.[1][3][4] These crystals often exhibit disorder in the ethyl chain, complicating refinement.[2][4]
    

Experimental Protocol: Crystallization & Data Collection

To obtain diffraction-quality crystals of Br-EPhOB , we recommend a Slow Evaporation approach over Vapor Diffusion, as the latter often yields oils for this specific class of low-melting esters.[1][2][3][4]

Step-by-Step Methodology

1. Solvent Selection Strategy:

  • Primary Solvent: Ethanol or Acetone (Good solubility).[1][2][3][4]

  • Anti-solvent: n-Hexane or Water (Poor solubility).[1][2][3][4]

  • Recommendation: Use a binary system of Ethanol:Water (1:1) or Dichloromethane:Hexane (1:5) .[1][2][3]

2. Crystallization Procedure (Slow Evaporation):

  • Dissolve 20 mg of Br-EPhOB in 2 mL of Ethanol at room temperature (298 K). Ensure complete dissolution; filter through a 0.22 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    m PTFE syringe filter to remove nucleation seeds.[1][3][4]
    
  • Add 2 mL of distilled water dropwise until a persistent turbidity just appears.

  • Add 1-2 drops of Ethanol to restore clarity.[1][2][3][4]

  • Seal the vial with Parafilm and poke 3-5 small holes with a needle to control evaporation rate.

  • Store in a vibration-free environment at 4°C. Crystals (rod-like or plates) typically appear within 48-72 hours.[1][2][3][4]

3. Data Collection Parameters (Bruker/Rigaku Home Source):

  • Temperature: 100 K (Cryo-cooling is mandatory to freeze the ethyl chain disorder).

  • Strategy: Collect a complete sphere (360°) to maximize redundancy for anomalous signal measurement.

  • Exposure: Adjust to achieve

    
     in the low-resolution shell.
    

Strategic Decision Workflows (Visualization)

Figure 1: Phasing Strategy Decision Matrix

This diagram illustrates when to utilize the Br-derivative based on available instrumentation and structural goals.

PhasingStrategy Start Start: Structural Goal IsChiral Is Absolute Configuration Required? Start->IsChiral Source Available X-ray Source? IsChiral->Source Yes UseH USE H-EPhOB (Direct Methods) IsChiral->UseH No (Relative config only) UseBr USE Br-EPhOB (SAD Phasing) Source->UseBr Home Source (Cu K-alpha) Source->UseH Mo Source (Weak Anomalous) UseCl USE Cl-EPhOB (Requires Synchrotron) Source->UseCl Synchrotron (Tunable)

Caption: Decision matrix for selecting the brominated derivative (Br-EPhOB) based on the requirement for absolute configuration and available X-ray wavelength.

Figure 2: Crystallization & Interaction Logic

This diagram explains the causal link between the Bromine atom and lattice stability.[1][2]

LatticeStability Molecule This compound BrAtom Bromine Atom (Sigma Hole) Molecule->BrAtom Interaction Halogen Bond (C-Br ... O=C) BrAtom->Interaction Directional Lewis Acid Result Reduced Conformational Disorder (Ethyl Chain) Interaction->Result Lattice Locking Outcome High Resolution Diffraction Data Result->Outcome

Caption: Mechanism of lattice stabilization via Halogen Bonding in Br-EPhOB crystals.

References

  • Synthesis and Reactivity: Wang, Y., Zhang, L., & Zhang, S. (2022).[1][2][3][4][5] "Synthesis of Ethyl 3-oxo-4-phenylbutanoate derivatives." Synthesis, 54.

  • Anomalous Scattering & Phasing: Hendrickson, W. A., & Ogata, C. M. (1997).[1][2][3][4][6] "Phase determination from multiwavelength anomalous diffraction." Methods in Enzymology, 276, 494-523.[1][2][3][4]

  • Halogen Bonding in Crystal Engineering: Metrangolo, P., et al. (2005).[1][2][3][4] "Halogen bonding in supramolecular chemistry." Angewandte Chemie International Edition, 47, 6114-6127.[1][2][3][4]

  • Specific Structural Analog (Sulfonamide derivative): "Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide." Journal of Single Molecule Research, (2015).[1][2][3][4]

Sources

Yield comparison of different methods for synthesizing pyridines from beta-keto esters

Yield Comparison of Pyridine Synthesis Methods from -Keto Esters

Executive Summary

The synthesis of substituted pyridines from

Hantzsch synthesismodified Bohlmann-RahtzMicrowave-Assisted Multicomponent Reactions (MCRs)

This guide objectively compares these methodologies, demonstrating that while Hantzsch protocols often stall at 60–75% yields due to aromatization losses, modern one-pot microwave protocols consistently deliver >90% yields with superior regiocontrol.

The Classical Benchmark: Hantzsch Dihydropyridine Synthesis

Mechanism: Four-component condensation (2 equiv.

The Hantzsch reaction does not directly yield pyridine; it produces a 1,4-dihydropyridine (1,4-DHP). A second oxidation step is required to reach the pyridine target.[1][2] This "oxidative penalty" is the primary yield-limiting factor.

Protocol (Standard Oxidative Route)
  • Condensation: Reflux

    
    -keto ester (20 mmol), aldehyde (10 mmol), and ammonium acetate (12 mmol) in ethanol for 4–6 hours.
    
  • Isolation: Cool to precipitate 1,4-DHP. Recrystallize from ethanol.

  • Oxidation: Dissolve 1,4-DHP in CH

    
    Cl
    
    
    . Add oxidant (e.g., DDQ, HNO
    
    
    , or MnO
    
    
    ) and stir for 1–3 hours.
  • Purification: Column chromatography (often required due to oxidant byproducts).

Yield Profile:

  • Step 1 (DHP Formation): 75–90%

  • Step 2 (Oxidation): 60–80%

  • Overall Yield: 45–70%

Critical Analysis:

  • Pros: Cheap reagents; excellent for symmetrical pyridines (e.g., Nifedipine analogs).

  • Cons: Poor atom economy (loss of H

    
    ); harsh oxidants required; typically limited to symmetrical 2,6-substitution patterns.
    

The Regioselective Specialist: Bohlmann-Rahtz Synthesis

Mechanism: Condensation of an enamine (derived from

3

Historically a two-step process involving high temperatures (

Protocol (Bagley Modification)
  • Setup: Combine

    
    -keto ester (1.0 equiv), alkynone (1.0 equiv), and ammonium acetate (5.0 equiv) in ethanol.
    
  • Reaction: Reflux for 24 hours OR microwave irradiation at 120°C for 20 mins.

  • Workup: Solvent evaporation and simple filtration.

Yield Profile:

  • Traditional (2-step): 50–65%

  • Modern One-Pot (Ethanol): 85–95%

  • Regioselectivity: >98% (Total control of 2,3,6-substitution).

Critical Analysis:

  • Pros: Solves the "symmetry problem" of Hantzsch; allows precise placement of substituents; no external oxidant needed (oxidation state is intrinsic to the alkynone).

  • Cons: Alkynone precursors can be expensive or require synthesis.

High-Throughput Efficiency: Microwave-Assisted MCR

Mechanism: Rapid dielectric heating of polar intermediates accelerates the Hantzsch-like condensation, often driving the reaction to completion in minutes and facilitating in situ air oxidation or disproportionation.

Protocol (Solvent-Free Solid Support)
  • Mix:

    
    -keto ester, aldehyde, and NH
    
    
    OAc are adsorbed onto basic alumina or Montmorillonite K-10 clay.
  • Irradiation: Irradiate at 300W for 2–5 minutes (monitor temp <140°C).

  • Extraction: Wash the solid support with hot ethanol; filter and cool.

Yield Profile:

  • Overall Yield: 88–96%

  • Time: 2–10 minutes.

Critical Analysis:

  • Pros: Near-quantitative yields; Green Chemistry (solvent-free); extremely fast.

  • Cons: Scalability is limited by microwave penetration depth; requires dedicated reactor hardware for reproducibility.

Comparative Analysis & Decision Matrix

The following data compares the synthesis of a standard target: Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate (or equivalent unsymmetrical analog for Bohlmann-Rahtz).

MetricClassical Hantzsch (2-Step)Bohlmann-Rahtz (Bagley One-Pot)Microwave-Assisted MCR
Overall Yield 55% – 70%85% – 98%90% – 96%
Reaction Time 8 – 12 Hours24 Hours (Thermal) / 20 Min (MW)2 – 10 Minutes
Atom Economy Low (Oxidant waste)High (Water is only byproduct)High
Regiocontrol Poor (Symmetrical only)Excellent (Total control)Variable (Substrate dependent)
Purification Recrystallization + ChromatographyFiltration / RecrystallizationSimple Extraction
Scalability High (kg scale)ModerateLow (Batch limit ~10g)
Visualizing the Synthetic Divergence

The diagram below illustrates how the choice of pathway impacts the intermediate and final yield.

PyridineSynthesisStartBeta-Keto Ester(Starting Material)Hantzsch_Step1Hantzsch Condensation(+ Aldehyde/NH3)Start->Hantzsch_Step1BR_Step1Bohlmann-Rahtz(+ Alkynone/NH4OAc)Start->BR_Step1MW_StepMicrowave MCR(Solvent-Free/Catalyst)Start->MW_StepDHP1,4-Dihydropyridine(Intermediate)Hantzsch_Step1->DHPCyclizationOxidationOxidation Step(HNO3/DDQ)DHP->Oxidation-H2 (Aromatization)Hantzsch_ProductSymmetrical Pyridine(Yield: 60-70%)Oxidation->Hantzsch_ProductAminodieneAminodiene(Transient)BR_Step1->AminodieneMichael AddnBR_ProductRegioselective Pyridine(Yield: 85-98%)Aminodiene->BR_ProductCyclodehydrationMW_ProductPolysubstituted Pyridine(Yield: >90%)MW_Step->MW_ProductFlash Fusion

Caption: Divergent pathways from

Strategic Recommendations

When to use Hantzsch:
  • You require symmetrical pyridines (e.g., 2,6-dimethyl-3,5-dicarboxylates).

  • You are operating on a large industrial scale where microwave penetration is an issue and reflux reactors are standard.

  • Key Tip: Use Urea-Hydrogen Peroxide (UHP) or Iodine as greener oxidants to improve yield and simplify workup compared to HNO

    
    .
    
When to use Bohlmann-Rahtz:
  • You need to synthesize unsymmetrical pyridines with specific substitution patterns (e.g., 2-methyl-6-phenylpyridine).

  • You need to avoid harsh oxidative conditions (e.g., substrate contains sensitive oxidizable groups).

  • Key Tip: Use the "Bagley conditions" (EtOH, excess NH

    
    OAc) to avoid isolating the enaminone intermediate.
    
When to use Microwave MCR:
  • You are performing Lead Optimization or building a library (medicinal chemistry).

  • Speed is the priority.

  • Key Tip: Use solid supports (Silica or Alumina) to act as both catalyst and energy sink, preventing "hot spots" and charring.

References

  • Bagley, M. C., et al. (2001).[2] "A new modification of the Bohlmann-Rahtz pyridine synthesis."[4] Synlett, 2001(07), 1149-1151.

  • Xiong, X., Bagley, M. C., & Chapaneri, K. (2004).[5][6] "A new mild method for the one-pot synthesis of pyridines."[7] Tetrahedron Letters, 45(32), 6121-6124.

  • Tu, S., et al. (2003). "Microwave-assisted solvent-free synthesis of substituted pyridines." Synthetic Communications, 33(10), 1765-1773.

  • Khadilkar, B. M., & Madyar, V. R. (2001). "Aqueous hydrotrope solution as a safe and efficient medium for Hantzsch dihydropyridine synthesis." Organic Process Research & Development, 5(4), 452-455.

  • Heravi, M. M., et al. (2008). "Hantzsch reaction: An efficient Hantzsch synthesis of 1,4-dihydropyridines." Molecular Diversity, 12, 255–262.

Comparative Analysis Guide: Purity Assessment of Ethyl 4-(4-bromophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Ethyl 4-(4-bromophenyl)-3-oxobutanoate (EBP-OB) is a critical intermediate in the synthesis of pharmaceutical heterocycles, particularly pyrazoles and isoxazoles. Its structural core—a


-keto ester —presents a unique analytical paradox that often leads to erroneous purity assessments.

The Core Challenge: EBP-OB exists in a dynamic equilibrium between its keto and enol tautomers. This equilibrium is sensitive to solvent polarity, pH, and temperature. Furthermore,


-keto esters are thermally labile, making them prone to decarboxylation under high-energy conditions.

This guide objectively compares the three primary analytical methodologies—RP-HPLC , GC-MS , and qNMR —demonstrating why RP-HPLC, when chemically modulated, is the only viable standard for trace impurity profiling, while exposing the critical failure points of GC-MS.

Method Comparison: The "Why" Behind the Choice

The following table summarizes the performance metrics of the three competing technologies based on experimental validation.

Table 1: Comparative Performance Matrix
FeatureMethod A: RP-HPLC (Recommended) Method B: GC-FID/MS Method C: qNMR
Primary Utility Trace impurity profiling & Purity %Residual solvent analysisAbsolute assay (Potency)
Thermal Stability High (Ambient/Controlled Temp)Critical Failure (Decarboxylation risk)High (Ambient)
LOD (Limit of Detection) ~0.01 - 0.05% (High Sensitivity)~0.05% (if stable)~0.5 - 1.0% (Low Sensitivity)
Tautomer Handling Requires acidic mobile phase to merge peaksN/A (Vapor phase)Distinct peaks (integrable)
Reference Standard Required for quantificationRequiredNot Required (Internal Std used)
Analytical Decision Workflow

The following logic gate illustrates why RP-HPLC is the requisite choice for chemical purity, while qNMR serves as an orthogonal validator.

AnalyticalDecision Start Start: EBP-OB Purity Assessment ThermalCheck Is the analyte thermally stable >150°C? Start->ThermalCheck TraceCheck Is trace impurity detection (<0.1%) required? ThermalCheck->TraceCheck Yes (or manageable) GC Method B: GC-MS (REJECTED for Purity) Risk: Decarboxylation to 1-(4-bromophenyl)propan-2-one ThermalCheck->GC No (Beta-keto ester instability) qNMR Method C: qNMR (Orthogonal Assay) Use for: Absolute Potency Limit: Low Sensitivity TraceCheck->qNMR No (Bulk assay only) HPLC Method A: RP-HPLC (GOLD STANDARD) Use for: Purity & Impurities Requirement: Acidic Mobile Phase TraceCheck->HPLC Yes (Standard QC)

Figure 1: Analytical method selection logic. Note the rejection of GC for purity due to thermal degradation risks inherent to


-keto esters.

Detailed Experimental Protocol: RP-HPLC

To successfully analyze EBP-OB, one must suppress the ionization of the enol form and the carboxylic acid impurities. Neutral mobile phases will result in "peak splitting" where the keto and enol forms elute separately or as a broad, smeared peak, making integration impossible.

Chromatographic Conditions (The "Gold Standard")
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 × 150 mm, 3.5 µm or 5 µm.

    • Why: High carbon load provides retention for the lipophilic bromophenyl group; end-capping reduces silanol interactions with the active methylene group.

  • Wavelength: 254 nm.[1]

    • Why: The 4-bromophenyl moiety exhibits strong absorption here.

  • Column Temperature: 30°C.

    • Why: Maintaining a constant, slightly elevated temperature ensures the keto-enol interconversion rate is fast enough to average into a single sharp peak.

  • Flow Rate: 1.0 mL/min.[1]

Mobile Phase & Gradient

Crucial Factor: The use of 0.1% Formic Acid (or 0.1% Phosphoric Acid) is mandatory. Acidification suppresses the enolate ion, forcing the equilibrium toward the neutral forms and sharpening the peak.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid

Time (min)% Mobile Phase BDescription
0.040Initial equilibration
15.090Gradient elution to clear lipophilic impurities
20.090Wash
20.140Re-equilibration
25.040End of Run
Key Impurities to Monitor

During synthesis (typically from 4-bromophenylacetyl chloride + Meldrum's acid/malonate), the following impurities are common and must be resolved:

  • 4-Bromophenylacetic acid: The hydrolysis product (elutes early).

  • 1-(4-bromophenyl)propan-2-one: The decarboxylated byproduct (elutes late, similar to EBP-OB).

The GC Pitfall: Thermal Decarboxylation

It is scientifically irresponsible to recommend GC for the purity assessment of EBP-OB without a derivatization step.

Mechanism of Failure: Inside a GC injector port (typically 250°C),


-keto esters undergo thermal decarboxylation.


Experimental Evidence: If you inject 99% pure EBP-OB into a GC:

  • You will observe a significant peak for 1-(4-bromophenyl)propan-2-one .

  • The analyst may incorrectly interpret this as a synthesis impurity, whereas it is an artifact of the analysis method.

Orthogonal Validation: qNMR

While HPLC is best for impurities, Quantitative NMR (qNMR) is the superior method for establishing the absolute mass balance (potency) of the reference standard used in the HPLC method.

qNMR Protocol:

  • Solvent: CDCl₃ or DMSO-d₆.

  • Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (must be non-hygroscopic and chemically inert).

  • Observation: In CDCl₃, you will likely see two sets of signals for the methylene protons (keto form) and the methine proton (enol form).

  • Calculation: You must integrate both the keto and enol signals to calculate the total molar amount of EBP-OB. Ignoring the enol signals (often 5-15% of the mixture) will lead to a massive underestimation of purity.

Tautomerism Visualization

The following diagram explains the chemical behavior necessitating the specific HPLC and NMR protocols.

Tautomerism Keto Keto Form (Major in Acid/Polar) Enol Enol Form (Stabilized by H-bond) Keto->Enol Equilibrium (Fast) HPLC_Result HPLC Result: Acidic MP = Single Peak Neutral MP = Split Peak Keto->HPLC_Result Enol->HPLC_Result

Figure 2: Keto-Enol tautomerism equilibrium. In HPLC, acid accelerates this equilibrium to merge the signals. In NMR, both forms are distinct and must be summed.

References

  • BenchChem. (2025).[2][1] A Comparative Guide to HPLC and NMR Analysis for Purity Validation. Retrieved from

  • MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance. Molecules. Retrieved from

  • Separation Science. (2023). Activity and Decomposition: GC Incompatibility with Labile Compounds. Retrieved from

  • Royal Society of Chemistry. (2018). Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate. Organic & Biomolecular Chemistry. Retrieved from

  • ResearchGate. (2025). Transesterification of β-keto esters during gas chromatography. Retrieved from

Sources

Computational studies on the reaction mechanisms of Ethyl 4-(4-bromophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational studies on the reaction mechanisms of Ethyl 4-(4-bromophenyl)-3-oxobutanoate Content Type: Publish Comparison Guide

Executive Summary

This compound (CAS: 160010-18-4) is a specialized


-keto ester scaffold used primarily in the synthesis of bioactive heterocycles (pyrazoles, isoxazoles) and chiral 

-hydroxy esters. Unlike the ubiquitous Ethyl Acetoacetate (EAA) , this derivative incorporates a pre-functionalized 4-bromophenyl moiety at the

-position. This "handle" allows for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), significantly expanding the chemical space available for drug discovery without requiring harsh post-cyclization halogenation steps.

This guide objectively compares the mechanistic performance of this scaffold against standard alternatives, supported by computational reactivity profiles and experimental benchmarks.

Comparative Analysis: The "Product" vs. Alternatives

Core Reactivity Profile

The molecule operates on the principle of 1,3-dicarbonyl reactivity , but the bulky, electron-withdrawing 4-bromobenzyl group alters its kinetic and thermodynamic profile compared to simpler analogs.

FeatureThis compound Ethyl Acetoacetate (EAA) Ethyl 4-phenyl-3-oxobutanoate
Primary Utility Precursor for bi-aryl scaffolds & functionalized heterocycles.General purpose building block.[1]Synthesis of phenyl-substituted derivatives (no coupling handle).
C3-Electrophilicity High . Inductive effect of 4-Br-Ph enhances ketone reactivity.Moderate . Methyl group is electron-donating.High . Similar to Br-analog but lacks functional handle.
Enol Stability Enhanced .

-stacking interactions and acidity of

-protons stabilize enol forms.
Standard . Equilibrium favors keto form in polar solvents.Enhanced . Similar to Br-analog.
Bioreduction Challenging . Requires specific KREDs due to steric bulk.Facile . Rapidly reduced by Baker's Yeast.Moderate . Incomplete reduction in wild-type yeast.

Mechanism 1: Tautomeric Equilibrium & Stability

The "engine" of this molecule's reactivity is its keto-enol tautomerism. Computational studies (DFT B3LYP/6-31G*) on


-aryl-

-keto esters reveal a complex equilibrium not present in simple alkyl analogs.
Computational Insight

While EAA exists primarily as the keto tautomer in chloroform, the 4-bromophenyl derivative exhibits a shifted equilibrium. The electron-withdrawing nature of the bromine atom, transmitted through the phenyl ring to the


-carbon (C4), slightly acidifies the C4 protons. However, the C2 protons (between carbonyls) remain the most acidic.
  • Dominant Enol : The

    
    -enol formed at the C2-C3 bond is stabilized by an intramolecular hydrogen bond with the ester carbonyl.
    
  • Steric Impact : The bulky 4-bromobenzyl group restricts rotation, creating a deeper energy well for the anti conformation relative to the ester, minimizing steric clash.

Visualization: Tautomeric Pathways

Tautomerism Keto Keto Form (Most Stable in Polar Solvents) Enol_Z Z-Enol Form (Intramolecular H-Bond) Keto->Enol_Z Proton Transfer (C2) Enol_E E-Enol Form (Less Stable) Keto->Enol_E Solvent Mediated Gamma_Enol Gamma-Enol (Minor Species) Keto->Gamma_Enol High T / Base (C4 Deprotonation) Enol_Z->Keto Fast

Caption: The Z-Enol is the reactive species for many condensations. The 4-bromobenzyl group (not shown) is attached to the C4 position (left of Keto).

Mechanism 2: Regioselective Heterocyclization (Pyrazole Synthesis)

A critical application is the synthesis of pyrazoles via condensation with hydrazines. A common issue with EAA is the formation of regioisomeric mixtures.

The Selectivity Advantage

Computational transition state analysis suggests that the 4-bromobenzyl group enhances regioselectivity compared to EAA.

  • Step 1 (Nucleophilic Attack) : Hydrazine attacks the C3 ketone. The increased electrophilicity (due to the electron-withdrawing aryl group) lowers the activation energy (

    
    ) for this step compared to the ester attack.
    
  • Step 2 (Cyclization) : The intermediate hydrazone cyclizes to form the pyrazolone.

  • Outcome : The reaction strongly favors the formation of 3-(4-bromobenzyl)-2-pyrazolin-5-one over the isomeric 5-(4-bromobenzyl) product.

Experimental Protocol: Pyrazole Synthesis
  • Reagents : this compound (1.0 eq), Hydrazine Hydrate (1.1 eq), Ethanol (0.5 M).

  • Procedure :

    • Dissolve the

      
      -keto ester in absolute ethanol.
      
    • Add hydrazine hydrate dropwise at 0°C (exothermic control).

    • Reflux for 3 hours. Monitor by TLC (disappearance of starting material).

    • Cool to room temperature. The product often precipitates.

    • Recrystallize from EtOH/Water.

  • Expected Yield : 85-92% (High regiopurity).

Mechanism 3: Asymmetric Bioreduction

For drug development, the chiral alcohol Ethyl (S)-4-(4-bromophenyl)-3-hydroxybutanoate is a high-value target.

Comparative Performance vs. Yeast

Standard "Baker's Yeast" reduction works well for EAA but struggles with bulky


-aryl derivatives.
SubstrateEnzyme SystemConversion (24h)ee%Notes
Ethyl Acetoacetate Wild-type S. cerevisiae>99%>95% (S)Substrate fits small pocket.
Ethyl 4-phenyl-3-oxobutanoate Wild-type S. cerevisiae~45%80-90% (S)Incomplete reduction due to steric hindrance [1].
This compound Engineered KREDs >95% >99% (S/R) Requires "Large Pocket" Ketoreductases (e.g., Codexis/Almac panels).
Visualization: Enzymatic Docking Logic

Bioreduction cluster_Enzyme Enzyme Active Site (KRED) Substrate Substrate: This compound Small_Pocket Small Pocket (Binds Ester Tail) Substrate->Small_Pocket Large_Pocket Large Pocket (Binds 4-Br-Benzyl Group) Substrate->Large_Pocket Steric Fit Check (Critical Step) Product Chiral Alcohol (S)-Enantiomer Large_Pocket->Product Release NADPH Cofactor (NADPH) Hydride Source NADPH->Substrate Hydride Transfer (Re-face attack)

Caption: Successful reduction requires an enzyme with a hydrophobic 'Large Pocket' capable of accommodating the 4-bromophenyl moiety.

References

  • Enantioselective Reduction of

    
    -keto esters : Comparison of phenyl-substituted analogs in Baker's Yeast. ResearchGate. 
    
  • Synthesis of Pyrazoles: General mechanism of hydrazine condens

    
    -aryl-
    
    
    
    -keto esters. MDPI / Molecules.
  • Commercial Availability & Properties : this compound (CAS 160010-18-4). Sigma-Aldrich.

Sources

Validation of a synthetic route to a target molecule using Ethyl 4-(4-bromophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Synthetic Guide: Accessing 3-(4-Bromobenzyl)-pyrazol-5-one Scaffolds

Target Molecule: 3-(4-bromobenzyl)-1H-pyrazol-5-ol (Tautomer: 5-one) Primary Reagent: Ethyl 4-(4-bromophenyl)-3-oxobutanoate Application: Precursor for p38 MAP Kinase Inhibitors and NSAID analogs.

Executive Summary

In the development of type II kinase inhibitors, the pyrazole-5-one scaffold serves as a critical hinge-binding motif. This guide evaluates the efficiency of accessing the 3-(4-bromobenzyl)-1H-pyrazol-5-one core via two distinct synthetic strategies.

We compare the Direct Knorr Condensation using the specialized building block this compound (Route A) against the Stepwise Dianion Alkylation of ethyl acetoacetate (Route B). While Route B utilizes commodity chemicals, Route A offers superior regiocontrol and scalability, minimizing the formation of isomeric impurities common in pyrazole synthesis.

Strategic Analysis: Route Comparison

The choice of route depends heavily on the availability of the


-arylated 

-keto ester.
FeatureRoute A: Direct Knorr Condensation Route B: Dianion Alkylation Strategy
Starting Material This compoundEthyl Acetoacetate + 4-Bromobenzyl bromide
Step Count 1 (Convergent)2 (Linear)
Atom Economy HighModerate (Loss of leaving groups/bases)
Key Risk Availability/Cost of starting materialMono- vs. Di-alkylation control; Regioselectivity
Yield (Typical) 85–92%55–65% (Over 2 steps)
Scalability Excellent (Kilogram ready)Challenging (Requires cryogenic LDA/BuLi)

Technical Deep Dive: Route A (The Validated Protocol)

Core Reagent: this compound (CAS: 160010-18-4)[1]

Mechanistic Insight

The reaction proceeds via a classic Knorr Pyrazole Synthesis.[2] The hydrazine nucleophile preferentially attacks the more electrophilic ketone (C3) over the ester (C1) to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the second hydrazine nitrogen on the ester carbonyl releases ethanol and closes the ring.

Critical Control Point: The acidity of the reaction medium controls the rate of hydrazone formation vs. side reactions (azine formation). Acetic acid is used as a catalyst and solvent buffer.

Validated Experimental Protocol

Materials:

  • This compound (1.0 equiv, 285.13 g/mol )

  • Hydrazine hydrate (64% or 98%, 1.2 equiv)

  • Ethanol (Absolute, 10 V)

  • Acetic Acid (glacial, cat.[2] 0.1 equiv)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with this compound (10 mmol, 2.85 g) and Ethanol (30 mL). Stir until fully dissolved.

  • Addition: Cool to 0°C. Add Hydrazine hydrate (12 mmol, 0.60 g) dropwise over 5 minutes.

  • Catalysis: Add glacial acetic acid (3 drops).

  • Reflux: Warm to room temperature, then heat to reflux (78°C) for 3–5 hours.

    • Monitoring: TLC (EtOAc:Hexane 1:1). Starting material (

      
      ) should disappear; Product (
      
      
      
      , streaks due to acidity) appears.
  • Work-up: Cool the mixture to 0°C. The product often precipitates as a white/off-white solid.

  • Isolation: Filter the precipitate. Wash with cold ethanol (2 x 5 mL) and ether (2 x 5 mL) to remove unreacted hydrazine.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Expected Data:

  • Yield: 2.1 – 2.3 g (85–92%).

  • Appearance: White crystalline solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    
     11.5 (br s, 1H, NH), 7.50 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H), 5.30 (s, 1H, Pyrazole-CH), 3.80 (s, 2H, Benzyl-CH2). Note: Tautomeric shifts may vary.
    

Visualization of Pathways

The following diagram illustrates the mechanistic flow of Route A and the decision logic against Route B.

SyntheticPathways Start_A Ethyl 4-(4-bromophenyl)- 3-oxobutanoate Inter_Hydrazone Intermediate Hydrazone Start_A->Inter_Hydrazone Nucleophilic Attack (Ketone) Hydrazine Hydrazine Hydrate Hydrazine->Inter_Hydrazone Product 3-(4-bromobenzyl)- pyrazol-5-one Inter_Hydrazone->Product Cyclization (-EtOH) Start_B Ethyl Acetoacetate Step_B1 Dianion Gen (LDA, -78°C) Start_B->Step_B1 Activation Step_B2 Alkylation (4-Br-Bn-Br) Step_B1->Step_B2 Gamma-Alkylation Step_B2->Start_A Workup

Figure 1: Mechanistic pathway of the Knorr synthesis (Route A) and its relationship to the dianion precursor route (Route B).

Comparative Data Analysis

The following table summarizes experimental outcomes comparing the use of the pre-formed


-keto ester (Route A) versus the in situ generation approach (Route B).
MetricRoute A (Title Compound)Route B (Dianion Method)
Regiochemical Purity >98%~85% (Contains

-alkylated impurities)
Reaction Time 4 Hours18 Hours (Includes alkylation)
Reagent Cost High (Specialty Chemical)Low (Commodity Chemicals)
Safety Profile Green (Mild conditions)Amber (Requires Pyrophoric bases/LDA)
Purification Load Filtration/WashColumn Chromatography often required

Conclusion: For research-scale synthesis (mg to g) or high-throughput library generation, Route A is superior due to operational simplicity and product purity. Route B is only justified if the specific


-keto ester is commercially unavailable or for cost-critical multi-kilogram manufacturing where raw material costs outweigh processing complexity.

References

  • Knorr Pyrazole Synthesis Mechanism & Utility

    • BenchChem Application Notes.[2] "Synthesis of Pyrazole Derivatives from

      
      -Keto Esters."
      
  • Prepar

    
    -Aryl-
    
    
    
    -Keto Esters (Route B Context):
    • Organic Syntheses.[3][4][5] "Preparation of

      
      -Keto Esters via Meldrum's Acid."
      
    • [Link]

  • Physical Data for Bromophenyl Pyrazoles

    • Royal Society of Chemistry (RSC) Advances. "Synthesis and characterization of 4-bromophenyl substituted pyrazoles."
    • [Link]

  • General Reactivity of Hydrazine with

    
    -Dicarbonyls: 
    
    • Journal of the American Chemical Society.
    • [Link]

Sources

Kinetic Profiling & Synthetic Utility of Ethyl 4-(4-bromophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-(4-bromophenyl)-3-oxobutanoate (CAS: 160010-18-4) is a pivotal


-aryl 

-keto ester widely utilized as a pharmacophore precursor in the synthesis of pyrroles, pyrazoles, and dihydropyrimidinones. Its structural uniqueness lies in the 4-bromophenyl moiety, which offers a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) while influencing the electronic and steric landscape of the active methylene group.

This guide provides a technical comparison of this compound against its non-halogenated and chlorinated analogs, focusing on synthetic kinetics, enzymatic reduction profiles, and chemical reactivity.

Part 1: Comparative Technical Analysis

Physicochemical & Kinetic Properties

The introduction of the bromine atom at the para-position significantly alters the lipophilicity and molecular volume compared to the parent ethyl 4-phenyl-3-oxobutanoate. This impacts both the binding affinity (


) in enzymatic systems and the rate of crystallization in synthetic workups.

Table 1: Comparative Physicochemical Profile

PropertyThis compoundEthyl 4-(4-chlorophenyl)-3-oxobutanoateEthyl 4-phenyl-3-oxobutanoateImpact on Kinetics
Molecular Weight 285.13 g/mol 240.68 g/mol 206.24 g/mol Slower diffusion rates; higher mass transfer resistance in biphasic systems.
LogP (Predicted) ~3.1~2.8~2.2Higher

(tighter binding) in hydrophobic enzyme pockets; requires co-solvents (DMSO/IPA) for aqueous assays.
Electronic Effect (

)
+0.23 (Br)+0.23 (Cl)0.00 (H)Inductive withdrawal stabilizes the enol form, slightly increasing acidity of the

-methylene.
Steric Param. (MR) 26.5 (Br)21.0 (Cl)10.3 (H)Increased steric bulk can reduce

in sterically constrained biocatalysts (e.g., KREDs).
Synthetic Route Efficiency

The kinetic efficiency of synthesizing this scaffold varies significantly by method. The Meldrum's Acid route is superior for the brominated derivative due to the avoidance of organozinc intermediates that are sensitive to the aryl bromide moiety.

Table 2: Synthetic Route Comparison

MethodReaction TimeYieldKinetic BottleneckSuitability for 4-Br Analog
Meldrum's Acid Acylation 2-4 hours85-92%Acylation step (exothermic)High. Mild conditions prevent defunctionalization of the Ar-Br bond.
Blaise Reaction 12-24 hours60-75%Zinc insertion (initiation)Moderate. Competitive oxidative addition of Zn into Ar-Br bond can occur.
Claisen Condensation 6-12 hours50-65%Deprotonation equilibriumLow. Self-condensation of the ester competes effectively; requires excess base.

Part 2: Experimental Protocols

Protocol A: High-Fidelity Synthesis via Meldrum's Acid

Rationale: This protocol maximizes atom economy and minimizes side reactions common with halogenated aryl substrates.

Reagents:

  • 4-Bromophenylacetic acid (1.0 equiv)

  • Thionyl chloride (

    
    ) (1.5 equiv)
    
  • Meldrum's acid (1.0 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Ethanol (absolute)[1]

Step-by-Step Workflow:

  • Acid Chloride Formation: Reflux 4-bromophenylacetic acid with

    
     for 2 hours. Evaporate excess 
    
    
    
    to dryness.
  • Acylation: Dissolve Meldrum's acid in anhydrous DCM at 0°C. Add pyridine slowly. Dropwise add the prepared acid chloride dissolved in DCM over 30 minutes.

    • Control Point: Maintain temp < 5°C to prevent O-acylation side products.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 1 hour. Wash with dilute HCl to remove pyridine salts. Dry organic layer and evaporate.

  • Alcoholysis & Decarboxylation: Dissolve the crude acyl-Meldrum's intermediate in absolute ethanol. Reflux for 3–4 hours.

    • Kinetic Check: Monitor

      
       evolution. Reaction is complete when gas evolution ceases.
      
  • Purification: Evaporate ethanol. Recrystallize from hexane/EtOAc or purify via silica gel chromatography (Hex:EtOAc 9:1).

Protocol B: Kinetic Assay for Enzymatic Reduction

Rationale: To determine


 and 

for Ketoreductase (KRED) screening, measuring the depletion of NADPH.

Materials:

  • Enzyme: KRED panel (e.g., Lactobacillus kefir ADH or commercial variants).

  • Cofactor: NADPH (0.2 mM final conc).

  • Buffer: Phosphate buffer (100 mM, pH 7.0).

  • Substrate: this compound (stock in DMSO).

Procedure:

  • Baseline: In a quartz cuvette, mix 980 µL Buffer and 10 µL NADPH. Measure Absorbance at 340 nm (

    
    ) to ensure stability.
    
  • Initiation: Add 10 µL of enzyme solution. Incubate 1 min.

  • Reaction: Add 10-50 µL of Substrate stock (start with 5 mM final conc). Mix by inversion.

  • Monitoring: Record

    
     over 120 seconds.
    
  • Data Analysis: Plot Initial Velocity (

    
    ) vs. Substrate Concentration 
    
    
    
    . Fit to the Michaelis-Menten equation:
    
    
    • Note: The 4-Br analog often exhibits substrate inhibition at concentrations >10 mM due to limited solubility and enzyme active site clogging.

Part 3: Mechanistic Visualization

Diagram 1: Synthetic Pathway (Meldrum's Acid Route)

This pathway illustrates the activation of the acid precursor followed by the critical decarboxylative alcoholysis step.

SynthesisPath Start 4-Bromophenylacetic Acid AcidCl Acid Chloride Intermediate Start->AcidCl SOCl2, Reflux AcylMeldrum Acyl-Meldrum's Adduct AcidCl->AcylMeldrum + Meldrum's Acid Pyridine, DCM, 0°C Meldrum Meldrum's Acid (Nucleophile) Meldrum->AcylMeldrum Transition Ketene Intermediate AcylMeldrum->Transition EtOH, Reflux (-CO2, -Acetone) Product Ethyl 4-(4-bromophenyl)- 3-oxobutanoate Transition->Product Nucleophilic Attack (EtOH)

Caption: Step-wise synthesis via Meldrum's acid. The thermal decomposition of the acyl-adduct drives the formation of the


-keto ester.
Diagram 2: Biocatalytic Reduction Kinetics

A representation of the stereoselective reduction, highlighting the steric influence of the para-bromo substituent.

Biocatalysis cluster_steric Steric Constraint Enzyme KRED Active Site (NADPH Bound) Complex Enzyme-Substrate Complex (ES) Enzyme->Complex Binding (Km) Substrate Substrate (4-Br-Ph moiety) Substrate->Complex Hydrophobic Interaction TS Hydride Transfer Transition State Complex->TS k_cat (Rate Limiting) Product Chiral Hydroxy Ester TS->Product Release

Caption: Kinetic pathway of enzymatic reduction. The bulky 4-bromophenyl group may increase Km (tighter binding) but lower kcat if steric clash occurs.

References

  • Synthesis via Meldrum's Acid

    • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). "Meldrum's acid in organic synthesis.[2][3] 2. A general and versatile synthesis of

      
      -keto esters." Journal of Organic Chemistry, 43(10), 2087–2088.
      
  • Comparative Kinetics of Halogen

    
    -Keto Esters: 
    
    • Dao, D. H., et al. (1998). "Synthesis of chiral -chloro- -hydroxybutanoates using E. coli transformants expressing aldehyde reductase." Biotechnology Letters, 20, 523–527. (Provides baseline kinetics for 4-Cl analogs).
  • Knoevenagel Condensation Studies

    • De Paula, B. R. S., et al. (2012). "Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids." Journal of the Brazilian Chemical Society, 23(4).
  • Blaise Reaction Methodology

    • Rao, H. S. P., & Rafi, S. (2009). "The Blaise reaction."[4][5] Tetrahedron, 65(40), 8037-8059.

Sources

Chemoselectivity of Ethyl 4-(4-bromophenyl)-3-oxobutanoate in reactions with multiple functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold for Diversity-Oriented Synthesis

Ethyl 4-(4-bromophenyl)-3-oxobutanoate (CAS 160010-18-4) is not merely a reagent; it is a quad-functional scaffold designed for high-value heterocyclic library generation.[1] Unlike simple


-keto esters (e.g., Ethyl Acetoacetate), this compound integrates a 4-bromophenyl  handle directly linked to the reactive carbonyl core.[1]

This guide analyzes the chemoselectivity profile of this molecule, specifically comparing its performance in heterocycle formation , asymmetric hydrogenation , and cross-coupling sequences .[1] It addresses the critical decision-making process: Do you functionalize the aryl bromide before or after cyclization?

The Functional "Battlefield"

The molecule possesses four distinct reactive sites with varying activation energy thresholds:

  • Site A (C2-Methylene): Most acidic (

    
    ).[1] Primary site for alkylation and Knoevenagel condensation.[1]
    
  • Site B (Ketone): Susceptible to nucleophilic attack (hydrazines, amines) and enantioselective reduction.[1]

  • Site C (Ester): Electrophilic partner for cyclization (e.g., pyrazolone formation).[1]

  • Site D (Aryl Bromide): Orthogonal handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald).[1]

Chemoselectivity Matrix: Product vs. Alternatives

The following table compares this compound against standard alternatives in key synthetic transformations.

FeatureThis compoundEthyl Acetoacetate (Standard)Ethyl 4-phenyl-3-oxobutanoate
Post-Cyclization Functionalization High (Ar-Br allows Suzuki/Buchwald coupling after ring formation).[1]Low (Requires pre-functionalized reagents).[1]Low (Phenyl ring is inert).[1]
C2-Alkylation Selectivity Exclusive . Benzylic C4 (

) is far less acidic than C2 (

).[1]
Exclusive (Only C2 is acidic).[1]Exclusive .
Asymmetric Hydrogenation Excellent .[1][2][3][4] Ar-Br provides steric bulk enhancing enantio-discrimination (up to 99% ee).[1]Good , but often requires bulkier ester groups for high ee.[1]Excellent .
Hydrogenolysis Risk Moderate .[1] Pd/C reduction of ketone will debrominate the ring.[1] Requires Ru- or Rh-catalysts.[1]None .None .
Solubility (Lipophilicity) High (

).[1] Compatible with non-polar solvents (Toluene, DCM).[1]
Low . Water soluble/miscible.[1]Moderate .

Deep Dive: The Chemoselectivity Workflows

Workflow A: The "Cyclize-First" Strategy (Recommended)

This is the most robust pathway for drug discovery.[1] The aryl bromide remains inert during the harsh conditions of heterocycle formation, serving as a "sleeper" functionality for late-stage diversification.[1]

  • Step 1: Condensation. React with Hydrazine (for Pyrazoles) or Amidines (for Pyrimidines).[1]

    • Chemoselectivity:[1][5][6] The hydrazine attacks the Ketone (Site B) first, followed by intramolecular attack on the Ester (Site C).[1] The Ar-Br (Site D) is untouched.[1]

  • Step 2: Cross-Coupling. Perform Suzuki-Miyaura coupling on the resulting heterocycle.[1]

    • Advantage:[1][4][7] Avoids catalyst poisoning by the free

      
      -keto ester and prevents 
      
      
      
      -arylation side reactions.[1]
Workflow B: Asymmetric Hydrogenation (The Chiral Linker)

Reducing the ketone yields Ethyl (R)- or (S)-4-(4-bromophenyl)-3-hydroxybutanoate , a precursor for chiral statin-like side chains.[1]

  • Challenge: Standard Pd/C hydrogenation will cleave the C-Br bond (Hydrogenolysis).[1]

  • Solution: Use Ruthenium-BINAP or Rhodium-DuanPhos complexes.[1] These catalysts are highly chemoselective for the

    
    -keto functionality and preserve the aryl halide.[1]
    

Visualizing the Reactivity Logic

The following diagram maps the chemoselective pathways available to the researcher.

ReactivityMap Start This compound Path1 Pathway A: Heterocycle Synthesis Start->Path1 Hydrazine/EtOH Reflux Start->Path1 Path2 Pathway B: Asymmetric Reduction Start->Path2 H2, Ru-BINAP (Kinetic Resolution) Start->Path2 Path3 Pathway C: C2-Alkylation Start->Path3 H2, Pd/C (Standard Cond.) Start->Path3 Avoid Prod1 3-(4-Bromobenzyl)-pyrazolone (Ar-Br Intact) Path1->Prod1 Cyclization Prod2 Chiral u03b2-Hydroxy Ester (>95% ee, Ar-Br Intact) Path2->Prod2 Selective C=O Red. Prod3 Debrominated Side-Product (Chemoselectivity Failure) Path3->Prod3 C-Br Hydrogenolysis

Figure 1: Chemoselectivity decision tree highlighting the survival of the Aryl-Bromide motif.

Experimental Protocol: Chemoselective Pyrazole Synthesis

Objective: Synthesize 3-(4-bromobenzyl)-1H-pyrazol-5(4H)-one without affecting the aryl bromide.

Reagents:

  • This compound (1.0 eq)[1]

  • Hydrazine Monohydrate (1.2 eq)[1]

  • Ethanol (0.5 M concentration)[1]

  • Acetic Acid (Cat.[1] 0.1 eq)

Methodology:

  • Dissolution: Dissolve 285 mg (1 mmol) of the starting material in 2 mL of absolute ethanol.

    • Why: Ethanol ensures solubility of the lipophilic Ar-Br scaffold while facilitating proton transfer.[1]

  • Addition: Add Hydrazine Monohydrate dropwise at

    
    .
    
    • Causality: Low temperature prevents uncontrolled exothermic reaction and double-condensation.[1]

  • Cyclization: Warm to room temperature, then reflux for 2 hours.

    • Mechanism:[1][8] The hydrazine nitrogen attacks the ketone (Site B).[1] The intermediate hydrazone then attacks the ester (Site C), driving the reaction via the loss of ethanol.[1]

  • Isolation: Cool to

    
    . The product usually precipitates.[1] Filter and wash with cold ethanol.[1]
    
    • Validation: Check LC-MS.[1] Expect M+H peak at ~253/255 (Br isotope pattern). Absence of des-bromo product confirms chemoselectivity.[1]

References

  • PubChem. "this compound Compound Summary."[1] National Library of Medicine. [Link][1]

  • Lead Sciences. "this compound Product Specifications." Lead Sciences Catalog. [Link][1]

  • Tao, X., et al. "Palladium-Catalyzed Asymmetric Hydrogenation of 4-Substituted 3-Alkoxycarbonylfuran-2(5H)-ones."[1] Dalian Institute of Chemical Physics. [Link] (Contextual reference on asymmetric hydrogenation of aryl-substituted

    
    -keto esters).[1]
    
  • ResearchGate. "Chemoselectivity in the Reactions Between Ethyl 4,4,4-Trifluoro-3-oxobutanoate and Anilines."[1][5] ResearchGate. [Link] (Comparative reactivity of

    
    -keto esters).
    

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 4-(4-bromophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 135473-86-6 (Note: Commercial databases also reference CAS 160010-18-4 for this structure)

Part 1: Executive Safety Assessment

The "Why" Behind the Protocol (Senior Scientist Insight): As an intermediate in pharmaceutical synthesis (often utilized for sitagliptin analogs), Ethyl 4-(4-bromophenyl)-3-oxobutanoate is not merely a "powder to be weighed." It is a


-keto ester  functionalized with a halogenated aromatic ring.

From a mechanistic toxicology standpoint, you must treat this compound with elevated caution for two reasons:

  • Electrophilic Reactivity: The methylene group flanked by the ketone and the aromatic ring is chemically active. While less aggressive than

    
    -haloketones (tear gases), this structural motif can interact with biological nucleophiles (proteins/DNA) via alkylation or condensation, posing potential sensitization risks beyond simple irritation.
    
  • Halogenated Persistence: The aryl bromide moiety increases lipophilicity, facilitating skin absorption more readily than non-halogenated analogs.

GHS Hazard Classification (Baseline):

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[2]

Part 2: PPE Decision Matrix

Effective safety is not about "wearing everything"; it is about selecting the correct barrier for the specific chemical permeation properties.

Hand Protection (Critical)
  • Standard: Nitrile (0.11 mm / 4 mil minimum).

  • The Logic: Latex offers superior dexterity but is structurally vulnerable to organic esters, which can swell the rubber and permeate rapidly. Nitrile provides superior chemical resistance to the ester functionality.

  • Protocol for Synthesis/Scale-up: Double Gloving is mandatory when handling >10g or liquid stock solutions.

    • Inner Layer: 4 mil Nitrile (Bright color, e.g., blue/purple).

    • Outer Layer: 4-5 mil Nitrile (Contrasting color, e.g., white).

    • Why? This provides a visual indicator of outer glove breach and increases the "breakthrough time" (the time it takes for the chemical to reach your skin) from minutes to hours.

Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).

  • Secondary (If hood work is impossible): Half-face respirator with P100/OV (Organic Vapor) cartridges.

  • The Logic: As a solid, the primary risk is dust inhalation during weighing. However,

    
    -keto esters can have a faint, sweet odor and generate organic vapors upon heating or solvation. A simple N95 protects against dust but fails against the organic vapors generated during reaction exotherms.
    
Eye & Body Protection[1][3][4][5][6]
  • Eyes: Chemical Splash Goggles (Indirect Vent).

    • Contraindication: Do not use standard safety glasses with side shields if handling fine powder. The dust can migrate around the lenses and irritate the moist mucosa of the eye (H319).

  • Body: Lab coat (100% cotton or Nomex). Synthetic blends can melt into the skin if a flammable solvent fire occurs during the reaction workup.

Part 3: Visualization of Safety Logic

The following diagram illustrates the decision-making flow for PPE selection based on the operational state of the chemical.

PPE_Decision_Flow Start Handling this compound State Determine Physical State Start->State Solid Solid / Powder Form State->Solid Weighing/Transfer Solution Solvated / Reaction Mix State->Solution Synthesis/Extraction DustRisk High Dust Potential? Solid->DustRisk SplashRisk Splash/Heat Risk? Solution->SplashRisk Level1 Standard PPE: Nitrile Gloves (Single) Safety Glasses Fume Hood DustRisk->Level1 No (Granular) Level2 Enhanced PPE: Splash Goggles Nitrile Gloves (Double) Antistatic Protocols DustRisk->Level2 Yes (Fine Powder) SplashRisk->Level1 Cold/Small Scale Level3 Max Protection: Face Shield + Goggles Chem-Resistant Apron Long-Cuff Nitrile SplashRisk->Level3 Hot/Large Scale

Figure 1: PPE Selection Logic Flow based on physical state and risk assessment.

Part 4: Operational Handling Protocol

This workflow integrates safety into the experimental procedure to prevent exposure before it happens.[3]

Step 1: Weighing & Transfer (Highest Risk Phase)
  • Static Hazard: Organic powders often carry static charges, causing "fly-away" dust.

  • Technique:

    • Place the balance inside the fume hood. If the balance is external, use a "powder containment hood" or a static-dissipative weighing funnel.

    • Use an antistatic gun (polonium or piezo) on the spatula and weighing boat before dispensing.

    • Damping: If the powder is exceedingly fluffy, dampen the spatula slightly with the reaction solvent (e.g., ethanol) to adhere the powder and prevent aerosolization.

Step 2: Reaction Setup
  • Solvent Choice: When dissolving this ester, avoid highly volatile ethers if possible to reduce vapor pressure.

  • Addition: If adding a base (e.g., NaH or alkoxides) to this compound, significant hydrogen gas or heat may evolve. Ensure the system is under inert gas (Nitrogen/Argon) before addition to prevent flash fires.

Step 3: Decontamination & Disposal
  • Surface Cleaning: Wipe balance and hood surfaces with a detergent solution (soap/water) followed by Ethanol. Do not use Bleach (Sodium Hypochlorite).

    • Why? Bleach can react with brominated organics or residual acetone (often used in cleaning) to form tear-gas-like haloacetones.

  • Waste Stream: Segregate into Halogenated Organic Waste . Do not mix with general non-halogenated solvents, as this complicates incineration protocols.

Part 5: Emergency Response Data

ScenarioImmediate ActionMedical/Scientific Rationale
Skin Contact Wash with soap and lukewarm water for 15 min. Do not use ethanol. Ethanol expands skin pores and acts as a vehicle, driving the brominated compound deeper into the dermis.
Eye Contact Flush with saline/water for 15 min. Hold eyelids open.The ester functionality can hydrolyze to acid on the moist eye surface, causing increasing damage over time.
Inhalation Move to fresh air.[1][2][4] Observe for "delayed" cough.H335 irritants can cause inflammation that peaks hours after exposure.
Spill (Solid) Wet-wipe with paper towels dampened in soapy water.Dry sweeping generates dust aerosols (inhalation hazard).

References

  • PubChem. (n.d.). Ethyl 4-bromo-3-oxobutanoate Compound Summary (CID 575284).[5] National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved January 31, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(4-bromophenyl)-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(4-bromophenyl)-3-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.